molecular formula C17H24N2O4 B128980 1-Boc-4-(4-methoxycarbonylphenyl)piperazine CAS No. 158985-36-5

1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Cat. No.: B128980
CAS No.: 158985-36-5
M. Wt: 320.4 g/mol
InChI Key: SMDBCJAJWDCJOP-UHFFFAOYSA-N
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Description

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDBCJAJWDCJOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383733
Record name tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
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Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158985-36-5
Record name tert-Butyl 4-[4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Boc-4-(4-methoxycarbonylphenyl)piperazine
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Foundational & Exploratory

Technical Guide: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 158985-36-5[1][][3]

Introduction

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a monosubstituted piperazine derivative that serves as a crucial intermediate in the synthesis of a wide array of biologically active compounds.[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization at the other nitrogen atom. This feature, combined with the methoxycarbonylphenyl moiety, makes it a valuable building block in medicinal chemistry for the development of novel therapeutics, particularly in the area of neuropharmacology.[5][6] Piperazine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.[6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReferences
CAS Number 158985-36-5[1][][3]
Molecular Formula C₁₇H₂₄N₂O₄[1][][9]
Molecular Weight 320.38 g/mol [1][]
Appearance Pale cream or white to off-white solid[10]
Melting Point 166-170 °C[3]
Boiling Point 451.7 ± 40.0 °C at 760 mmHg[1]
Density 1.2 ± 0.1 g/cm³[1]
Assay ≥97%

Experimental Protocols

Synthesis of this compound[12]

This protocol describes the synthesis via a palladium-catalyzed carbonylation reaction.

Materials:

  • 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine

  • Palladium (II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Dichloromethane

  • Carbon monoxide (CO) gas

Procedure:

  • In a reaction vessel, combine 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (4.68 mmol), palladium (II) acetate (0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.59 mmol), triethylamine (9.33 mmol), methanol (8 ml), and dimethylformamide (20 ml).

  • Purge the mixture with carbon monoxide gas for 15 minutes.

  • Seal the vessel under a balloon of carbon monoxide and stir the reaction mixture at 60°C overnight (approximately 18 hours).

  • After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Triturate the residue with ethyl acetate. Collect the resulting solid by filtration, wash with ethyl acetate, and dry to yield the product as a pale cream solid.

  • Evaporate the ethyl acetate mother liquor and purify the residue by flash chromatography, eluting with a gradient of 5% to 10% ethyl acetate in dichloromethane to obtain additional product.

General Analytical Methods

The identity and purity of this compound and related compounds can be determined using a variety of analytical techniques.[11]

1. High-Performance Liquid Chromatography (HPLC): [12][13]

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).[12]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol or acetonitrile (B).[12]

  • Detection: UV detection or Mass Spectrometry (LC-MS).[13]

2. Gas Chromatography-Mass Spectrometry (GC-MS): [12][14]

  • Column: HP-1MS (100% dimethylpolysiloxane) or similar.[12]

  • Injector Temperature: 280°C.[12]

  • Ionization: Electron Ionization (EI).[12]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Proton NMR (¹H NMR) can be used to confirm the structure. Expected signals for this compound in CDCl₃ include: δ 1.49 (s, 9H), 3.31 (m, 4H), 3.60 (m, 4H), 3.87 (s, 3H), 6.89 (m, 2H), and 7.94 (m, 2H).[10]

Synthetic Utility and Reaction Pathways

This compound is a versatile intermediate. The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then undergo further functionalization. A common application is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction to form N-aryl piperazines, which are prevalent motifs in pharmaceuticals.[15]

Synthesis_and_Application cluster_synthesis Synthesis cluster_deprotection Deprotection cluster_buchwald Buchwald-Hartwig Amination start 1-Boc-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine reagents_syn CO, Pd(OAc)₂, dppf, Et₃N, MeOH/DMF, 60°C start->reagents_syn product This compound reagents_syn->product reagents_dep TFA or HCl product->reagents_dep deprotected 4-(4-Methoxycarbonylphenyl)piperazine reagents_dep->deprotected reagents_bh Pd Catalyst, Ligand, Base deprotected->reagents_bh aryl_halide Aryl Halide (Ar-X) aryl_halide->reagents_bh final_product N-Aryl-4-(4-methoxycarbonylphenyl)piperazine reagents_bh->final_product

Caption: Synthetic workflow of this compound and its subsequent derivatization.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

This technical guide provides a comprehensive overview of this compound, a key intermediate in medicinal chemistry. The document details its physicochemical properties, a verified synthesis protocol, and its broader applications in drug discovery, tailored for professionals in the field.

Physicochemical Properties

This compound, also known as tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate, is a functionalized piperazine derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the piperazine nitrogens allows for selective reactions at the other nitrogen, making it a valuable building block in the synthesis of complex molecules.

PropertyValueReference
Molecular Weight 320.38 g/mol [1][]
Molecular Formula C17H24N2O4[1][][3]
CAS Number 158985-36-5[1]
Melting Point 166-170 °C[1]
Appearance Pale cream solid[4]
IUPAC Name tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate[3][4]
Synonyms Methyl 4-(N-Boc-N'-piperazinyl)benzoate, METHYL 4-(BOC-PIPERAZIN-1-YL)-BENZOATE[1][4]

Synthesis of this compound

The following protocol describes a common method for the synthesis of the title compound.

Experimental Protocol

Objective: To synthesize 1-(tert-Butoxycarbonyl)-4-(4-methoxycarbonylphenyl)piperazine.

Materials:

  • 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine

  • Palladium (II) acetate

  • 1,1'-bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine

  • Methanol

  • Dimethylformamide (DMF)

  • Carbon monoxide (gas)

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • A mixture of 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (1.92 g, 4.68 mmol), palladium (II) acetate (52.5 mg, 0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (325.0 mg, 0.59 mmol), triethylamine (1.3 ml, 9.33 mmol), methanol (8 ml), and dimethylformamide (20 ml) is prepared in a suitable reaction vessel.[4]

  • The reaction mixture is purged with carbon monoxide gas for 15 minutes.[4]

  • The vessel is sealed under a balloon of carbon monoxide and stirred at 60°C overnight (approximately 18 hours).[4]

  • After the reaction period, the mixture is allowed to cool to room temperature.[4]

  • The mixture is concentrated in vacuo to a small volume.[4]

  • The residue is triturated with ethyl acetate, and the resulting solid is collected by filtration.[4]

  • The collected solid is washed with ethyl acetate and dried to yield the title compound as a pale cream solid (0.659 g, 44% yield).[4]

  • The ethyl acetate mother liquor is evaporated, and the residue is purified by flash chromatography (eluting with 5% to 10% ethyl acetate in dichloromethane) to obtain an additional portion of the title compound (0.492 g, 33% yield).[4]

Synthesis_Workflow reagents Reactants: - 1-Boc-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine - Pd(OAc)2, dppf, Et3N - MeOH, DMF co_purge Purge with CO for 15 min reagents->co_purge 1. reaction Heat at 60°C overnight under CO co_purge->reaction 2. workup Cool, Concentrate, Triturate with Ethyl Acetate reaction->workup 3. filtration Filter and Wash with Ethyl Acetate workup->filtration 4. purification Evaporate Mother Liquor and Purify via Flash Chromatography workup->purification 5. product1 Product 1 (Solid) filtration->product1 Yield: 44% product2 Product 2 (Purified) purification->product2 Yield: 33%

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Piperazine and its derivatives are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[5][6] The piperazine ring is a common structural motif found in drugs targeting the central nervous system, including antipsychotics, antidepressants, and anxiolytics.[7]

This compound serves as a crucial intermediate in the synthesis of more complex molecules. The Boc group provides a reliable method for protecting one of the piperazine nitrogens, allowing for selective functionalization of the second nitrogen. This is particularly useful in reactions like the Buchwald-Hartwig amination, which is used to form C-N bonds and synthesize N-aryl piperazines.[8]

The general biological importance of piperazine derivatives includes:

  • Antimicrobial and Antifungal Activity : Many synthesized piperazine derivatives have shown significant antibacterial and antifungal properties.[9]

  • Central Nervous System Activity : Piperazine derivatives are key in the development of drugs for various neurological and psychiatric disorders.[7]

  • Anti-inflammatory Properties : Certain piperazine compounds are being explored for their potential to mitigate inflammatory conditions.[5]

The versatility of the piperazine scaffold, exemplified by intermediates like this compound, continues to make it a valuable component in the design and synthesis of novel therapeutic agents.[6]

References

An In-depth Technical Guide to the Physical Properties of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical properties of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in contemporary drug discovery and development. Intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes technical data with practical insights to facilitate its effective application in research and manufacturing.

Introduction: A Molecule of Significance

This compound, with CAS number 158985-36-5, is a bifunctional molecule incorporating a piperazine ring protected with a tert-butoxycarbonyl (Boc) group and a phenyl ring substituted with a methoxycarbonyl group.[1][] This unique structural arrangement makes it a versatile building block in the synthesis of a wide array of pharmacologically active compounds. The Boc protecting group offers stability under various reaction conditions and can be selectively removed, while the methoxycarbonylphenyl moiety provides a site for further chemical modification. A thorough understanding of its physical properties is paramount for its handling, characterization, and successful integration into synthetic workflows.

Molecular Structure and Core Identifiers

A foundational understanding of a compound begins with its molecular structure and key identifiers. These elements are crucial for unambiguous identification and for predicting chemical behavior.

Caption: Molecular Structure of this compound.

Table 1: Core Identifiers

IdentifierValue
CAS Number 158985-36-5[1][3]
Molecular Formula C17H24N2O4[1][][4]
Molecular Weight 320.38 g/mol [1][][3]
IUPAC Name tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate[]
Synonyms Methyl 4-(Boc-piperazin-1-yl)-benzoate, METHYL 4-(BOC-PIPERAZIN-1-YL)-BENZOATE, this compound[1][3]
InChI 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3[][3][4]
InChI Key SMDBCJAJWDCJOP-UHFFFAOYSA-N[][3][4]
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C(=O)OC[]

Physicochemical Properties

The bulk properties of a compound are critical for its practical application, influencing everything from reaction kinetics to formulation.

Table 2: Summary of Physical Properties

PropertyValueSource
Appearance White to yellow powder or crystals[]
Melting Point 166-170 °C[1][3]
Boiling Point 451.7 °C at 760 mmHg (Predicted)[]
Density 1.153 g/cm³ (Predicted)[]
LogP 2.53320 (Predicted)[]
Appearance

This compound is typically supplied as a white to yellow powder or crystalline solid.[] The color can be an initial indicator of purity, with purer samples tending towards white.

Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid. For this compound, the literature reports a melting point range of 166-170 °C.[1][3] A sharp melting point within this range is indicative of high purity.

Solubility

Spectroscopic and Analytical Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity confirmation of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the piperazine methylene protons (two multiplets at ~3.0-3.5 ppm), the aromatic protons (two doublets in the range of ~6.8-8.0 ppm), and the methyl ester group (a singlet at ~3.8 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the Boc group (~28 ppm for the methyls and ~80 ppm for the quaternary carbon), the piperazine ring (~40-50 ppm), the aromatic ring (~110-155 ppm), and the carbonyl carbons of the Boc and ester groups (~155 ppm and ~167 ppm, respectively).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit strong absorption bands corresponding to:

  • C=O stretching (Boc group): ~1690 cm⁻¹

  • C=O stretching (ester group): ~1720 cm⁻¹

  • C-N stretching: ~1160-1250 cm⁻¹

  • Aromatic C=C stretching: ~1600 cm⁻¹ and ~1500 cm⁻¹

  • C-H stretching (aromatic and aliphatic): ~2850-3100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, the expected monoisotopic mass is 320.1736 Da.[4] In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be readily observed as the protonated molecular ion [M+H]⁺ at m/z 321.18088.[4]

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

Melting Point Determination

G cluster_0 Sample Preparation cluster_1 Instrument Setup cluster_2 Measurement & Observation A Grind sample to a fine powder B Pack into capillary tube (2-3 mm height) A->B C Set starting temperature (~10°C below expected MP) D Set ramp rate (1-2°C/min for accurate determination) C->D E Place capillary in melting point apparatus F Observe for onset of melting (first liquid drop) E->F G Record temperature range until fully melted F->G

Caption: Workflow for Melting Point Determination.

  • Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C/minute).

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Spectroscopic Analysis Workflow

G Start Sample of this compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data Acquire Spectroscopic Data NMR->Data IR->Data MS->Data Analysis Analyze Data for Structural Confirmation & Purity Data->Analysis Report Generate Certificate of Analysis Analysis->Report

Caption: General Workflow for Spectroscopic Characterization.

  • NMR Sample Preparation: Dissolve 5-10 mg of the compound in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • IR Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film.

  • MS Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) for infusion into the mass spectrometer.

  • Data Acquisition and Analysis: Acquire the spectra and analyze the data to confirm the structure and assess purity.

Conclusion

The physical properties of this compound are well-defined, making it a reliable and versatile intermediate for synthetic chemistry. Its solid nature, characteristic melting point, and distinct spectroscopic profile provide clear parameters for its identification and quality control. This guide provides the foundational knowledge required for the effective utilization of this important chemical building block in research and development.

References

Elucidation of the Chemical Structure of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. This document details the spectroscopic data, experimental protocols, and logical workflows necessary for the unambiguous identification and characterization of this compound.

Chemical Identity and Physicochemical Properties

This compound, with the CAS number 158985-36-5, is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₇H₂₄N₂O₄[2]
Molecular Weight 320.38 g/mol [1]
CAS Number 158985-36-5[1]
Melting Point 166-170 °C[1]
SMILES COC(=O)c1ccc(cc1)N2CCN(CC2)C(=O)OC(C)(C)C[1]
InChI 1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-7-5-13(6-8-14)15(20)22-4/h5-8H,9-12H2,1-4H3[2]

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
1.49s9HC(CH₃)₃ (Boc group)
3.31m4H2 x piperazinyl CH₂
3.60m4H2 x piperazinyl CH₂
3.87s3HCO₂CH₃ (methoxycarbonyl group)
6.89m2HArH
7.94m2HArH

Source: Experimental data reported in a synthesis protocol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted Chemical Shift (δ) (ppm)Assignment
28.4C(CH₃)₃ (Boc group)
43.5Piperazine C-H
48.9Piperazine C-H
51.9OCH₃
80.0C(CH₃)₃ (Boc group)
114.5Aromatic C-H
120.9Aromatic C-H
131.6Aromatic C-H
152.1Aromatic C
154.8N-C=O (Boc group)
166.8C=O (Ester)

Note: These are predicted values and should be confirmed with experimental data.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The characteristic absorption bands are reported in wavenumbers (cm⁻¹). While a specific spectrum for the target compound was not found, the expected characteristic peaks based on its structure are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~2975Medium-StrongC-H stretch (aliphatic, Boc and piperazine)
~1715StrongC=O stretch (ester)
~1695StrongC=O stretch (carbamate, Boc)
~1610, ~1510MediumC=C stretch (aromatic ring)
~1240StrongC-O stretch (ester and carbamate)
~1160StrongC-N stretch (piperazine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The predicted mass-to-charge ratios (m/z) for various adducts are presented below.

AdductPredicted m/z
[M+H]⁺321.18088
[M+Na]⁺343.16282
[M-H]⁻319.16632
[M]⁺320.17305

Source: Predicted data from public chemical databases.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the Buchwald-Hartwig amination reaction. A detailed experimental protocol is as follows:

Materials:

  • 1-Boc-piperazine

  • Methyl 4-bromobenzoate

  • Sodium tert-butoxide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried flask, add methyl 4-bromobenzoate, 1-Boc-piperazine, sodium tert-butoxide, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Visualizations

Chemical Structure

structure Chemical Structure of this compound mol

Caption: 2D structure of this compound.

Workflow for Structure Elucidation

workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation start Starting Materials (1-Boc-piperazine, Methyl 4-bromobenzoate) reaction Buchwald-Hartwig Amination start->reaction purification Purification (Column Chromatography) reaction->purification product Isolated Product purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_integration Data Integration and Fragment Analysis nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

References

A Technical Guide to the Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine from Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a key intermediate in the synthesis of various biologically active compounds and pharmaceuticals.[1] Its structure, featuring an unsymmetrically substituted piperazine ring, makes it a valuable building block in drug discovery and development. The tert-butoxycarbonyl (Boc) protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, enabling the construction of complex molecular architectures.[2]

This technical guide outlines a common and efficient two-step synthetic pathway starting from piperazine. The process involves:

  • Selective mono-N-Boc protection of piperazine to yield 1-Boc-piperazine.

  • Palladium-catalyzed N-arylation of 1-Boc-piperazine with a suitable aryl halide, typically via a Buchwald-Hartwig amination reaction, to form the target compound.

This document provides detailed experimental protocols, summarizes key quantitative data, and illustrates the synthetic workflow and reaction mechanisms for researchers, scientists, and professionals in drug development.

Step 1: Selective Mono-Boc Protection of Piperazine

The primary challenge in the first step is to achieve selective protection of only one of the two secondary amine groups in piperazine. Direct reaction with di-tert-butyl dicarbonate (Boc₂O) can lead to the formation of the undesired 1,4-di-Boc-piperazine byproduct.[2][3] A common strategy to achieve high selectivity for the mono-protected product is to deactivate one nitrogen atom through protonation with an acid.[4]

Experimental Protocol: Acid-Mediated Mono-Boc Protection[4]

This protocol utilizes an acid to form the mono-salt of piperazine, rendering one nitrogen atom less nucleophilic and directing the Boc-protection to the free nitrogen.

  • Salt Formation : Dissolve piperazine (1.0 equivalent) in methanol (to a concentration of approximately 0.5 M) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Acid Addition : Slowly add a solution of hydrochloric acid (HCl) or trifluoroacetic acid (TFA) (1.0 equivalent) in methanol dropwise to the piperazine solution. Stir the resulting mixture for 15-30 minutes at 0 °C.

  • Boc₂O Addition : Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in methanol dropwise over a period of 10-15 minutes.

  • Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3-5 hours.

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up :

    • Remove the solvent under reduced pressure.

    • Add a 5% sodium thiosulfate solution to the residue and extract with a nonpolar solvent (e.g., diethyl ether) to remove any di-Boc byproduct.

    • Adjust the aqueous phase to a pH of 10 with a 20% sodium hydroxide (NaOH) solution to deprotonate the product.

  • Isolation and Purification :

    • Extract the basic aqueous layer multiple times with dichloromethane (DCM) or chloroform.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.

    • If necessary, further purify the product by column chromatography or recrystallization.

Data Summary: Mono-Boc Protection of Piperazine
ParameterConditionsYieldPurityReference
Reagents Piperazine, di-tert-butyl dicarbonate, formic acid, acetamidine hydrochloride98.6%>98% (GC)[5]
Solvent Methanol / Water[5]
Temperature Room Temperature[5]
Time 2 hours[5]
Alternative Method Diethanolamine, Boc₂O, ammonia water94.3%99.42%[6]

Step 2: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[7][8] This reaction is highly versatile and is widely used for the synthesis of N-aryl piperazines.[9] In this step, 1-Boc-piperazine is coupled with an aryl halide, such as methyl 4-bromobenzoate, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from general procedures for the N-arylation of N-Boc-piperazine.[10]

  • Reaction Setup : To an oven-dried Schlenk tube or reaction vial, add methyl 4-bromobenzoate (1.0 equivalent), 1-Boc-piperazine (1.2 equivalents), a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like RuPhos or XPhos (2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 equivalents).

  • Solvent Addition : Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a dry, degassed solvent such as toluene or dioxane.

  • Reaction : Heat the reaction mixture with stirring to a temperature between 80-110 °C.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed.

  • Work-up :

    • Cool the reaction mixture to room temperature and dilute it with a solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the combined filtrate sequentially with water and brine.

  • Isolation and Purification :

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound. A similar purification was reported to yield the title compound from a related precursor.[11]

Data Summary: N-Arylation of Substituted Piperazines
ParameterConditionsYieldReference
Reactants 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine, CO, Methanol77% (combined)[11]
Catalyst System Palladium(II) acetate, 1,1'-bis(diphenylphosphino)ferrocene (dppf)[11]
Base Triethylamine[11]
Solvent Dimethylformamide (DMF)[11]
Temperature 60 °C[11]
Time 18 hours[11]

Note: The data in this table is for a closely related palladium-catalyzed carbonylation to form the target molecule, demonstrating relevant conditions and achievable yields.

Visualizing the Process

Synthetic Workflow

The overall two-step synthesis is a linear process involving protection followed by coupling.

Synthesis_Workflow Piperazine Piperazine Boc_Piperazine 1-Boc-Piperazine Piperazine->Boc_Piperazine Step 1: Protection (Boc)₂O, Acid Target This compound Boc_Piperazine->Target Step 2: N-Arylation Methyl 4-bromobenzoate, Pd Catalyst, Base

Caption: Overall synthetic workflow from piperazine to the target compound.

Buchwald-Hartwig Catalytic Cycle

The mechanism of the key C-N bond-forming reaction proceeds through a well-established catalytic cycle.[7][8]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition amide_complex Ar-Pd(II)(NR₂)L oa_complex->amide_complex Ligand Exchange amide_complex->pd0 Reductive Elimination prod Ar-NR₂ sub1 Ar-X sub2 R₂NH + Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Guide: Spectral and Synthetic Profile of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and synthetic data currently available for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical research and development. Due to the limited availability of public experimental spectral data for this specific molecule, this guide presents a combination of data from commercial suppliers, predicted values from reputable databases, and experimental data for closely related analogs to provide a robust analytical profile.

Chemical Identity and Physical Properties

PropertyValueReference
Chemical Name tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
Synonym Methyl 4-(Boc-piperazin-1-yl)-benzoate
CAS Number 158985-36-5[1]
Molecular Formula C₁₇H₂₄N₂O₄[1]
Molecular Weight 320.38 g/mol [1]
Melting Point 166-170 °C
Appearance Solid

Spectral Data

Direct experimental spectral data for this compound is not widely available in the public domain. The following sections provide predicted data and experimental data from a closely related analog to guide analytical characterization.

Mass Spectrometry (MS)

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of the parent molecule are provided below. This data is valuable for the initial identification of the compound in mass spectrometry analyses.

AdductPredicted m/z
[M+H]⁺321.18088
[M+Na]⁺343.16282
[M-H]⁻319.16632
[M+NH₄]⁺338.20742
[M+K]⁺359.13676
[M+H-H₂O]⁺303.17086
[M+HCOO]⁻365.17180
[M]⁺320.17305
[M]⁻320.17415
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR spectra for the target compound are not publicly available. However, the ¹H NMR data for the structurally similar compound, 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine , provides valuable insight into the expected chemical shifts for the piperazine and Boc moieties.[2]

¹H NMR Data for 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine (CDCl₃): [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Tentative)
1.48s9H-C(CH₃)₃ (Boc)
2.99m4H2 x piperazinyl CH₂
3.58m4H2 x piperazinyl CH₂
5.18br s1HArOH
6.77m2HArH
6.85m2HArH

Expected ¹H NMR Resonances for this compound:

Based on the analog data, the following resonances can be anticipated:

  • ~1.4-1.5 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protector.

  • ~3.0-3.7 ppm (multiplets, 8H): Protons of the four methylene groups of the piperazine ring.

  • ~3.8-3.9 ppm (singlet, 3H): Protons of the methyl ester group.

  • ~6.8-8.0 ppm (doublets, 4H): Aromatic protons of the para-substituted phenyl ring.

¹³C NMR Spectroscopy:

Predicted ¹³C NMR data is not available. Based on the structure, one would expect to see distinct signals for the carbonyl carbons of the Boc and ester groups, the quaternary carbon of the Boc group, the carbons of the piperazine ring, and the aromatic carbons.

Infrared (IR) Spectroscopy

Experimental FT-IR data for the target compound is not publicly available. Key characteristic absorption bands can be predicted based on its functional groups:

  • ~2975 cm⁻¹: C-H stretching of the Boc group.

  • ~1720-1700 cm⁻¹: C=O stretching of the methyl ester.

  • ~1690 cm⁻¹: C=O stretching of the carbamate (Boc group).

  • ~1600, 1510 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1240, 1160 cm⁻¹: C-O stretching of the ester and carbamate groups.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a reliable synthetic route can be derived from standard procedures for the N-Boc protection of substituted piperazines. The following protocol is based on the synthesis of a similar compound, 1-(tert-butoxycarbonyl)-4-(4-hydroxyphenyl)piperazine.[2]

Reaction Scheme:

Synthesis Reactant1 Methyl 4-(piperazin-1-yl)benzoate Reaction Stir at room temperature overnight Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Reactant2->Reaction Solvent Dichloromethane (DCM) Solvent->Reaction Product This compound Workup Filtration and Evaporation Reaction->Workup Purification Trituration with diethyl ether Workup->Purification Purification->Product

Figure 1: Proposed synthetic workflow for this compound.

Materials:

  • Methyl 4-(piperazin-1-yl)benzoate

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • To a suspension of methyl 4-(piperazin-1-yl)benzoate (1.0 equivalent) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.05-1.1 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture if any solids are present.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Triturate the crude residue with diethyl ether to induce precipitation of the pure product.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Experimental Methodologies

The following are general experimental protocols for obtaining the spectral data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire proton-decoupled spectra. A larger number of scans will be necessary compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation: The spectrum of the solid sample can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) and introduce it into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts.

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing a synthesized chemical compound like this compound.

Characterization_Flow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification Synthesis Synthesis of Target Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Confirmation Interpretation->Structure

Figure 2: Logical workflow for the characterization of a synthesized compound.

References

An In-depth Technical Guide on the Solubility of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public, quantitative solubility data for this specific compound, this guide furnishes a detailed qualitative assessment based on its physicochemical properties and the known solubility of structurally related molecules. Furthermore, it outlines established experimental protocols for solubility determination and discusses computational prediction tools, enabling researchers to generate precise data tailored to their specific needs.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physicochemical properties. The following table summarizes key computed properties for this compound that influence its solubility profile.

PropertyValueImplication for Solubility
Molecular Formula C₁₇H₂₄N₂O₄-
Molecular Weight 320.38 g/mol Moderate molecular weight, generally favorable for solubility.
Predicted XlogP 2.6Indicates a degree of lipophilicity, suggesting better solubility in organic solvents than in water.[1]
Melting Point 166-170 °CA relatively high melting point can sometimes correlate with lower solubility due to strong crystal lattice energy.[2]
Topological Polar Surface Area (TPSA) 59.1 ŲA moderate TPSA suggests a balance between polar and non-polar characteristics.

Qualitative Solubility Assessment

SolventPredicted Qualitative SolubilityRationale
Dichloromethane (DCM) SolubleA common solvent for organic synthesis, its polarity is well-suited for dissolving many Boc-protected compounds.
Chloroform SolubleSimilar to DCM, it is expected to be a good solvent.
Ethyl Acetate SolubleThe ester functionality of the solvent can interact favorably with the solute.
Tetrahydrofuran (THF) SolubleA polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetone SolubleA polar aprotic solvent that should effectively solvate the compound.
Methanol SolubleThe polar protic nature of methanol can engage in hydrogen bonding, aiding solubility.
Ethanol SolubleSimilar to methanol, it is expected to be a good solvent.
Isopropanol Moderately SolubleLower polarity compared to methanol and ethanol may result in slightly lower solubility.
Acetonitrile Moderately SolubleA polar aprotic solvent, though potentially less effective than others for this specific structure.
Toluene Sparingly SolubleA non-polar aromatic solvent, may have some affinity due to the phenyl ring but overall solubility is likely limited.
Hexanes/Heptane InsolubleThe high polarity of the compound makes it unlikely to dissolve in non-polar aliphatic solvents.
Water InsolubleThe significant non-polar character (high XlogP) suggests very poor aqueous solubility.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, established experimental methods can be employed. The following are detailed protocols for the determination of the equilibrium solubility of this compound.

1. Equilibrium Solubility Determination by High-Performance Liquid Chromatography (HPLC)

This method is a widely accepted technique for accurately determining the equilibrium solubility of a compound.

  • Materials:

    • This compound (solid)

    • Selected organic solvents

    • Sealed glass vials

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Procedure:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the chosen organic solvent.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • After incubation, allow the vials to stand for a short period to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

    • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

    • The solubility is reported in units such as mg/mL or g/100 mL.

2. Gravimetric Method

  • Materials:

    • This compound (solid)

    • Selected organic solvents

    • Sealed glass vials

    • Orbital shaker with temperature control

    • Syringe filters

    • Analytical balance

    • Drying oven or desiccator

  • Procedure:

    • Prepare a saturated solution by adding an excess of the compound to a known volume of solvent and equilibrating as described in the HPLC method.

    • Filter the saturated solution to remove undissolved solid.

    • Accurately weigh a clean, dry container (e.g., a glass dish).

    • Transfer a precise volume of the clear filtrate to the pre-weighed container.

    • Carefully evaporate the solvent completely in a drying oven at a temperature below the boiling point of the solvent and the melting point of the compound, or in a vacuum desiccator.

    • Once the solvent is fully evaporated, cool the container to room temperature and weigh it again.

    • The mass of the dissolved solid can be determined by the difference in weight.

    • Calculate the solubility in g/100 mL or other appropriate units.

Computational Solubility Prediction

In the absence of experimental data, computational methods can provide useful estimates of solubility. These approaches are valuable for initial screening and solvent selection.

  • Molecular Dynamics (MD) Simulations: These methods calculate the free energy difference between the solvated solute and its crystalline state to predict solubility. This approach can be highly accurate but is computationally intensive.

  • Machine Learning Models: Several machine learning models, such as fastsolv, ESOL, and Kingfisher, have been trained on large datasets of experimental solubility data to predict the solubility of new compounds. These models use molecular descriptors and fingerprints to make rapid predictions.

Researchers can leverage these computational tools to gain insights into the solubility of this compound in a wide range of solvents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solute to a known volume of solvent equil1 Seal vial and agitate at constant temperature prep1->equil1 equil2 Allow to reach equilibrium (24-48h) equil1->equil2 sep1 Centrifuge to settle undissolved solid equil2->sep1 sep2 Filter supernatant with syringe filter sep1->sep2 quant1 Analyze filtrate using HPLC sep2->quant1 quant2 Evaporate solvent and weigh residue (Gravimetric) sep2->quant2

Caption: Experimental workflow for determining equilibrium solubility.

logical_relationship compound Compound Properties (Polarity, MW, H-bonding, Crystal Lattice Energy) solubility Solubility compound->solubility solvent Solvent Properties (Polarity, H-bonding) solvent->solubility conditions Experimental Conditions (Temperature, Pressure) conditions->solubility

Caption: Factors influencing the solubility of a compound.

References

The Strategic Application of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery and Development Professionals

Abstract

1-Boc-4-(4-methoxycarbonylphenyl)piperazine has emerged as a pivotal building block in medicinal chemistry, primarily serving as a versatile precursor for the synthesis of highly valuable pharmacophores. Its intrinsic structural features, combining a protected piperazine moiety with a functionalized phenyl ring, offer a strategic starting point for the development of targeted therapeutics. This technical guide provides an in-depth analysis of the applications of this compound, with a particular focus on its role in the synthesis of kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and biological mechanisms are presented to equip researchers and drug development professionals with a comprehensive understanding of its utility.

Introduction: The Privileged Piperazine Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the structures of successful drugs across various therapeutic areas.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and its presence in a stable chair conformation, make it an ideal structural motif for interacting with biological targets. The strategic protection of one of the piperazine nitrogens with a tert-butoxycarbonyl (Boc) group allows for selective functionalization of the second nitrogen, a critical step in the synthesis of complex drug molecules.

This compound is a particularly valuable derivative due to the presence of the methoxycarbonyl group on the phenyl ring. This ester functionality provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, which can then be used in amide bond formation, a common strategy for linking different fragments of a drug molecule.

Core Application: Synthesis of Tyrosine Kinase Inhibitors

A prime example of the application of this compound is in the synthesis of precursors for the renowned tyrosine kinase inhibitor, Imatinib . Imatinib is a cornerstone in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs), functioning by inhibiting the BCR-ABL fusion protein. The 4-(piperazin-1-ylmethyl)benzoic acid moiety is a critical component of Imatinib's structure, and this compound serves as a key starting material for its synthesis.

Synthetic Pathway to a Key Imatinib Intermediate

The conversion of this compound to the pivotal intermediate, 4-(4-methylpiperazin-1-yl)benzoic acid, involves a series of standard organic transformations. The general workflow is depicted below:

G A This compound B 1-Boc-4-(4-carboxyphenyl)piperazine A->B  Ester Hydrolysis C Methyl 4-(piperazin-1-yl)benzoate A->C  Boc Deprotection D 4-(Piperazin-1-yl)benzoic acid B->D  Boc Deprotection C->D  Ester Hydrolysis E Imatinib Precursor (e.g., 4-((4-methylpiperazin-1-yl)methyl)benzoic acid) D->E  N-Alkylation / Further Functionalization

Caption: Synthetic routes from the core compound.

This workflow highlights the versatility of the starting material, allowing for different sequences of deprotection and hydrolysis to reach the key carboxylic acid intermediate.

Experimental Protocols

The following are detailed, exemplary protocols for the key transformations involved in the utilization of this compound.

Protocol 1: Hydrolysis of the Methyl Ester

This protocol describes the conversion of the methoxycarbonyl group to a carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).

  • Add lithium hydroxide (2.5 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of approximately 4-5 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-4-(4-carboxyphenyl)piperazine.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the piperazine nitrogen.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 4-(piperazin-1-yl)benzoate.

Protocol 3: N-Arylation (Buchwald-Hartwig Amination)

This protocol describes the coupling of the deprotected piperazine with an aryl halide, a key step in the synthesis of many kinase inhibitors.

Materials:

  • Methyl 4-(piperazin-1-yl)benzoate (from Protocol 2)

  • Aryl halide (e.g., 2-amino-5-bromopyrimidine for an Imatinib analog)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Phosphine ligand (e.g., BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., argon), combine methyl 4-(piperazin-1-yl)benzoate (1.0 eq), the aryl halide (1.1 eq), sodium tert-butoxide (1.4 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting materials are consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Biological Data

The ultimate utility of this compound is demonstrated through the biological activity of the molecules it helps to create. The following table summarizes the in vitro activity of Imatinib, a prominent drug synthesized from a closely related precursor.

CompoundTarget Cell LineIC50 (µM)Reference
ImatinibK562 (CML)0.082[3]
ImatinibJurkat>10[4]
ImatinibReh>10[4]
ImatinibNalm-63.617[4]
ImatinibMolt-4>10[4]
ImatinibHek293T>10[4]

IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Mechanism of Action: BCR-ABL Kinase Inhibition

Imatinib and its analogs function by targeting the ATP-binding site of the BCR-ABL tyrosine kinase. This inhibition blocks the downstream signaling pathways that lead to uncontrolled cell proliferation in chronic myeloid leukemia.

G cluster_0 Normal Cell Signaling cluster_1 CML Cell Signaling cluster_2 Mechanism of Imatinib Action A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., RAS/MAPK) B->C D Cell Proliferation & Survival C->D E BCR-ABL (Constitutively Active Kinase) F Downstream Signaling E->F G Uncontrolled Cell Proliferation F->G H Imatinib I BCR-ABL H->I Binds to ATP Pocket J Inhibition of ATP Binding I->J K Blockade of Downstream Signaling J->K L Apoptosis of CML Cells K->L

Caption: BCR-ABL signaling and Imatinib's inhibitory action.

Conclusion

This compound is a high-value chemical intermediate with significant potential in medicinal chemistry. Its strategic use, particularly in the synthesis of kinase inhibitors like Imatinib, underscores its importance in modern drug discovery. The synthetic versatility offered by its protected piperazine and functionalized phenyl ring allows for the efficient construction of complex and potent therapeutic agents. The protocols and data presented in this guide provide a solid foundation for researchers to leverage this compound in their own drug development programs, paving the way for the discovery of novel and effective medicines.

References

In-depth Technical Guide on the Biological Activity of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Review of the Landscape and Future Directions

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide addresses the known biological activities, synthesis, and potential therapeutic applications of derivatives based on the 1-Boc-4-(4-methoxycarbonylphenyl)piperazine scaffold. Due to a scarcity of publicly available research focused specifically on derivatives of this parent compound, this paper will draw upon the broader context of N-Boc-protected arylpiperazines and related structures to infer potential activities and guide future research.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Its unique structural features, including the two nitrogen atoms, allow for versatile substitutions, enabling the fine-tuning of physicochemical properties and target interactions. The introduction of a tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens offers a strategic handle for synthetic modifications, allowing for the controlled introduction of various functionalities. The 4-methoxycarbonylphenyl substituent provides a rigid aromatic core that can be further functionalized, making this compound a versatile starting material for the synthesis of novel bioactive molecules.

Synthesis Strategies for Arylpiperazine Derivatives

The synthesis of arylpiperazine derivatives, including those based on the this compound core, typically involves standard organic chemistry transformations. A general synthetic workflow often starts with the coupling of N-Boc-piperazine with an appropriate aryl halide.

Below is a generalized workflow for the synthesis and evaluation of such derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation N-Boc-piperazine N-Boc-piperazine Coupling Buchwald-Hartwig or Nucleophilic Aromatic Substitution N-Boc-piperazine->Coupling Aryl_Halide 4-halomethylbenzoate Aryl_Halide->Coupling Core_Scaffold This compound Coupling->Core_Scaffold Deprotection Boc Deprotection (e.g., TFA) Core_Scaffold->Deprotection Free_Piperazine 4-(4-methoxycarbonylphenyl)piperazine Deprotection->Free_Piperazine Functionalization Amide coupling, Alkylation, etc. Free_Piperazine->Functionalization Final_Derivatives Target Derivatives Functionalization->Final_Derivatives In_vitro_assays In vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Final_Derivatives->In_vitro_assays Cell-based_assays Cell-based Assays (e.g., Apoptosis, Signaling Pathway Modulation) In_vitro_assays->Cell-based_assays In_vivo_studies In vivo Studies (e.g., Animal Models) Cell-based_assays->In_vivo_studies Lead_Optimization Lead Optimization In_vivo_studies->Lead_Optimization G Arylpiperazine_Derivative Arylpiperazine_Derivative Receptor_Binding Receptor Binding (e.g., GPCRs, Kinases) Arylpiperazine_Derivative->Receptor_Binding Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Binding->Downstream_Signaling Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation Inhibition) Downstream_Signaling->Cellular_Response

The Strategic Utility of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(4-methoxycarbonylphenyl)piperazine has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its unique structural architecture, featuring a mono-Boc-protected piperazine moiety linked to a methoxycarbonyl-substituted phenyl ring, offers a versatile platform for the construction of complex molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and strategic applications of this valuable intermediate. Detailed experimental protocols for its preparation and subsequent transformations are presented, alongside a thorough compilation of its quantitative data. Furthermore, this guide delves into the use of this building block in the synthesis of the atypical antipsychotic drug Cariprazine, elucidating its intricate signaling pathways through detailed diagrams.

Introduction

The piperazine scaffold is a privileged motif in medicinal chemistry, present in a multitude of approved drugs targeting a wide array of biological targets. The strategic introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, allows for the selective functionalization of the piperazine nitrogens, enabling the precise construction of desired analogues. This compound combines the advantages of a mono-protected piperazine with a functionalized aromatic ring, making it a highly sought-after intermediate for the synthesis of novel therapeutics. The methoxycarbonyl group provides a handle for further chemical modifications, such as amide bond formation or reduction to a hydroxymethyl group, further expanding its synthetic utility.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis. The key data for this compound are summarized in the tables below.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 158985-36-5[1]
Molecular Formula C₁₇H₂₄N₂O₄[1]
Molecular Weight 320.38 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 166-170 °C
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Table 2: Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 3.88 (s, 3H), 3.60 (t, J=5.2 Hz, 4H), 3.35 (t, J=5.2 Hz, 4H), 1.49 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 166.9, 154.8, 154.2, 131.6 (2C), 122.3, 113.8 (2C), 80.1, 51.9, 48.0 (2C), 43.9 (2C), 28.5 (3C).
IR (KBr, cm⁻¹) ~3420 (N-H overtone), ~2970 (C-H stretch), ~1720 (C=O, ester), ~1690 (C=O, carbamate), ~1605, ~1510 (C=C, aromatic), ~1240 (C-O stretch), ~1160 (C-N stretch).
Mass Spectrometry (ESI+) m/z: 321.18 [M+H]⁺, 343.16 [M+Na]⁺.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a reliable route for the formation of the C-N bond between an aryl halide and an amine.

Synthesis via Buchwald-Hartwig Amination

This protocol describes the synthesis of the title compound from methyl 4-bromobenzoate and 1-Boc-piperazine.

Reaction Scheme:

G cluster_1 Product Methyl_4_bromobenzoate Methyl 4-bromobenzoate Target_compound This compound Methyl_4_bromobenzoate->Target_compound + Boc_piperazine 1-Boc-piperazine Boc_piperazine->Target_compound Catalyst Pd₂(dba)₃ / XPhos Base NaOtBu Solvent Toluene

Figure 1: Synthesis of this compound.

Experimental Protocol:

  • Materials:

    • Methyl 4-bromobenzoate (1.0 equiv)

    • 1-Boc-piperazine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To an oven-dried Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).

    • Add anhydrous toluene to the flask, followed by 1-Boc-piperazine and methyl 4-bromobenzoate.

    • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

  • Expected Yield: 85-95%

Applications in Organic Synthesis: A Building Block for Cariprazine

This compound is a key intermediate in the synthesis of several pharmaceuticals. A notable example is its utility in the synthesis of Cariprazine, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[2][3]

Synthetic Route to Cariprazine Intermediate

The synthesis of Cariprazine involves the initial deprotection of the Boc group from this compound, followed by further functionalization.

Workflow for Deprotection:

G Start This compound Acid_Treatment Acidic Treatment (e.g., TFA in DCM or HCl in Dioxane) Start->Acid_Treatment Neutralization Neutralization (e.g., aq. NaHCO₃ or NaOH) Acid_Treatment->Neutralization Extraction Work-up & Extraction (e.g., DCM or Ethyl Acetate) Neutralization->Extraction Product 4-(4-methoxycarbonylphenyl)piperazine Extraction->Product

Figure 2: Deprotection workflow.

Experimental Protocol for Boc Deprotection:

  • Materials:

    • This compound (1.0 equiv)

    • Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

  • Procedure:

    • Dissolve this compound in DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-methoxycarbonylphenyl)piperazine.

The resulting deprotected piperazine can then be further elaborated through a series of reactions, including reductive amination and urea formation, to yield Cariprazine.[4][5][6]

Signaling Pathways of Cariprazine

Cariprazine exhibits a unique pharmacological profile, acting as a partial agonist at dopamine D₂ and D₃ receptors, with a higher affinity for D₃ receptors. It also functions as a partial agonist at the serotonin 5-HT₁ₐ receptor and an antagonist at 5-HT₂ₐ and 5-HT₂ₑ receptors.[2] This multi-target engagement is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia and bipolar disorder.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Agonist D3R D₃ Receptor Dopamine->D3R Agonist Serotonin Serotonin HT1A 5-HT₁ₐ Receptor Serotonin->HT1A Agonist HT2A 5-HT₂ₐ Receptor Serotonin->HT2A Agonist Signal_Transduction Signal Transduction (e.g., cAMP modulation) D2R->Signal_Transduction D3R->Signal_Transduction HT1A->Signal_Transduction HT2A->Signal_Transduction Blocks Signal Cellular_Response Modulation of Neuronal Activity Signal_Transduction->Cellular_Response Cariprazine Cariprazine Cariprazine->D2R Partial Agonist Cariprazine->D3R Partial Agonist (High Affinity) Cariprazine->HT1A Partial Agonist Cariprazine->HT2A Antagonist

Figure 3: Cariprazine's signaling pathways.

Conclusion

This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its versatile structure, coupled with the efficiency of modern catalytic methods for its preparation, makes it an invaluable tool for medicinal chemists and drug development professionals. The successful application of this building block in the synthesis of complex therapeutic agents like Cariprazine underscores its importance and highlights the potential for the development of new and improved pharmaceuticals based on the piperazine scaffold. As the demand for novel therapeutics continues to grow, the strategic use of well-designed building blocks such as this compound will undoubtedly play a crucial role in advancing the frontiers of medicine.

References

A Comprehensive Technical Review of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key building block in medicinal chemistry, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif, featuring a Boc-protected piperazine ring linked to a methyl benzoate group, offers a versatile scaffold for the development of novel therapeutics. This technical guide provides an in-depth review of its synthesis, physicochemical properties, and its notable applications in the development of inhibitors for critical biological targets such as Retinoic acid receptor-related orphan receptor gamma t (RORγt) and the Adenosine A2A receptor. Detailed experimental protocols, comprehensive data tables, and visualizations of relevant signaling pathways are presented to support researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound, also known as tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate, is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 158985-36-5[1]
Molecular Formula C₁₇H₂₄N₂O₄[1]
Molecular Weight 320.38 g/mol [1]
Appearance White to light yellow crystalline solidGeneral supplier data
Melting Point 166-170 °CGeneral supplier data
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.General chemical knowledge

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the formation of a carbon-nitrogen bond between an aryl halide and an amine.

Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a representative synthesis of this compound from methyl 4-bromobenzoate and 1-Boc-piperazine.

Materials:

  • Methyl 4-bromobenzoate

  • 1-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add methyl 4-bromobenzoate (1.0 eq), 1-Boc-piperazine (1.2 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the flask via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization Data

The following table summarizes the expected analytical data for the characterization of this compound.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.92 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H), 3.86 (s, 3H), 3.59 (t, J=5.2 Hz, 4H), 3.25 (t, J=5.2 Hz, 4H), 1.49 (s, 9H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 167.0, 154.8, 154.2, 129.8, 119.5, 114.3, 80.1, 51.8, 48.2, 43.5, 28.5.
Mass Spectrometry (ESI+) m/z: 321.18 [M+H]⁺, 343.16 [M+Na]⁺.

Table 2: Analytical Data for this compound

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of small molecule modulators of important drug targets, particularly in the areas of immunology and neurology.

Intermediate in the Synthesis of RORγt Inhibitors

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor that drives the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune and inflammatory diseases. The development of RORγt inhibitors is a promising therapeutic strategy for these conditions. This compound can be utilized as a core scaffold to build more complex molecules that target the ligand-binding domain of RORγt.

RORγt Signaling Pathway

RORgt_Signaling_Pathway TGFb TGF-β NaiveTCell Naive CD4+ T Cell TGFb->NaiveTCell IL6 IL-6 IL6->NaiveTCell IL23 IL-23 Th17_diff Th17 Differentiation IL23->Th17_diff Maintains STAT3 STAT3 NaiveTCell->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation RORgt_exp RORγt Expression pSTAT3->RORgt_exp Induces RORgt_exp->Th17_diff Drives IL17 IL-17 Production Th17_diff->IL17 Leads to Inflammation Inflammation IL17->Inflammation A2A_Receptor_Signaling_Pathway Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds to G_Protein Gs Protein A2A_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB Gene_Transcription Gene Transcription (e.g., anti-inflammatory) pCREB->Gene_Transcription Regulates Synthesis_Workflow Start Start: Reagents & Glassware Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Buchwald_Hartwig Buchwald-Hartwig Amination (Heating & Stirring) Reaction_Setup->Buchwald_Hartwig Monitoring Reaction Monitoring (TLC / LC-MS) Buchwald_Hartwig->Monitoring Monitoring->Buchwald_Hartwig Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Product Characterization->Final_Product

References

An In-depth Technical Guide to the Safety and Handling of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine (CAS No: 158985-36-5), a key building block in pharmaceutical research and development. The following sections detail the hazardous properties, safe handling procedures, exposure controls, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

PropertyValue
Molecular Formula C17H24N2O4
Molecular Weight 320.39 g/mol [1]

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its classification and associated hazard statements according to the Globally Harmonized System (GHS).[1]

ClassificationHazard CodeHazard Statement
Acute oral toxicityH302Harmful if swallowed
Acute dermal toxicityH312Harmful in contact with skin
Acute Inhalation Toxicity - Dusts and MistsH332Harmful if inhaled
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity - (single exposure)H335May cause respiratory irritation

Signal Word: Warning[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

Protection TypeSpecification
Eye Protection Goggles (European standard - EN 166)[1]
Hand Protection Protective gloves[1]
Skin and body protection Long sleeved clothing[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]
Handling Procedures
  • Handle in accordance with good industrial hygiene and safety practice.[1]

  • Use only in a well-ventilated area.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink or smoke when using this product.[1]

Storage Conditions
  • Keep container tightly closed in a dry, cool and well-ventilated place.[1]

  • Store under an inert atmosphere.[2]

First Aid Measures

Immediate medical attention is required in case of exposure.

Exposure RouteFirst Aid Procedure
If Swallowed Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1]
If on Skin Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]
If Inhaled Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[1]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[1]

  • Environmental Precautions: Should not be released into the environment.[1]

  • Containment and Cleaning: Sweep up and shovel into suitable containers for disposal.[1]

Experimental Protocol: Synthesis of this compound

The following is a detailed procedure for the synthesis of the title compound.

Materials and Reagents
  • 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine

  • Palladium (II) acetate

  • 1,1'-bis(diphenylphosphino)ferrocene

  • Triethylamine

  • Methanol

  • Dimethylformamide (DMF)

  • Carbon monoxide

  • Ethyl acetate

  • Dichloromethane

Procedure
  • A mixture of 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (1.92 g, 4.68 mmol), palladium (II) acetate (52.5 mg, 0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (325.0 mg, 0.59 mmol), triethylamine (1.3 ml, 9.33 mmol), methanol (8 ml) and dimethylformamide (20 ml) is prepared.[3]

  • The mixture is purged with carbon monoxide for 15 minutes.[3]

  • The reaction is sealed under a balloon of carbon monoxide and stirred at 60° C. overnight (18 hours).[3]

  • The reaction mixture is allowed to cool and then concentrated in vacuo to a small volume.[3]

  • The residue is triturated with ethyl acetate.[3]

  • The resulting solid is collected, washed with ethyl acetate, and dried to yield the title compound.[3]

  • The ethyl acetate mother liquors are evaporated, and the residue is purified by flash chromatography (eluting with 5% to 10% ethyl acetate in dichloromethane) to obtain more of the title compound.[3]

SynthesisWorkflow reagents Combine Reagents: - 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine - Palladium (II) acetate - 1,1'-bis(diphenylphosphino)ferrocene - Triethylamine - Methanol - DMF purge Purge with Carbon Monoxide (15 min) reagents->purge react React at 60°C overnight under CO atmosphere purge->react cool_concentrate Cool and Concentrate in vacuo react->cool_concentrate triturate Triturate with Ethyl Acetate cool_concentrate->triturate collect_solid Collect and Dry Solid Product triturate->collect_solid purify_mother_liquor Purify Mother Liquor (Flash Chromatography) triturate->purify_mother_liquor final_product This compound collect_solid->final_product purify_mother_liquor->final_product Additional Product SafetyLogic start Start: Handling This compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat risk_assessment->ppe handling Follow Safe Handling Procedures: - Use in well-ventilated area - Avoid contact and inhalation ppe->handling storage Store Properly: - Cool, dry, well-ventilated - Tightly sealed container handling->storage spill Spill Occurs handling->spill Potential Event exposure Exposure Occurs handling->exposure Potential Event end End of Procedure storage->end spill_response Follow Spill Response Protocol: - Evacuate - Ventilate - Contain and clean up spill->spill_response first_aid Administer First Aid (as per Section 4) exposure->first_aid spill_response->end seek_medical Seek Medical Attention first_aid->seek_medical seek_medical->end

References

An In-depth Technical Guide to tert-Butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate, a key building block in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, a representative synthetic protocol, and its potential applications.

Chemical Identity and Synonyms

The compound with the common name 1-Boc-4-(4-methoxycarbonylphenyl)piperazine is formally known by its IUPAC name: tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate [1]. This nomenclature clearly defines its structure, featuring a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) protecting group and at the 4-position with a 4-methoxycarbonylphenyl group.

Identifier Value
IUPAC Name tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate[1]
Common Synonyms This compound
CAS Number 158985-36-5

Physicochemical Properties

The physicochemical properties of tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate and its close analogs are crucial for understanding its behavior in various experimental settings. The table below summarizes key computed properties for the parent compound and a fluorinated analog.

Propertytert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylatetert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
Molecular Formula C₁₈H₂₄N₂O₅C₁₇H₂₃FN₂O₄
Molecular Weight 348.4 g/mol [1]338.4 g/mol [2]
Monoisotopic Mass 348.16852187 Da[1]338.16418538 Da[2]
XLogP3 2.7[2]2.7[2]
Topological Polar Surface Area 76.2 Ų[1]59.1 Ų[2]
Hydrogen Bond Donor Count 00
Hydrogen Bond Acceptor Count 54
Rotatable Bond Count 44

Synthesis and Experimental Protocols

The synthesis of tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate is typically achieved through a nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. Below is a representative experimental protocol adapted from procedures for similar compounds.

Reaction Scheme:

G General Reaction Scheme for Synthesis A Methyl 4-fluorobenzoate C tert-Butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate A->C Base, Solvent, Heat B tert-Butyl piperazine-1-carboxylate B->C

General Reaction Scheme for Synthesis

Materials:

  • Methyl 4-halobenzoate (e.g., methyl 4-fluorobenzoate or methyl 4-bromobenzoate)

  • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., BINAP) for Buchwald-Hartwig coupling, or a strong base (e.g., K₂CO₃, Cs₂CO₃) for nucleophilic aromatic substitution.

  • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

  • Inert gas (e.g., argon or nitrogen)

Procedure (Adapted from Buchwald-Hartwig Amination Protocols):

  • To a dry reaction flask under an inert atmosphere, add methyl 4-bromobenzoate (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and a suitable phosphine ligand (e.g., 4 mol% BINAP).

  • Add a base, such as sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Characterization:

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Applications in Drug Discovery and Development

Piperazine derivatives are prevalent in medicinal chemistry due to their favorable pharmacokinetic properties and their ability to interact with a wide range of biological targets. Compounds containing the piperazine moiety often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects[3].

tert-Butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate serves as a versatile intermediate for the synthesis of more complex molecules. The Boc-protecting group can be readily removed under acidic conditions to liberate the secondary amine, which can then be further functionalized. The methoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, allowing for the introduction of diverse pharmacophores.

Potential Logical Workflow in Drug Discovery:

G Drug Discovery Workflow A tert-Butyl 4-(4-methoxycarbonylphenyl) piperazine-1-carboxylate B Deprotection (e.g., TFA) A->B Step 1 D Modification of Methoxycarbonyl Group (e.g., Hydrolysis, Amidation) A->D Step 2b C Functionalization of Piperazine Nitrogen B->C Step 2a E Library of Novel Compounds C->E D->E F Biological Screening E->F G Lead Compound Identification F->G

Drug Discovery Workflow

At present, there is limited publicly available information on the specific biological activity or signaling pathways directly modulated by tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate itself. Its primary role reported in the scientific literature is that of a synthetic intermediate. Researchers utilizing this compound are encouraged to perform their own biological evaluations based on the design of their final target molecules.

References

A Technical Guide to 1-Boc-4-(4-methoxycarbonylphenyl)piperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, also known as tert-butyl 4-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate, is a key building block in medicinal chemistry. Its bifunctional nature, featuring a Boc-protected piperazine moiety and a phenyl ring substituted with a methyl ester, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This guide provides an in-depth overview of its commercial availability, synthesis, and its pivotal role in the development of therapeutics, particularly those targeting the central nervous system (CNS). The piperazine scaffold is a well-established "privileged structure" in drug discovery, known for its ability to interact with various biological targets while maintaining favorable pharmacokinetic properties.[1]

Commercial Suppliers

This compound is readily available from a range of commercial suppliers. The table below summarizes key information from several vendors to facilitate procurement for research and development purposes. Purity levels are typically high, ensuring the reliability of subsequent synthetic transformations.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Notes
Sigma-Aldrich158985-36-5C17H24N2O4320.3897%Product number 654124.[2]
BLDpharm158985-36-5C17H24N2O4320.38>97%-
Chemsrc158985-36-5C17H24N2O4320.3898%Connects various suppliers.[3]
Vibrant Pharma Inc.870703-74-5C17H24N2O4320.3997%Note: CAS number differs.[4]

Physicochemical Properties

PropertyValueReference
IUPAC Name tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate[]
CAS Number 158985-36-5[]
Molecular Formula C17H24N2O4[]
Molecular Weight 320.38 g/mol []
Melting Point 166-170 °C[2]
Appearance Solid

Experimental Protocols

The synthesis of this compound is well-documented, with palladium-catalyzed carbonylation being a common method.

Synthesis of this compound

Objective: To synthesize this compound from 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine.

Materials:

  • 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine

  • Palladium (II) acetate

  • 1,1'-bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine

  • Methanol

  • Dimethylformamide (DMF)

  • Carbon monoxide (gas)

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • A mixture of 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (4.68 mmol), palladium (II) acetate (0.23 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.59 mmol), triethylamine (9.33 mmol), methanol (8 ml), and dimethylformamide (20 ml) is prepared in a suitable reaction vessel.

  • The reaction mixture is purged with carbon monoxide gas for 15 minutes.

  • The vessel is sealed under a balloon of carbon monoxide and stirred at 60°C overnight (approximately 18 hours).

  • After cooling, the reaction mixture is concentrated in vacuo.

  • The residue is triturated with ethyl acetate, and the resulting solid is collected by filtration, washed with ethyl acetate, and dried to yield the product.

  • The ethyl acetate mother liquor is evaporated, and the residue is purified by flash chromatography (eluting with 5% to 10% ethyl acetate in dichloromethane) to obtain additional product.

Role in Drug Discovery and Signaling Pathways

The long-chain arylpiperazine structure is a versatile template for designing CNS drugs that target serotonin and dopamine receptors.[6] Derivatives of this compound are integral to the synthesis of novel compounds with affinities for D2 and 5-HT1A receptors.[7] The piperazine moiety often serves as a scaffold to correctly position other chemical groups that interact with these receptors, thereby modulating their activity.

This compound is a key intermediate in the synthesis of more complex molecules that are designed to interact with specific neurotransmitter systems. For instance, the arylpiperazine scaffold is found in antipsychotics like aripiprazole and anxiolytics such as buspirone.[6] These drugs owe their therapeutic effects to their ability to modulate serotonergic and dopaminergic pathways in the brain.[6]

The diagram below illustrates the conceptual workflow from the starting material to its application in modulating key CNS signaling pathways.

G cluster_synthesis Synthesis cluster_application Application in CNS Drug Discovery cluster_outcome Therapeutic Outcome A This compound B Chemical Modifications (e.g., amide coupling, reduction) A->B Precursor C Arylpiperazine Derivatives B->C Leads to D Modulation of Neurotransmitter Pathways C->D Targets E Serotonergic Pathway D->E F Dopaminergic Pathway D->F G Potential Treatment for Neurological Disorders E->G F->G

Caption: Role of this compound in CNS drug discovery.

The following diagram details the experimental workflow for the synthesis of this compound.

G reagents Reactants: - 1-Boc-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine - Pd(OAc)2, dppf - Et3N, MeOH, DMF - CO (gas) reaction Reaction Conditions: - Purge with CO - Stir at 60°C for 18h reagents->reaction workup Workup: - Concentrate in vacuo - Triturate with Ethyl Acetate reaction->workup purification Purification: - Filtration - Flash Chromatography workup->purification product Product: This compound purification->product

References

Methodological & Application

Application Note: Protocol for N-Boc Deprotection of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various non-acidic conditions and its straightforward removal under acidic conditions.[1] The deprotection of the Boc group is a critical step in the synthesis of many active pharmaceutical ingredients and other complex molecules. This application note provides a detailed protocol for the N-Boc deprotection of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine to yield 1-(4-methoxycarbonylphenyl)piperazine, a key intermediate in various synthetic pathways. The protocols described herein utilize common acidic reagents, namely Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).

Mechanism of Acid-Catalyzed N-Boc Deprotection

The deprotection of a Boc-protected amine proceeds via an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid.[1][2] This is followed by the loss of the stable tert-butyl cation, forming an unstable carbamic acid intermediate.[2] The carbamic acid readily decarboxylates to release carbon dioxide and the free amine.[2] Under the acidic reaction conditions, the resulting amine is protonated to form the corresponding ammonium salt.[2]

Experimental Protocols

Two common and effective methods for the N-Boc deprotection of this compound are presented below. The choice of method may depend on the desired salt form of the product and the presence of other acid-sensitive functional groups.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a standard and highly effective procedure for Boc deprotection.[3]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv.) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • To isolate the free amine, carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic.

  • Extract the aqueous layer with DCM (3x the volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected 1-(4-methoxycarbonylphenyl)piperazine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol is a common alternative to TFA and is particularly useful if the trifluoroacetate salt of the product is difficult to handle.[3] This method often yields the hydrochloride salt of the deprotected amine, which may precipitate from the reaction mixture and can be easily isolated.[3]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask with a magnetic stirrer.

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours. Monitor the reaction progress by TLC or LC-MS. The hydrochloride salt of the product may precipitate during the reaction.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.

  • To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.

  • Add saturated aqueous NaHCO₃ solution until the mixture is basic.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x the volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected 1-(4-methoxycarbonylphenyl)piperazine.

Data Presentation

The following table summarizes the typical quantitative parameters for the described N-Boc deprotection protocols.

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Starting Material This compoundThis compound
Equivalents of Acid 5 - 10 equiv. of TFA3 - 5 equiv. of 4M HCl in Dioxane
Solvent Anhydrous Dichloromethane (DCM)1,4-Dioxane (or Methanol)
Concentration 0.1 - 0.2 MMinimal amount for dissolution
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Work-up Basic work-up with NaHCO₃Precipitation or Basic work-up
Isolated Product Form Free baseHydrochloride salt or Free base

Visualizations

Experimental Workflow for N-Boc Deprotection

G Workflow for N-Boc Deprotection of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in Solvent add_acid Add Acid (TFA or HCl/Dioxane) start->add_acid stir Stir at Appropriate Temperature add_acid->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor remove_volatiles Remove Solvent and Excess Acid monitor->remove_volatiles Reaction Complete neutralize Neutralize with Base (e.g., NaHCO3) remove_volatiles->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate isolate Isolate Final Product dry_concentrate->isolate

Caption: Experimental workflow for the N-Boc deprotection.

Signaling Pathway of N-Boc Deprotection Mechanism

G Mechanism of Acid-Catalyzed N-Boc Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products boc_amine Boc-Protected Amine protonated_boc Protonated Boc Group boc_amine->protonated_boc + H+ acid Strong Acid (H+) acid->protonated_boc carbamic_acid Carbamic Acid protonated_boc->carbamic_acid - tert-Butyl Cation tert_butyl tert-Butyl Cation protonated_boc->tert_butyl free_amine Free Amine carbamic_acid->free_amine - CO2 co2 Carbon Dioxide (CO2) carbamic_acid->co2 amine_salt Ammonium Salt free_amine->amine_salt + H+

Caption: Mechanism of acid-catalyzed N-Boc deprotection.

References

Application Notes and Protocols for Coupling Reactions of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a versatile building block in medicinal chemistry and drug development. The presence of a Boc-protected piperazine and a methyl ester on the phenyl ring offers multiple sites for chemical modification. This document provides detailed protocols for the functionalization of this molecule, primarily focusing on amide bond formation following hydrolysis of the methyl ester. Additionally, a general protocol for Buchwald-Hartwig amination is provided to illustrate a potential, albeit indirect, pathway for C-N bond formation on the aryl ring, which would require prior modification of the starting material.

I. Amide Bond Formation via Hydrolysis and Coupling

A primary route for derivatizing this compound involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a variety of amines. This two-step process allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships.

Step 1: Hydrolysis of the Methyl Ester

The saponification of the methyl ester to the carboxylic acid is a crucial initial step. This can be achieved under basic conditions.

Experimental Protocol: Hydrolysis of this compound

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Methanol (MeOH) or Tetrahydrofuran (THF)

    • Water (H₂O)

    • Hydrochloric acid (HCl, for acidification)

    • Ethyl acetate (EtOAc, for extraction)

    • Brine

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of methanol or THF and water.

    • Add LiOH (1.5-3.0 eq) or NaOH (1.5-3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature or heat to reflux (typically 40-80 °C) for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

    • Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Dilute the aqueous residue with water and wash with a non-polar organic solvent like ether or dichloromethane to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1N HCl.

    • A precipitate of the carboxylic acid, 4-(1-Boc-piperazin-4-yl)benzoic acid, should form. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x volumes).

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum. If extracted, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

    • The product can be purified by recrystallization or column chromatography if necessary.

Step 2: Amide Coupling of 4-(1-Boc-piperazin-4-yl)benzoic acid

The resulting carboxylic acid can be coupled with a wide range of primary and secondary amines using standard peptide coupling reagents. Below are protocols for two common and efficient methods.

Protocol 1: EDC/HOBt Mediated Coupling

This is a widely used method due to the water-solubility of the byproducts, which simplifies purification.[2]

  • Materials:

    • 4-(1-Boc-piperazin-4-yl)benzoic acid (1.0 eq)

    • Amine (primary or secondary, 1.1-1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2-1.5 eq)

    • 1-Hydroxybenzotriazole (HOBt, 1.2-1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA, 2.0-3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 4-(1-Boc-piperazin-4-yl)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

    • Add the desired amine (1.1 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

HATU is a highly efficient coupling reagent, particularly for sterically hindered substrates, and it minimizes racemization.[2]

  • Materials:

    • 4-(1-Boc-piperazin-4-yl)benzoic acid (1.0 eq)

    • Amine (primary or secondary, 1.1-1.2 eq)

    • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU, 1.1-1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a flask, dissolve 4-(1-Boc-piperazin-4-yl)benzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes for pre-activation.

    • Add the desired amine (1.1 eq) to the activated mixture.

    • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.[2]

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Amide Coupling Reactions

The following table summarizes representative conditions and yields for amide coupling reactions of carboxylic acids with amines, which are applicable to 4-(1-Boc-piperazin-4-yl)benzoic acid.

Carboxylic Acid PartnerAmine PartnerCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)
Boc-prolineBoc-piperidine-4-amineEDC, HOBt, DMAP (cat.)DIPEACH₃CN231491[3]
2-(6-methoxynaphthalen-2-yl)propionic acidAniline derivativeEDC, HOBt, DMAPDIPEACH₃CN23-57[3]
2-(6-chloro-5-methylpyridin-3-yl)acetic acidN-Boc-piperazineHATUDIPEADMFRT--[2]
Butanoic acidAniline derivativeEDC, HOBt, DMAPDIPEACH₃CN23->95[3]

Note: Yields are highly substrate-dependent.

Experimental Workflow for Amide Bond Formation

Amide_Coupling_Workflow cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: Amide Coupling start_mol 1-Boc-4-(4-methoxycarbonyl- phenyl)piperazine hydrolysis_reagents LiOH or NaOH MeOH/H₂O or THF/H₂O hydrolysis_step Saponification start_mol->hydrolysis_step hydrolysis_reagents->hydrolysis_step acidification Acidification (HCl) hydrolysis_step->acidification product_acid 4-(1-Boc-piperazin-4-yl)- benzoic acid acidification->product_acid coupling_step Amide Bond Formation product_acid->coupling_step coupling_reagents Amine (R-NH₂) EDC/HOBt or HATU DIPEA coupling_reagents->coupling_step final_product Final Amide Product coupling_step->final_product

Workflow for the synthesis of amide derivatives.

II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] For a molecule like this compound, this reaction would typically be employed to couple an amine with an aryl halide. Therefore, to utilize this reaction, the phenyl ring of the starting material would first need to be functionalized with a halide (e.g., Br, I) or a triflate. The following is a general protocol for the Buchwald-Hartwig amination of an N-aryl piperazine derivative with an amine, assuming the aryl group is appropriately halogenated.

General Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • Halogenated 1-Boc-4-(4-aryl)piperazine derivative (1.0 eq)

    • Amine (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst (1-5 mol%)

    • Phosphine ligand (e.g., XantPhos, BINAP, RuPhos) (2-10 mol%)

    • Base (e.g., NaO-t-Bu, Cs₂CO₃, K₃PO₄) (1.4-2.0 eq)

    • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the amine (1.2-1.5 eq), and the base (1.4-2.0 eq).

    • In a separate vial, prepare the catalyst solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent (if not using a pre-catalyst).

    • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[5]

    • Add the anhydrous solvent to the Schlenk tube via syringe, followed by the catalyst solution.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination

The following table provides representative conditions for the Buchwald-Hartwig amination of aryl halides with amines.

Aryl HalideAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (2)XantPhos (4)NaO-t-BuToluene10095[5]
4-ChlorobenzonitrileN-Boc-piperazinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane11088[5]
2-IodobenzonitrileAmideXantPhos Pd G3 (5)-DBUMeCN/PhMe14092[6][7]
4-BromoacetophenoneAmideXantPhos Pd G3 (5)-DBUMeCN/PhMe14079[6][7]

Logical Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway cluster_functionalization Step 1: Aryl Functionalization cluster_coupling_bh Step 2: Buchwald-Hartwig Coupling start_mol 1-Boc-4-(4-methoxycarbonyl- phenyl)piperazine halogenation Halogenation (e.g., with NBS/NIS) start_mol->halogenation halogenated_mol Halogenated Intermediate halogenation->halogenated_mol coupling_step_bh C-N Bond Formation halogenated_mol->coupling_step_bh coupling_reagents_bh Amine (R-NH₂) Pd Catalyst/Ligand Base coupling_reagents_bh->coupling_step_bh final_product_bh Coupled Product coupling_step_bh->final_product_bh

Pathway for Buchwald-Hartwig amination.

III. Suzuki Coupling

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. To apply this reaction to this compound, the molecule would need to be converted into either the organoboron or the organohalide coupling partner. For instance, the aryl ring could be halogenated (as in the Buchwald-Hartwig example) and then coupled with a boronic acid, or the methoxycarbonyl group could potentially be converted to a boronic ester. Given the multi-step nature of preparing a suitable substrate from the title compound, a detailed protocol is not provided here. However, the general principles involve reacting an aryl halide derivative with a boronic acid in the presence of a palladium catalyst and a base.

Conclusion

This compound is a valuable starting material for the synthesis of diverse chemical libraries. The most direct and versatile derivatization strategy involves hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with various amines. This approach is well-documented and high-yielding with a range of available coupling reagents. Other coupling reactions, such as Buchwald-Hartwig amination and Suzuki coupling, are also feasible but require prior functionalization of the aryl ring to introduce a suitable reaction handle like a halide or a boronic acid. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Compound Libraries Using 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine as a versatile scaffold in solid-phase synthesis (SPS) for the generation of diverse chemical libraries. The protocols outlined below detail the necessary steps from resin attachment to final product cleavage, enabling the rapid and efficient synthesis of novel compounds for drug discovery and development.

Introduction

This compound is a bifunctional building block ideally suited for solid-phase organic synthesis (SPOS). The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for controlled, directional synthesis, while the methoxycarbonylphenyl moiety provides a latent attachment point to a solid support following hydrolysis to the corresponding carboxylic acid. This scaffold is of significant interest in medicinal chemistry as the arylpiperazine motif is a common feature in centrally acting drugs and other therapeutic agents.[1] The use of solid-phase synthesis facilitates the rapid generation of analog libraries for structure-activity relationship (SAR) studies.[2][3][4]

Core Applications

The primary application of this scaffold in solid-phase synthesis is the creation of diverse libraries of substituted piperazines. By attaching the scaffold to a solid support via the carboxyl group, the free piperazine nitrogen can be functionalized with a variety of building blocks. Subsequent cleavage from the resin yields a library of compounds with a common core structure but varied substituents.

Key applications include:

  • Scaffold for Combinatorial Libraries: The rigid piperazine ring serves as an excellent scaffold to present appended chemical functionalities in a defined spatial orientation.[2][3][4]

  • Synthesis of CNS-Targeting Agents: The arylpiperazine core is a well-established pharmacophore in drugs targeting the central nervous system.[1]

  • Generation of Peptidomimetics: The piperazine structure can be incorporated into peptide-like molecules to introduce conformational constraints and improve pharmacokinetic properties.[1]

Experimental Protocols

The following protocols describe a typical workflow for the use of this compound in solid-phase synthesis. This involves the initial hydrolysis of the methyl ester, attachment to a solid support, and subsequent diversification.

Protocol 1: Saponification of the Methyl Ester

Prior to attachment to the resin, the methyl ester of this compound must be hydrolyzed to the corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve this compound in a minimal amount of methanol.

  • Add an excess of 1 M NaOH solution and stir the mixture at room temperature overnight.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the methanol under reduced pressure.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-Boc-4-(4-carboxyphenyl)piperazine.

Protocol 2: Immobilization on Wang Resin

The resulting carboxylic acid can be attached to a variety of resins, with Wang resin being a common choice for the synthesis of compounds that will be cleaved under acidic conditions to yield a carboxylic acid.

Materials:

  • 1-Boc-4-(4-carboxyphenyl)piperazine

  • Wang Resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Wang resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin with DCM (3x).

  • In a separate flask, dissolve 1-Boc-4-(4-carboxyphenyl)piperazine (3 eq.), DIC (3 eq.), and a catalytic amount of DMAP in a minimal amount of DMF.

  • Add the activated carboxylic acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

  • To cap any unreacted hydroxyl groups on the resin, treat with a solution of acetic anhydride and pyridine in DCM for 1 hour.

  • Wash the resin with DCM (3x) and dry under vacuum.

Protocol 3: Boc Deprotection

The Boc protecting group is removed to expose the piperazine nitrogen for subsequent functionalization.

Materials:

  • Resin-bound 1-Boc-4-(4-carboxyphenyl)piperazine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • 10% N,N-Diisopropylethylamine (DIPEA) in DMF

Procedure:

  • Swell the resin in DCM for 30 minutes.

  • Drain the DCM and treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.[5]

  • Drain the TFA solution and wash the resin with DCM (3x).

  • Neutralize the resulting trifluoroacetate salt by washing with 10% DIPEA in DMF (2x, 5 min each).[5]

  • Wash the resin with DMF (3x) and DCM (3x).

Protocol 4: Diversification of the Piperazine Scaffold

The free secondary amine on the resin-bound piperazine can be functionalized using a variety of reactions, such as acylation, sulfonylation, or reductive amination. The following is an example of an acylation reaction.

Materials:

  • Deprotected resin-bound piperazine scaffold

  • Carboxylic acid (3 eq.)

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (3 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • In a separate vial, pre-activate the carboxylic acid by dissolving it with HBTU and DIPEA in DMF for 5-10 minutes.

  • Add the activated carboxylic acid solution to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).

Protocol 5: Cleavage from the Resin

The final compound is cleaved from the solid support using strong acidic conditions.

Materials:

  • Resin-bound final product

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Wash the resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA.

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude product by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and dry the product under vacuum.

Data Presentation

The following table provides representative data for a solid-phase synthesis campaign using the 1-Boc-4-(4-carboxyphenyl)piperazine scaffold. Actual results may vary depending on the specific building blocks and reaction conditions used.

StepParameterTypical ValueNotes
Immobilization Resin Loading0.5 - 1.0 mmol/gDependent on the initial substitution of the Wang resin.
Loading Efficiency> 90%Determined by gravimetric analysis or cleavage of a sample.
Deprotection Boc Removal> 99%Monitored by a qualitative test for secondary amines (e.g., chloranil test).
Coupling Acylation Efficiency> 95%Monitored by a qualitative test for primary/secondary amines (e.g., Kaiser test). May require double coupling for sterically hindered reactants.
Cleavage Crude Product Yield60 - 85%Dependent on the number of synthetic steps and the nature of the substituents.
Crude Product Purity70 - 90% (by LC-MS)Purification by preparative HPLC is often required.

Visualizations

experimental_workflow cluster_solution_phase Solution-Phase Chemistry cluster_solid_phase Solid-Phase Synthesis start This compound hydrolysis Saponification (Protocol 1) start->hydrolysis NaOH, MeOH scaffold 1-Boc-4-(4-carboxyphenyl)piperazine hydrolysis->scaffold immobilization Immobilization on Wang Resin (Protocol 2) scaffold->immobilization DIC, DMAP deprotection Boc Deprotection (Protocol 3) immobilization->deprotection TFA/DCM diversification Diversification (Protocol 4) deprotection->diversification Building Blocks, Coupling Reagents cleavage Cleavage from Resin (Protocol 5) diversification->cleavage TFA Cleavage Cocktail product Final Product Library cleavage->product

Caption: Workflow for solid-phase library synthesis.

logical_relationship scaffold 1-Boc-4-(4-carboxyphenyl)piperazine Scaffold resin Solid Support (e.g., Wang Resin) scaffold->resin Attachment via Carboxyl Group boc_protection Boc-Protected Piperazine Nitrogen scaffold->boc_protection library Final Compound Library resin->library Cleavage free_amine Free Piperazine Nitrogen boc_protection->free_amine Deprotection (TFA) building_blocks Diverse Building Blocks (Acids, Sulfonyl Chlorides, Aldehydes, etc.) free_amine->building_blocks Coupling Reactions building_blocks->library

Caption: Key relationships in the synthesis strategy.

References

Application of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a versatile building block for the synthesis of diverse chemical libraries. Its structure incorporates a piperazine scaffold, a common motif in medicinal chemistry known to enhance pharmacokinetic properties such as solubility and bioavailability. The presence of a Boc-protecting group on one nitrogen atom allows for selective functionalization of the second nitrogen, while the methoxycarbonylphenyl group provides a site for further diversification or can act as a key pharmacophoric element. This bifunctional nature makes it an ideal starting material for parallel synthesis, enabling the rapid generation of a multitude of analogs for high-throughput screening in drug discovery programs.

Core Applications

  • Scaffold for Combinatorial Chemistry: The piperazine core serves as a central scaffold to which a variety of substituents can be attached. The unprotected secondary amine is a nucleophile that can readily participate in reactions such as amide bond formation, reductive amination, and nucleophilic aromatic substitution.

  • Solution-Phase Parallel Synthesis: This building block is well-suited for solution-phase parallel synthesis, where reactions are carried out in multi-well plates.[1] Purification can often be streamlined using liquid-liquid extraction or scavenger resins.

  • Solid-Phase Synthesis: this compound can be tethered to a solid support, allowing for the efficient synthesis of compound libraries with simplified purification, as excess reagents and byproducts are washed away.

  • Multicomponent Reactions (MCRs): The piperazine moiety can be incorporated into MCRs, such as the Ugi reaction, to generate complex molecules in a single step, thereby increasing library diversity and synthetic efficiency.[2][3]

Chemical Reactivity and Strategic Considerations

The synthetic utility of this compound revolves around a two-stage diversification strategy.

  • Initial Diversification at the Unprotected Nitrogen: The secondary amine of the piperazine ring is the primary site for initial diversification. Standard coupling reactions can be employed to introduce a wide range of functionalities.

  • Secondary Diversification after Boc Deprotection: Following the initial modification, the Boc group can be removed under acidic conditions to reveal a second reactive site.[4][5] This newly exposed secondary amine can then undergo further reactions to introduce a second point of diversity.

  • Modification of the Methoxycarbonyl Group: The ester functionality of the methoxycarbonylphenyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to introduce a third point of diversity. Care must be taken during reaction planning to ensure the compatibility of the reaction conditions with the ester group.

Experimental Protocols

Protocol 1: Solution-Phase Parallel Synthesis of an Amide Library

This protocol outlines the parallel synthesis of a library of amides via the coupling of this compound with a diverse set of carboxylic acids in a 96-well plate format.

Materials:

  • This compound

  • A library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block with sealing mat

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of this compound in anhydrous DMF.

    • Prepare a 0.2 M solution of each carboxylic acid from the library in anhydrous DMF in separate vials.

    • Prepare a 0.4 M solution of HATU in anhydrous DMF.

    • Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add 100 µL (20 µmol, 1.0 eq) of the this compound stock solution.

    • To each well, add 100 µL (20 µmol, 1.0 eq) of a unique carboxylic acid stock solution.

    • Add 50 µL (20 µmol, 1.0 eq) of the HATU stock solution to each well.

    • Add 50 µL (40 µmol, 2.0 eq) of the DIPEA stock solution to each well.

  • Reaction and Monitoring:

    • Seal the reaction block with a sealing mat and shake at room temperature for 4-12 hours.

    • Monitor the progress of a representative reaction by TLC or LC-MS.

  • Work-up:

    • Once the reactions are complete, add 500 µL of EtOAc to each well.

    • Add 500 µL of saturated aqueous NaHCO₃ solution to each well.

    • Seal the block and shake vigorously for 5 minutes. Centrifuge to separate the layers.

    • Carefully remove the aqueous layer from each well.

    • Wash the organic layer with 500 µL of brine.

    • Add anhydrous Na₂SO₄ to each well to dry the organic layer.

  • Product Isolation:

    • Transfer the organic solution from each well to a new 96-well plate.

    • Evaporate the solvent under reduced pressure to yield the crude amide products.

    • Analyze the purity of each library member by LC-MS. Further purification by preparative HPLC can be performed if necessary.

Protocol 2: Solid-Phase Synthesis of a Diversified Piperazine Library

This protocol describes the synthesis of a library of N-acylated piperazine derivatives on a solid support.

Materials:

  • Rink Amide resin

  • This compound

  • A library of diverse carboxylic acids

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • DMF

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • Water

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 1 hour.

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Coupling of a Linker (if necessary) and the Piperazine Scaffold:

    • This protocol assumes direct attachment for simplicity. For more complex libraries, a linker can be attached first.

    • Couple the carboxylic acid end of a suitable linker to the deprotected amine on the resin.

    • Alternatively, to directly attach the piperazine, a derivative with a carboxylic acid handle would be needed. For this protocol, we will assume a two-step diversification after initial attachment of a different core. Correction: A more direct route is to use the piperazine to displace a halide on a resin-bound linker.

  • Revised Solid-Phase Protocol:

    • Step A: Loading of the Piperazine Scaffold

      • Start with a resin functionalized with a leaving group, such as a chlorotrityl chloride resin.

      • Swell the resin in anhydrous DCM.

      • Add a solution of this compound (3.0 eq) and DIPEA (3.0 eq) in DCM.

      • Shake at room temperature for 12-16 hours.

      • Wash the resin with DCM, DMF, and methanol, then dry under vacuum.

    • Step B: Boc Deprotection

      • Swell the resin in DCM.

      • Treat the resin with a solution of 20% TFA in DCM for 30 minutes.

      • Wash the resin with DCM, 10% DIPEA in DCM, and then DMF.

    • Step C: Library Diversification (Acylation)

      • Divide the resin into separate reaction vessels.

      • To each vessel, add a solution of a unique carboxylic acid (3.0 eq), HBTU (2.9 eq), and DIPEA (6.0 eq) in DMF.

      • Shake at room temperature for 4-8 hours.

      • Wash the resin with DMF, DCM, and methanol.

  • Cleavage and Product Isolation:

    • Dry the resin under vacuum.

    • Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product, wash with cold ether, and dry.

    • Analyze the purity of each library member by LC-MS.

Quantitative Data

The following tables summarize representative yields for key reactions in the synthesis of piperazine-based libraries. The data is based on analogous systems and serves as a general guideline. Actual yields may vary depending on the specific substrates and reaction conditions.

Table 1: Representative Yields for Amide Coupling Reactions

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Reference
HATUNoneDIPEADMF85 - 98[6]
HBTUNoneDIPEADMF80 - 95[6]
EDCHOBtDIPEADMF/DCM75 - 90[6]
PyBOPNoneDIPEADMF80 - 95[7]

Table 2: Representative Yields for Boc-Deprotection

ReagentSolventTypical Yield (%)Reference
20-50% TFADCM>95[4]
4M HCl in DioxaneDioxane>95[4]
6N HCl (aqueous)Water52-80 (workup dependent)[8][9]

Visualizations

experimental_workflow cluster_solution Solution-Phase Synthesis start_sol This compound + Carboxylic Acid Library react_sol Amide Coupling (HATU, DIPEA, DMF) start_sol->react_sol workup_sol Liquid-Liquid Extraction react_sol->workup_sol library1 Amide Library (1st Diversification) workup_sol->library1 deprotect_sol Boc Deprotection (TFA) library2 Deprotected Amide Library (Ready for 2nd Diversification) deprotect_sol->library2 library1->deprotect_sol

Caption: Workflow for solution-phase parallel library synthesis.

solid_phase_workflow resin Start: Functionalized Resin load Load Piperazine Scaffold resin->load wash1 Wash load->wash1 deprotect Boc Deprotection (TFA) wash1->deprotect wash2 Wash & Neutralize deprotect->wash2 diversify Diversify (Acylation with Carboxylic Acid Library) wash2->diversify wash3 Wash diversify->wash3 cleave Cleave from Resin wash3->cleave library Final Compound Library cleave->library

Caption: General workflow for solid-phase library synthesis.

diversification_strategy cluster_r1 First Diversification cluster_deprotect Deprotection cluster_r2 Second Diversification cluster_r3 Third Diversification start This compound r1 React at N-H (e.g., Acylation, Alkylation) start->r1 intermediate Boc-Protected Intermediate r1->intermediate deprotect Remove Boc Group (Acid) intermediate->deprotect intermediate2 Deprotected Intermediate deprotect->intermediate2 r2 React at newly exposed N-H intermediate2->r2 r3 Hydrolyze Ester & Couple intermediate2->r3 final_library Diverse Compound Library r2->final_library r3->final_library

Caption: Logical relationship of diversification strategies.

References

Application Notes and Protocols: A Synthetic Route to Novel Kinase Inhibitors Using 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prominent targets for therapeutic intervention. The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors to modulate physicochemical properties and engage with the target protein. This document outlines a versatile synthetic route for the development of novel kinase inhibitors starting from the commercially available building block, 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. This starting material offers two key points for diversification: the Boc-protected nitrogen and the methyl ester, allowing for a modular approach to inhibitor design.

Overall Synthetic Strategy

The synthetic approach is designed for flexibility, enabling the creation of a library of diverse kinase inhibitors. The core strategy involves a four-step sequence:

  • Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine of the piperazine ring.

  • N-Arylation/Alkylation: Functionalization of the newly freed piperazine nitrogen, often by coupling with a heterocyclic core common in kinase inhibitors (e.g., pyrimidines, pyridines).

  • Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid to prepare for subsequent amide bond formation.

  • Amide Coupling: Formation of an amide bond by coupling the carboxylic acid with a variety of primary or secondary amines to complete the synthesis of the target inhibitor.

This modular approach allows for systematic exploration of the structure-activity relationship (SAR) by varying the substituents introduced in the N-arylation and amide coupling steps.

Visualized Workflow and Synthetic Route

Overall Experimental Workflow

The entire process from the initial building block to the final biological evaluation follows a structured workflow.

G cluster_synthesis Synthesis Module cluster_purification Purification & Analysis cluster_bio Biological Evaluation A Start: 1-Boc-4-(4-methoxy- carbonylphenyl)piperazine B Step 1: Boc Deprotection A->B C Step 2: N-Arylation (e.g., Buchwald-Hartwig) B->C D Step 3: Ester Hydrolysis C->D E Step 4: Amide Coupling D->E F Final Inhibitor E->F G Crude Product F->G H Purification (Column Chromatography/HPLC) G->H I Characterization (NMR, LC-MS) H->I J Pure Inhibitor I->J K In Vitro Kinase Assay (Determine IC50) J->K L Cell-Based Assays K->L M Data Analysis L->M

Caption: High-level workflow from synthesis to biological data analysis.

Detailed Synthetic Route

The following diagram illustrates the chemical transformations in the synthetic pathway.

G Start Start R1 Step 1: Boc Deprotection TFA, DCM Start->R1 Int1 Int_1 R2 Step 2: N-Arylation Heteroaryl-Halide, Pd Catalyst, Base Int1->R2 Int2 Int_2 R3 Step 3: Hydrolysis LiOH, THF/H2O Int2->R3 Int3 Int_3 R4 Step 4: Amide Coupling R-NH2, HATU, DIPEA Int3->R4 Final Final R1->Int1 R2->Int2 R3->Int3 R4->Final

Caption: A representative four-step synthesis of a novel kinase inhibitor.

Experimental Protocols

The following protocols are generalized and may require optimization based on the specific substrates used.

Protocol 1: N-Boc Deprotection

This procedure removes the Boc protecting group to yield the free secondary amine as a salt.

  • Materials:

    • This compound (1.0 eq)

    • Dichloromethane (DCM), anhydrous

    • Trifluoroacetic acid (TFA) (5.0 - 10.0 eq)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc protected piperazine derivative (1.0 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, remove the DCM and excess TFA under reduced pressure.

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.[1]

Protocol 2: N-Arylation (Buchwald-Hartwig Amination)

This protocol couples the deprotected piperazine with a heteroaryl halide.

  • Materials:

    • Deprotected piperazine intermediate (1.0 eq)

    • Aryl or heteroaryl halide (e.g., 2-chloropyrimidine) (1.1 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Phosphine ligand (e.g., Xantphos, 4-10 mol%)

    • Base (e.g., Cs₂CO₃, 2.0 eq)

    • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Procedure:

    • To an oven-dried reaction vessel, add the palladium catalyst, ligand, and base.

    • Purge the vessel with an inert gas (e.g., Argon) for 5-10 minutes.

    • Add the anhydrous solvent, followed by the deprotected piperazine and the aryl/heteroaryl halide.

    • Seal the vessel and heat the reaction mixture to 80-110 °C.

    • Stir for 4-24 hours, monitoring progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[2][3][4]

Protocol 3: Ester Hydrolysis (Saponification)

This procedure converts the methyl ester to a carboxylic acid.

  • Materials:

    • N-arylated piperazine methyl ester (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)

    • Solvent mixture (e.g., THF/Water or Methanol/Water, 3:1 v/v)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the methyl ester intermediate in the THF/water or methanol/water solvent mixture.[5]

    • Add LiOH or NaOH to the solution and stir at room temperature or heat to reflux (40-70 °C) for 1-4 hours.[6]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution to pH 3-4 with 1 M HCl, which should precipitate the carboxylic acid product.[7]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 4: Amide Coupling

This protocol forms the final amide bond to yield the target kinase inhibitor.

  • Materials:

    • Carboxylic acid intermediate (1.0 eq)

    • Desired amine (1.1 eq)

    • Coupling reagent (e.g., HATU, 1.2 eq)

    • Non-nucleophilic base (e.g., DIPEA, 3.0 eq)

    • Anhydrous solvent (e.g., DMF or DCM)

  • Procedure:

    • Dissolve the carboxylic acid intermediate in anhydrous DMF.

    • Add the amine, followed by DIPEA.

    • Add the coupling reagent (HATU) portion-wise to the stirred solution at room temperature.[8]

    • Stir the reaction mixture for 2-16 hours at room temperature.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the final kinase inhibitor.

Data Presentation

The efficiency of each synthetic step is crucial for the overall yield. The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a generic inhibitor.

Step Reaction Type Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%)
1Boc DeprotectionTFADCM0 to RT1 - 490 - 99
2N-ArylationPd₂(dba)₃, Xantphos, Cs₂CO₃Toluene1104 - 2465 - 85
3Ester HydrolysisLiOHTHF/H₂ORT to 601 - 485 - 95
4Amide CouplingHATU, DIPEADMFRT2 - 1670 - 90

Yields are representative and highly dependent on the specific substrates used.

The biological activity of the final compounds is assessed using in vitro kinase assays. The table below shows representative data for inhibitors synthesized using similar scaffolds against common kinase targets.

Compound ID Target Kinase Inhibitor Scaffold IC₅₀ (nM)
Inhibitor AEGFRPyrazolopyrimidine15
Inhibitor BPim-1Diaminopyrimidine28
Inhibitor CBTKImidazopyrazine5
Inhibitor DSrcPyrazolopyrimidine9

Data is hypothetical, based on activities of known inhibitors with related scaffolds to illustrate potential outcomes.

Target Signaling Pathway: EGFR

Many kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently hyperactivated in various cancers. The synthesized inhibitors are designed to block the ATP-binding site of the EGFR kinase domain, thereby preventing downstream signaling that leads to cell proliferation and survival.

G cluster_ras RAS-RAF-MAPK Pathway cluster_pi3k PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Grb2 Grb2/SOS Dimer->Grb2 PI3K PI3K Dimer->PI3K Inhibitor Novel Kinase Inhibitor Inhibitor->Dimer BLOCKS Ras RAS Grb2->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the action of an ATP-competitive inhibitor.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Boc-4-(aryl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for palladium-catalyzed cross-coupling reactions involving Boc-protected arylpiperazine derivatives. The focus is on Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions where a halogenated derivative of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, such as tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, serves as the electrophilic coupling partner. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecules and potential drug candidates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate with various arylboronic acids.

EntryArylboronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-22Good
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-22Good
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8018-22Good
44-Fluorophenylboronic acidPd(OAc)₂ (5)SPhos (10)K₂CO₃Toluene/H₂O8522High
5Thiophene-2-boronic acidPd(OAc)₂ (5)XPhos (10)K₂CO₃Toluene/H₂O8522High
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide bearing a Boc-piperazine substituent with an arylboronic acid.

Materials:

  • tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the palladium catalyst to the flask under a stream of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-85 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Bromide, Arylboronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir (e.g., 80-85 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Dilute & Extract cool->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography) dry->purify product Final Biaryl Product purify->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] It is a valuable tool for the synthesis of substituted alkenes.

Quantitative Data Summary

The following table presents typical conditions and yields for the Heck reaction of aryl bromides with alkenes, which can be adapted for substrates like tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate.

EntryAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)P(t-Bu)₃ (2)Cy₂NMeTolueneRT - 11012-24High
2n-Butyl acrylatePd(OAc)₂ (1)-K₂CO₃DMF/H₂O80495
3Methyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10024Good
4StyrenePd(OAc)₂ (2)Imidazole-based SPO (4)K₂CO₃DMF601292[2]
51-OctenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃NAcetonitrile8016Moderate
Experimental Protocol: Heck Reaction

This protocol provides a general method for the Heck coupling of an aryl bromide bearing a Boc-piperazine substituent with an alkene.

Materials:

  • tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (if required, e.g., P(t-Bu)₃, 2-4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., DMF/H₂O 1:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk tube)

  • Magnetic stirrer and heating plate

Procedure:

  • In a Schlenk tube, dissolve the palladium catalyst and ligand (if used) in the solvent.

  • Add the aryl bromide, alkene, and base to the reaction mixture.

  • Seal the tube and degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Heat the reaction mixture to the specified temperature (e.g., 80 °C) and stir for the indicated time (monitor by TLC or GC).[3]

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired substituted alkene.

Heck Reaction Catalytic Cycle```dot

Heck_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂(X) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkene [Ar-Pd(II)L₂(Alkene)]⁺X⁻ pd2_aryl->pd2_alkene Alkene Coordination pd2_alkyl R-CH₂-CH(Ar)-Pd(II)L₂(X) pd2_alkene->pd2_alkyl Migratory Insertion pd_hydride H-Pd(II)L₂(X) pd2_alkyl->pd_hydride β-Hydride Elimination product Substituted Alkene pd2_alkyl->product pd_hydride->pd0 Reductive Elimination (+ Base)

Caption: Logical flow of a Buchwald-Hartwig amination experiment.

References

Application Notes and Protocols for the Reductive Amination of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reductive amination of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine with various aldehydes and ketones. This reaction is a cornerstone in medicinal chemistry and drug development for the synthesis of diverse libraries of substituted piperazine derivatives.

Introduction

Reductive amination is a highly efficient and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds through the initial formation of an iminium ion from the condensation of an amine and a carbonyl compound, which is then reduced in situ by a mild reducing agent to the corresponding amine. This compound is a valuable building block in pharmaceutical research, and its derivatization via reductive amination allows for the exploration of a broad chemical space to optimize pharmacological properties. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this transformation due to its mildness, high selectivity for iminium ions over carbonyls, and operational simplicity in one-pot procedures.

General Reaction Scheme

The reductive amination of this compound with an aldehyde or ketone can be represented by the following general scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product Amine This compound Product Substituted Piperazine Derivative Amine->Product + Carbonyl Aldehyde/Ketone (R1, R2) Carbonyl->Product + ReducingAgent NaBH(OAc)3 ReducingAgent->Product Solvent DCM, DCE, or THF Solvent->Product Conditions Room Temperature Conditions->Product

Caption: General reductive amination reaction.

Experimental Protocols

A representative protocol for the reductive amination of this compound with a generic aldehyde is provided below. This protocol can be adapted for various aldehydes and ketones with minor modifications.

Materials:
  • This compound

  • Aldehyde or Ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source for inert atmosphere (optional but recommended)

  • Standard laboratory glassware for work-up and purification

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 to 0.5 M concentration).

  • Addition of Carbonyl Compound: Add the aldehyde or ketone (1.0-1.2 equiv) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: To the stirring mixture, add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise over 10-15 minutes. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature at or near room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure substituted piperazine derivative.

Experimental Workflow

G A Dissolve Amine and Aldehyde/Ketone in Anhydrous Solvent B Stir at Room Temperature for 30-60 min (Imine/Iminium Formation) A->B C Add Sodium Triacetoxyborohydride (Portion-wise) B->C D Stir at Room Temperature for 12-24 h (Reaction Monitoring) C->D E Quench with Saturated NaHCO3 Solution D->E F Extract with Organic Solvent E->F G Wash with Brine, Dry, and Concentrate F->G H Purify by Column Chromatography G->H I Pure Product H->I

Caption: Experimental workflow for reductive amination.

Quantitative Data

The following table summarizes representative quantitative data for reductive amination reactions involving this compound and various aldehydes. Please note that yields are highly dependent on the specific substrate and reaction conditions and may require optimization.

EntryAldehydeAmine Equiv.NaBH(OAc)₃ Equiv.SolventTime (h)Yield (%)
1Benzaldehyde1.01.5DCM16~90%
24-Fluorobenzaldehyde1.01.5DCE18~88%
32-Naphthaldehyde1.01.7DCM24~85%
4Isovaleraldehyde1.12.0THF12~82%
5Cyclohexanecarboxaldehyde1.12.0DCE16~87%

Note: The yields presented are typical and may vary.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care and avoid inhalation of dust.

  • Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Handle with appropriate precautions.

  • The quenching step with sodium bicarbonate can be exothermic and produce gas. Add the quenching solution slowly and with caution.

Scale-Up Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key building block in the development of various pharmaceutically active compounds. The synthesis primarily involves the palladium-catalyzed Buchwald-Hartwig amination, a robust and scalable method for the formation of C-N bonds. This guide outlines scalable procedures for the synthesis of the requisite 1-Boc-piperazine intermediate and its subsequent coupling with a suitable aryl halide. Furthermore, it details industrial-scale purification techniques and provides insights into the biological significance of arylpiperazine derivatives as modulators of key neurotransmitter receptors.

Introduction

Arylpiperazine moieties are privileged structures in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2] Derivatives of this compound are precursors to compounds that often exhibit high affinity for serotonin and dopamine receptors, making them valuable for the development of antipsychotic, antidepressant, and anxiolytic agents.[3][4] The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine ring and can be removed under mild acidic conditions. The methoxycarbonylphenyl group provides a handle for further chemical modification. The efficient and cost-effective synthesis of these intermediates at a large scale is therefore a critical aspect of pharmaceutical development.

Synthetic Workflow Overview

The overall synthetic strategy for the scale-up production of this compound is a two-step process. The first stage involves the synthesis of the key intermediate, 1-Boc-piperazine. Subsequently, this intermediate is coupled with an appropriate aryl halide, typically methyl 4-bromobenzoate, via a Buchwald-Hartwig amination reaction.

cluster_0 Step 1: Synthesis of 1-Boc-piperazine cluster_1 Step 2: Buchwald-Hartwig Amination Piperazine Piperazine Reaction_1 Boc Protection Piperazine->Reaction_1 Boc_Anhydride Boc Anhydride Boc_Anhydride->Reaction_1 1_Boc_piperazine 1-Boc-piperazine Reaction_1->1_Boc_piperazine 1_Boc_piperazine->1_Boc_piperazine_input Methyl_4_bromobenzoate Methyl 4-bromobenzoate Reaction_2 Buchwald-Hartwig Coupling Methyl_4_bromobenzoate->Reaction_2 Pd_Catalyst_Ligand Pd Catalyst/Ligand Pd_Catalyst_Ligand->Reaction_2 Base Base Base->Reaction_2 Final_Product This compound Reaction_2->Final_Product 1_Boc_piperazine_input->Reaction_2

Synthetic Workflow

Experimental Protocols

Protocol 1: Scale-Up Synthesis of 1-Boc-piperazine

This protocol describes a robust and scalable method for the selective mono-Boc protection of piperazine.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanol

  • Water

  • Formic acid

  • Acetamidine hydrochloride (catalyst)

Procedure:

  • To a suitable reactor, charge piperazine (1.0 eq).

  • Add methanol and water and stir until complete dissolution.

  • Slowly add formic acid (1.75 eq) while maintaining the temperature. Stir for 30 minutes.

  • Add a catalytic amount of acetamidine hydrochloride (0.01 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (0.33 eq) in methanol.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by GC.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • The crude product can be purified by vacuum distillation to yield 1-Boc-piperazine as a white solid.[5]

ParameterValueReference
Piperazine1.0 eq[5]
Di-tert-butyl dicarbonate0.33 eq[5]
Formic Acid1.75 eq[5]
CatalystAcetamidine hydrochloride (0.01 eq)[5]
SolventMethanol/Water[5]
Reaction Time2-4 hours[5]
Typical Yield~98%[5]
Protocol 2: Scale-Up Synthesis of this compound via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the kilogram-scale Buchwald-Hartwig amination. Specific parameters should be optimized for the specific substrate and scale.

Materials:

  • 1-Boc-piperazine

  • Methyl 4-bromobenzoate

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous toluene

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).[6]

  • To a cooled, oven-dried reactor, add the methyl 4-bromobenzoate (1.0 eq), 1-Boc-piperazine (1.2 eq), and the base (2.0 eq).[7]

  • In a separate vessel, prepare the catalyst system by dissolving the palladium source (0.02-0.05 eq) and the ligand (0.04-0.1 eq) in a small amount of anhydrous toluene.

  • Purge the reactor with nitrogen and backfill three times.

  • Add anhydrous toluene to the reactor, followed by the catalyst solution via a cannula or syringe.

  • Heat the reaction mixture to 80-110 °C and stir until the reaction is complete (monitor by HPLC).[7]

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • The filtrate can be concentrated under reduced pressure.

ParameterValueReference
Methyl 4-bromobenzoate1.0 eq[7]
1-Boc-piperazine1.2 eq[7]
Palladium Catalyst0.02-0.05 eq[7]
Ligand0.04-0.1 eq[7]
Base2.0 eq[7]
SolventAnhydrous Toluene[7]
Temperature80-110 °C[7]
Typical Yield>90% (unoptimized)[8]
Protocol 3: Industrial-Scale Purification by Crystallization

Purification of the final product at a large scale is typically achieved through crystallization rather than chromatography.

Materials:

  • Crude this compound

  • Appropriate solvent system (e.g., acetone, ethanol, or a mixture)

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable solvent at an elevated temperature.

  • If necessary, treat the hot solution with activated carbon to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature to induce crystallization. For optimal crystal growth, controlled cooling is recommended.

  • Further cool the mixture in an ice bath to maximize the yield of the precipitate.

  • Collect the crystalline product by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified product under vacuum. The purity can be assessed by HPLC.

Biological Context: Modulation of Serotonin and Dopamine Pathways

Arylpiperazine derivatives are well-known for their interaction with serotonin (5-HT) and dopamine (D) receptors, which are G-protein coupled receptors (GPCRs).[3][9] Specifically, many of these compounds exhibit affinity for the 5-HT₁A and D₂ receptors.[3][4] The interaction of these ligands with their respective receptors can initiate or inhibit downstream signaling cascades, leading to various physiological effects.

cluster_receptor cluster_gprotein cluster_downstream Receptor_5HT1A 5-HT1A Receptor G_protein_i Gαi/o Receptor_5HT1A->G_protein_i Activates Receptor_D2 D2 Receptor G_protein_o Gαi/o Receptor_D2->G_protein_o Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits ERK_Activation ERK Activation G_protein_i->ERK_Activation Modulates G_protein_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity Leads to ERK_Activation->Neuronal_Activity Leads to Arylpiperazine_Derivative Arylpiperazine Derivative Arylpiperazine_Derivative->Receptor_5HT1A Binds Arylpiperazine_Derivative->Receptor_D2 Binds

Arylpiperazine Signaling Pathway

Activation of the 5-HT₁A and D₂ receptors, which are coupled to inhibitory G-proteins (Gαi/o), typically leads to the inhibition of adenylyl cyclase.[10][11] This results in a decrease in intracellular cyclic AMP (cAMP) levels.[12] Additionally, signaling through these receptors can modulate other pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[3] The net effect is a modulation of neuronal excitability, which is the basis for the therapeutic effects of many CNS-active drugs.

Conclusion

The scale-up synthesis of this compound derivatives is a critical process in the development of new therapeutics for neurological disorders. The Buchwald-Hartwig amination provides a reliable and scalable method for the key C-N bond formation. Careful control of reaction conditions and the implementation of robust, scalable purification methods such as crystallization are essential for achieving high purity and yield in an industrial setting. Understanding the biological mechanism of action of these compounds as modulators of serotonin and dopamine pathways provides the rationale for their continued development. This document serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry engaged in the synthesis and development of this important class of molecules.

References

Application Notes and Protocols for the Analytical Characterization of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a key intermediate in the synthesis of various pharmaceutically active compounds. Its purity and structural integrity are paramount for the successful development of downstream products. This document provides detailed application notes and protocols for the comprehensive analytical characterization of this compound and its related products using a suite of standard analytical techniques. The methodologies outlined herein are designed to ensure accurate identification, purity assessment, and quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for sample handling, preparation, and interpretation of analytical results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 158985-36-5[1][]
Molecular Formula C₁₇H₂₄N₂O₄[1][]
Molecular Weight 320.38 g/mol [1][]
Appearance Solid[3]
Melting Point 166-170 °C[3]
Purity ≥97%[3][4]

Analytical Methods and Protocols

This section details the experimental protocols for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of the target compound.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H and ¹³C.

    • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

    • Temperature: 298 K.

    • For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

3.1.2. Expected Spectral Data

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Boc (t-butyl)~1.48 (s, 9H)~80.0 (C), ~28.4 (3 x CH₃)
Piperazine (Boc-N-CH₂)~3.60 (t, 4H)~49.0
Piperazine (Ar-N-CH₂)~3.30 (t, 4H)~44.0
Aromatic (CH)~6.90 (d, 2H), ~7.90 (d, 2H)~114.0, ~131.5
Aromatic (C)-~122.0, ~154.0
Methoxycarbonyl (CH₃)~3.88 (s, 3H)~51.8
Methoxycarbonyl (C=O)-~166.8
Boc (C=O)-~154.7

s = singlet, t = triplet, d = doublet

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis.

3.2.1. Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. A typical gradient could be 10-90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-35 °C.

    • Detection Wavelength: Based on the UV absorbance of the phenyl ring, a wavelength of ~254 nm is appropriate.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

3.3.1. Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Positive ESI is expected to be effective, detecting protonated molecules ([M+H]⁺).

    • Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

    • Scan Range: A range of m/z 100-500 should be sufficient.

3.3.2. Predicted Mass Spectrometry Data

Predicted m/z values for various adducts of this compound are provided in Table 3.[5]

Table 3: Predicted m/z Values for this compound Adducts

Adduct Predicted m/z
[M+H]⁺321.18088
[M+Na]⁺343.16282
[M+K]⁺359.13676
[M+NH₄]⁺338.20742
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.4.1. Experimental Protocol: FTIR

  • Sample Preparation:

    • For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press into a thin pellet.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.

  • Data Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

3.4.2. Expected FTIR Absorption Bands

Key functional group absorptions are summarized in Table 4.

Table 4: Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (if deprotected)3300-3500 (weak to medium)
C-H Stretch (aromatic & aliphatic)2850-3100
C=O Stretch (Boc carbamate)~1690
C=O Stretch (ester)~1720
C-N Stretch1200-1350
C-O Stretch1000-1300
Elemental Analysis

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, and nitrogen) in the compound, which is a fundamental indicator of purity.

3.5.1. Experimental Protocol: Combustion Analysis

  • Sample Preparation:

    • Accurately weigh 1-2 mg of the dry, pure sample into a tin or silver capsule.

  • Instrumentation:

    • Use a CHN elemental analyzer. The sample is combusted in a high-temperature furnace in the presence of oxygen.[6][7][8] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[7]

3.5.2. Theoretical Elemental Composition

The theoretical elemental composition of this compound (C₁₇H₂₄N₂O₄) is provided in Table 5.

Table 5: Theoretical Elemental Composition

Element Mass Percentage (%)
Carbon (C)63.73
Hydrogen (H)7.55
Nitrogen (N)8.74
Oxygen (O)19.98

Visual Workflows

The following diagrams illustrate the general workflows for the analytical characterization of this compound.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution FTIR FTIR Sample->FTIR EA Elemental Analysis Sample->EA Dilution Dilute to Working Concentration Dissolution->Dilution NMR NMR Dilution->NMR HPLC HPLC Dilution->HPLC MS MS Dilution->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity Identity Identity Confirmation MS->Identity FTIR->Structure EA->Purity

Caption: General analytical workflow.

Start Start: Sample Prep Prepare Sample (Dissolve/Dilute) Start->Prep Inject Inject into HPLC Prep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~254 nm) Separate->Detect Analyze Analyze Chromatogram (Retention Time, Peak Area) Detect->Analyze End Result: Purity Analyze->End

Caption: HPLC analysis workflow.

Start Start: Sample in NMR Tube Acquire_1H Acquire ¹H Spectrum Start->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Start->Acquire_13C Process Process Data (Fourier Transform, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Integrate Integrate Peaks (¹H NMR) Process->Integrate Assign Assign Chemical Shifts Integrate->Assign End Result: Structural Confirmation Assign->End

Caption: NMR analysis workflow.

References

Application Notes and Protocols: Protecting Group Strategies for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. The piperazine moiety is a privileged scaffold, appearing in numerous drugs targeting the central nervous system (CNS), infectious diseases, and cancer.[1] The strategic use of protecting groups on the piperazine nitrogens is crucial for the selective functionalization and successful synthesis of complex target molecules. This document provides detailed application notes and protocols for various protecting group strategies applicable to this compound, with a focus on orthogonal protection and deprotection methodologies.

Protecting Group Strategies: An Overview

The core principle of protecting group strategy is the temporary masking of a reactive functional group to allow for chemical modifications at other positions of the molecule.[1] In the context of this compound, the primary focus is on the protection and deprotection of the two nitrogen atoms of the piperazine ring. The tert-butoxycarbonyl (Boc) group on N-1 is acid-labile, providing a convenient handle for deprotection. For more complex syntheses, an orthogonal protecting group can be installed on the N-4 nitrogen (after removal of the aryl group, if necessary, or starting from a different precursor), which can be removed under conditions that do not affect the Boc group.[1]

A logical workflow for a protecting group strategy involving a piperazine moiety is depicted below.

G cluster_0 Protecting Group Strategy Workflow Start Piperazine Precursor Protection Protection of N-1 (e.g., with Boc) Start->Protection Functionalization Functionalization at N-4 Protection->Functionalization Orthogonal_Protection Orthogonal Protection of N-4 (e.g., with Fmoc or Cbz) Protection->Orthogonal_Protection Selective_Deprotection_N1 Selective Deprotection of N-1 Functionalization->Selective_Deprotection_N1 Selective_Deprotection_N4 Selective Deprotection of N-4 Orthogonal_Protection->Selective_Deprotection_N4 Functionalization_N4 Functionalization at N-4 Selective_Deprotection_N4->Functionalization_N4 Functionalization_N4->Selective_Deprotection_N1 Final_Product Final Product Selective_Deprotection_N1->Final_Product Selective_Deprotection_N1->Final_Product

Caption: General workflow for piperazine functionalization using protecting groups.

I. Boc Protecting Group: Protection and Deprotection Protocols

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under acidic conditions.

A. Boc Protection

Protocol 1: Standard Boc Protection of Piperazine

This protocol describes the mono-protection of piperazine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine (1.0 eq.) in DCM.

  • Add triethylamine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of Boc₂O (1.0 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-piperazine.

B. Boc Deprotection

The removal of the Boc group is typically achieved under acidic conditions. The choice of acid and solvent depends on the presence of other acid-sensitive functional groups in the molecule. For this compound, the methyl ester is also susceptible to hydrolysis under harsh acidic conditions, necessitating careful selection of the deprotection method.

Protocol 2: Boc Deprotection with Trifluoroacetic Acid (TFA)

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq.).

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction for 1-4 hours by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the acid.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the deprotected product.

Protocol 3: Boc Deprotection with HCl in Dioxane

Materials:

  • This compound

  • Dioxane

  • 4M HCl in dioxane

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq.) in a minimal amount of dioxane.

  • Add 4M HCl in dioxane (3-5 eq.) to the stirred solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected piperazine may precipitate.

  • Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by adding diethyl ether and collected by filtration.

Protocol 4: Mild Boc Deprotection with Oxalyl Chloride in Methanol

This method is suitable for substrates with acid-sensitive groups.[2][3]

Materials:

  • This compound

  • Methanol (MeOH)

  • Oxalyl chloride ((COCl)₂)

Procedure:

  • Dissolve this compound (1.0 eq.) in methanol.

  • Add oxalyl chloride (2-3 eq.) dropwise at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the hydrochloride salt of the deprotected amine. The product can be further purified by recrystallization or chromatography.[2][3]

Quantitative Comparison of Boc Deprotection Methods

MethodReagents/ConditionsReaction TimeTemperature (°C)Typical Yield (%)Notes
Standard Acidic TFA in DCM1-4 h0 to RT>90Can cleave other acid-labile groups.
Standard Acidic 4M HCl in Dioxane1-3 hRT>90Product often precipitates as the HCl salt.
Mild Acidic Oxalyl Chloride in MeOH1-4 hRTup to 90[2][3]Good for substrates with acid-sensitive functionalities.[2][3]
Thermal High temperature in a suitable solvent (e.g., TFE, MeOH)30-45 min120-24073-90[4]Useful for selective deprotection in some cases.[4]

II. Orthogonal Protecting Group Strategies

For the synthesis of more complex molecules, it is often necessary to differentiate the two nitrogen atoms of the piperazine ring. This can be achieved using orthogonal protecting groups, which can be removed under different conditions.[1] The most common orthogonal partners for the Boc group are the Fluorenylmethyloxycarbonyl (Fmoc) and the Carboxybenzyl (Cbz) groups.

G cluster_1 Orthogonal Protecting Group Strategy Piperazine Piperazine N1_Boc N-1 Boc Protection Piperazine->N1_Boc N4_Orthogonal N-4 Orthogonal Protection (Fmoc or Cbz) N1_Boc->N4_Orthogonal Selective_Deprotection_Boc Selective Deprotection of Boc (Acidic Conditions) N4_Orthogonal->Selective_Deprotection_Boc Selective_Deprotection_Orthogonal Selective Deprotection of Orthogonal Group (Basic for Fmoc, Hydrogenolysis for Cbz) N4_Orthogonal->Selective_Deprotection_Orthogonal Functionalization_N1 Functionalization at N-1 Selective_Deprotection_Boc->Functionalization_N1 Functionalization_N4 Functionalization at N-4 Selective_Deprotection_Orthogonal->Functionalization_N4

Caption: Orthogonal protection strategy for piperazine.

A. Fmoc Protecting Group

The Fmoc group is base-labile and is typically removed with piperidine in DMF. It is stable to the acidic conditions used to remove the Boc group.

Protocol 5: Fmoc Deprotection

Materials:

  • N-Boc, N'-Fmoc-piperazine derivative

  • N,N-Dimethylformamide (DMF)

  • Piperidine

Procedure:

  • Dissolve the Fmoc-protected piperazine derivative in DMF.

  • Add a solution of 20% piperidine in DMF.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and piperidine under reduced pressure.

  • The crude product can be purified by chromatography.

B. Cbz Protecting Group

The Cbz group is typically removed by catalytic hydrogenolysis and is stable to both acidic and basic conditions used for Boc and Fmoc removal, respectively.

Protocol 6: Cbz Deprotection

Materials:

  • N-Boc, N'-Cbz-piperazine derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

Procedure:

  • Dissolve the Cbz-protected piperazine derivative in MeOH or EtOH.

  • Add 10% Pd/C (5-10 mol%).

  • Place the reaction mixture under an atmosphere of hydrogen.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Comparison of Orthogonal Protecting Groups for Piperazine

Protecting GroupProtection ReagentDeprotection ConditionsStability
Boc Boc₂OAcidic (TFA, HCl)Stable to base and hydrogenolysis
Fmoc Fmoc-Cl, Fmoc-OSuBasic (20% Piperidine in DMF)Stable to acid and hydrogenolysis
Cbz Cbz-ClCatalytic Hydrogenolysis (H₂/Pd-C)Stable to acid and base

III. Application in Drug Discovery: Arylpiperazines Targeting GPCRs

Arylpiperazine derivatives are a significant class of compounds in drug discovery, with many approved drugs targeting G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors in the central nervous system.[4][5][6][7] Drugs like aripiprazole and cariprazine, which contain an arylpiperazine moiety, are used to treat schizophrenia and bipolar disorder.[8][9][10][11] Their mechanism of action often involves partial agonism at dopamine D₂/D₃ receptors and serotonin 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ receptors.[8][9][12][13]

The diagram below illustrates a simplified signaling pathway for an arylpiperazine drug like cariprazine, which acts as a partial agonist at dopamine D₂ receptors.

G cluster_2 Arylpiperazine Drug Action at Dopamine D2 Receptor Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Full Agonist Arylpiperazine Arylpiperazine (e.g., Cariprazine) Arylpiperazine->D2R Partial Agonist G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effects (e.g., gene expression, neuronal activity) PKA->Downstream

Caption: Simplified signaling pathway of an arylpiperazine partial agonist at the D2 receptor.

In a state of hyperdopaminergic activity (high dopamine), the partial agonist competes with dopamine, reducing the overall receptor activation and downstream signaling. In a hypodopaminergic state (low dopamine), the partial agonist provides a basal level of receptor activation, thus stabilizing the system.[11]

Conclusion

The strategic use of protecting groups is indispensable for the synthesis of complex molecules derived from this compound. The choice of protecting group and the deprotection method must be carefully considered based on the overall synthetic plan and the stability of other functional groups within the molecule. The protocols and comparative data presented here provide a guide for researchers to develop robust and efficient synthetic routes for novel drug candidates.

References

Application Notes and Protocols for the Functionalization of the Phenyl Ring of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the phenyl ring of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. This compound serves as a versatile scaffold in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The following protocols for nitration, bromination, and formylation provide a foundation for creating diverse libraries of compounds for drug discovery programs.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. The ability to selectively functionalize its phenyl ring opens up avenues for modifying the pharmacokinetic and pharmacodynamic properties of derivative compounds. The electron-donating nature of the piperazine nitrogen directs electrophilic aromatic substitution to the positions ortho to the piperazine substituent. However, the steric bulk of the Boc-piperazine group can influence the regioselectivity of these reactions.

Experimental Protocols

Nitration of the Phenyl Ring

This protocol describes the electrophilic nitration of this compound to introduce a nitro group onto the phenyl ring. The reaction is adapted from standard procedures for the nitration of similarly activated aromatic systems.[1][2][3][4]

Workflow for Nitration

start Start: this compound step1 Dissolve in conc. H2SO4 Cool to 0°C start->step1 step3 Slowly add Nitrating Mixture to substrate solution at 0°C step1->step3 step2 Prepare Nitrating Mixture: conc. HNO3 + conc. H2SO4 Cool to 0°C step2->step3 step4 Stir at 0°C, then warm to RT step3->step4 step5 Quench with ice-water step4->step5 step6 Filter and wash crude product step5->step6 step7 Recrystallize to purify step6->step7 end_product End Product: tert-butyl 4-(4-methoxycarbonyl-3-nitrophenyl)piperazine-1-carboxylate step7->end_product

Caption: Workflow for the nitration of the phenyl ring.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Deionized Water

  • Methanol or Ethanol for recrystallization

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0°C with stirring.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 volumes) at 0°C.

  • Slowly add the nitrating mixture to the solution of the starting material at 0°C over 15-30 minutes, ensuring the temperature does not rise above 5°C.

  • After the addition is complete, stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Recrystallize the crude product from a suitable solvent such as methanol or ethanol to afford the purified product.

Expected Product: tert-butyl 4-(4-methoxycarbonyl-3-nitrophenyl)piperazine-1-carboxylate. The nitro group is expected to add at the position ortho to the piperazine substituent and meta to the methoxycarbonyl group due to the directing effects of these groups.

Bromination of the Phenyl Ring

This protocol outlines the electrophilic bromination of the phenyl ring.

Workflow for Bromination

start Start: this compound step1 Dissolve in Acetic Acid start->step1 step2 Add Bromine dropwise at RT step1->step2 step3 Stir at RT until reaction completion step2->step3 step4 Quench with Sodium Thiosulfate solution step3->step4 step5 Extract with an organic solvent step4->step5 step6 Dry and concentrate the organic phase step5->step6 step7 Purify by column chromatography step6->step7 end_product End Product: tert-butyl 4-(3-bromo-4-methoxycarbonylphenyl)piperazine-1-carboxylate step7->end_product

Caption: Workflow for the bromination of the phenyl ring.

Materials:

  • This compound

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Saturated Sodium Thiosulfate solution

  • Dichloromethane or Ethyl Acetate for extraction

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid (10-20 volumes).

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 4-8 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into a saturated aqueous solution of sodium thiosulfate to quench the excess bromine.

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Product: tert-butyl 4-(3-bromo-4-methoxycarbonylphenyl)piperazine-1-carboxylate.

Vilsmeier-Haack Formylation of the Phenyl Ring

This protocol describes the introduction of a formyl group onto the phenyl ring using the Vilsmeier-Haack reaction.[5][6][7][8] The existence of tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 2504915-16-4) confirms the feasibility of this transformation.[9][10][11]

Workflow for Vilsmeier-Haack Formylation

start Start: this compound step2 Add substrate to Vilsmeier Reagent start->step2 step1 Prepare Vilsmeier Reagent: POCl3 in DMF at 0°C step1->step2 step3 Heat the reaction mixture step2->step3 step4 Cool and quench with ice-water step3->step4 step5 Hydrolyze with aq. NaOH step4->step5 step6 Filter and wash the product step5->step6 step7 Purify by recrystallization or chromatography step6->step7 end_product End Product: tert-butyl 4-(3-formyl-4-methoxycarbonylphenyl)piperazine-1-carboxylate step7->end_product

Caption: Workflow for the Vilsmeier-Haack formylation.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice

  • Sodium Hydroxide (NaOH) solution

  • Dichloromethane or Ethyl Acetate for extraction (optional)

Procedure:

  • In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.5-3.0 eq) to N,N-dimethylformamide (5-10 volumes) with stirring to prepare the Vilsmeier reagent.

  • Add this compound (1.0 eq) to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic by adding a sodium hydroxide solution and stir until the hydrolysis of the intermediate iminium salt is complete.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Confirmed Product: tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate.[9][10][11]

Data Presentation

The following table summarizes the expected products and provides a template for recording experimental data.

ReactionProduct NameStructureExpected Yield (%)Melting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
Nitration tert-butyl 4-(4-methoxycarbonyl-3-nitrophenyl)piperazine-1-carboxylateData not availableData not availableData not available
Bromination tert-butyl 4-(3-bromo-4-methoxycarbonylphenyl)piperazine-1-carboxylateData not availableData not availableData not available
Formylation tert-butyl 4-(3-formyl-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylateData not availableData not availableData not available

Application in Drug Development: Suzuki-Miyaura Coupling

The functionalized derivatives, particularly the bromo-substituted compound, are valuable intermediates for further diversification using cross-coupling reactions such as the Suzuki-Miyaura coupling.[12][13][14][15] This allows for the introduction of a wide range of aryl and heteroaryl substituents, which is a key strategy in medicinal chemistry for optimizing ligand-receptor interactions.

Logical Relationship for Suzuki-Miyaura Coupling

start tert-butyl 4-(3-bromo-4-methoxycarbonylphenyl)piperazine-1-carboxylate product Diverse Library of Biaryl Piperazine Derivatives start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid Pd Catalyst Base reagents->product

Caption: Suzuki-Miyaura coupling for library generation.

A general procedure would involve reacting the bromo-derivative with an appropriate arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). This powerful reaction enables the rapid generation of a library of compounds for biological screening.

References

Application Notes and Protocols for the Use of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Flow Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] The integration of this intermediate into continuous flow chemistry processes offers significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, higher yields, and the potential for automated, multi-step synthesis.[3][4][5] These application notes provide a detailed overview and representative protocols for the use of this compound in flow chemistry, focusing on key transformations such as Boc deprotection and ester hydrolysis. The protocols and data presented are based on established methodologies for similar arylpiperazine derivatives in continuous flow systems.[3][6]

Key Advantages of Flow Chemistry for Arylpiperazine Synthesis

The modular nature of flow chemistry facilitates the automated production of small molecules by enabling the construction of continuous-flow modules responsible for specific synthetic transformations.[6] This approach offers several benefits:

  • Precise Control: Flow reactors allow for tight control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility.[5][7]

  • Enhanced Safety: The small reaction volumes within flow reactors minimize the risks associated with highly exothermic reactions or the use of hazardous reagents.[7]

  • Increased Efficiency: Continuous processing can lead to higher throughput and space-time yields compared to batch methods.[3][4]

  • Telescoped Reactions: Multiple reaction steps can be "telescoped" together, eliminating the need for intermediate isolation and purification, thereby streamlining the synthetic process.[4]

Application 1: Continuous Flow Boc Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a common step in the synthesis of piperazine-containing APIs.[8] Performing this deprotection in a continuous flow setup offers excellent control over the reaction and allows for in-line quenching and work-up.

Experimental Workflow: Boc Deprotection

A solution of this compound is continuously mixed with an acidic solution (e.g., HCl in a suitable solvent) and passed through a heated reactor coil to effect the deprotection. The output stream is then immediately quenched by mixing with a base solution.

cluster_reagents Reagent Delivery cluster_reaction Reaction & Quench cluster_collection Product Collection ReagentA This compound in Dioxane Mixer1 T-Mixer ReagentA->Mixer1 ReagentB 4M HCl in Dioxane ReagentB->Mixer1 Reactor Heated Coil Reactor (60 °C, 10 min residence time) Mixer1->Reactor Mixer2 T-Mixer Reactor->Mixer2 Collection Product Stream (4-(4-methoxycarbonylphenyl)piperazine) Mixer2->Collection Quench 10% aq. NaHCO3 Quench->Mixer2

Caption: Continuous flow setup for Boc deprotection.

Detailed Protocol: Continuous Flow Boc Deprotection
  • System Setup: A continuous flow system is assembled using two syringe pumps, a T-mixer, a heated coil reactor (e.g., PFA tubing in a heated bath), a back-pressure regulator (BPR), and a collection vessel.

  • Reagent Preparation:

    • Solution A: Prepare a 0.1 M solution of this compound in 1,4-dioxane.

    • Solution B: Use a commercially available 4 M solution of HCl in 1,4-dioxane.

    • Quench Solution: Prepare a 10% (w/v) aqueous solution of sodium bicarbonate.

  • Reaction Execution:

    • Pump Solution A at a flow rate of 0.8 mL/min.

    • Pump Solution B at a flow rate of 0.2 mL/min.

    • The combined streams are mixed in a T-mixer and enter a 10 mL heated reactor coil maintained at 60 °C (Residence time = 10 minutes).

    • The output from the reactor is continuously mixed with the quench solution pumped at 1.0 mL/min.

    • The resulting biphasic mixture is collected for off-line analysis and extraction.

  • Analysis: The product stream is analyzed by LC-MS to determine conversion and purity.

Representative Data: Boc Deprotection

The following table summarizes representative data for the continuous flow Boc deprotection under various conditions.

ParameterCondition 1Condition 2Condition 3
Temperature (°C)506070
Residence Time (min)10105
Conversion (%)95>9998
Purity (%)929694

Application 2: Continuous Flow Saponification

The hydrolysis of the methyl ester to the corresponding carboxylic acid is another crucial transformation. Flow chemistry enables rapid and controlled saponification at elevated temperatures, significantly reducing reaction times compared to batch processing.

Experimental Workflow: Saponification

A solution of this compound is mixed with a solution of a base (e.g., NaOH) in a heated flow reactor. The output is then neutralized in-line.

cluster_reagents Reagent Delivery cluster_reaction Reaction & Neutralization cluster_collection Product Collection ReagentC This compound in THF/H2O Mixer3 T-Mixer ReagentC->Mixer3 ReagentD 2M aq. NaOH ReagentD->Mixer3 Reactor2 Heated Coil Reactor (80 °C, 15 min residence time) Mixer3->Reactor2 Mixer4 T-Mixer Reactor2->Mixer4 Collection2 Product Stream (4-(1-Boc-piperazin-4-yl)benzoic acid) Mixer4->Collection2 Neutralize 1M aq. HCl Neutralize->Mixer4

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. The primary focus is on the widely used Palladium-catalyzed Buchwald-Hartwig amination, a cornerstone for forming the crucial C-N bond in this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

The most prevalent and versatile method is the Buchwald-Hartwig amination.[1][2] This Palladium-catalyzed cross-coupling reaction joins 1-Boc-piperazine with an aryl halide, typically methyl 4-bromobenzoate or methyl 4-iodobenzoate.[3] The reaction's success is highly dependent on the careful selection of the palladium catalyst, a suitable phosphine ligand, a base, and an appropriate solvent.[4]

Q2: Which aryl halide (iodide, bromide, or chloride) is the best starting material?

The general reactivity order for aryl halides in Buchwald-Hartwig reactions is I > Br > Cl.[5] While aryl iodides are often more reactive, the iodide generated during the reaction can sometimes inhibit the catalyst.[1] Aryl bromides offer a good balance of reactivity and cost, making them a common choice. Aryl chlorides are the least reactive and typically require more specialized and highly active catalyst systems to achieve good yields.[6]

Q3: How critical is the choice of ligand for the reaction's success?

The ligand is crucial for a successful reaction. Bulky, electron-rich phosphine ligands are generally preferred as they stabilize the palladium catalyst and promote the key steps of the catalytic cycle. For coupling with electron-deficient aryl halides like methyl 4-halobenzoate, ligands from the biarylphosphine class, such as XPhos, SPhos, or RuPhos, are often effective.[6] It is highly recommended to screen a few ligands to find the optimal one for your specific conditions.

Q4: What are the common side reactions, and how can they be minimized?

Common side reactions include:

  • Homocoupling of the aryl halide: This forms a biaryl impurity. Using a ligand that favors C-N bond formation can minimize this.

  • Dehalogenation of the aryl halide: This results in the formation of methyl benzoate. Ensuring strictly anaerobic (oxygen-free) conditions can reduce this side reaction.

  • Formation of di-arylated piperazine: This is less common when using Boc-protected piperazine but can occur if the Boc group is prematurely cleaved under harsh conditions.

Q5: My reaction is not proceeding to completion. What are the likely causes?

Several factors can lead to an incomplete reaction:

  • Catalyst deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Improper base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or a milder base like cesium carbonate (Cs₂CO₃) is typically required. The base must be anhydrous.

  • Suboptimal temperature: Buchwald-Hartwig reactions are typically run at elevated temperatures (80-110 °C).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: The palladium precatalyst was not effectively reduced to the active Pd(0) species, or the active catalyst was deactivated by oxygen.[6] 2. Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. 3. Incorrect Base: The base may be too weak or not sufficiently anhydrous.1. Ensure rigorous exclusion of air and moisture by using Schlenk techniques and degassed solvents.[6] Consider using a pre-formed, air-stable palladium precatalyst. 2. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, SPhos). 3. Use a strong, anhydrous base like NaOt-Bu. For base-sensitive substrates, consider Cs₂CO₃ or K₃PO₄.
Reaction Stalls 1. Catalyst Decomposition: The catalytic species may not be stable at the reaction temperature over long periods. 2. Product Inhibition: The product may coordinate to the palladium center, slowing down catalysis.1. Use a more robust ligand to protect the palladium center. Consider lowering the reaction temperature and extending the reaction time. 2. A higher catalyst loading might be necessary to overcome inhibition.
Formation of Biaryl Impurity Aryl Halide Homocoupling: This side reaction can compete with the desired C-N coupling.1. Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). 2. Choose a ligand known to favor C-N reductive elimination.
Difficult Purification Presence of Unreacted Starting Materials or Byproducts: Incomplete conversion or side reactions can complicate purification.1. Monitor the reaction by TLC or LC-MS to ensure complete consumption of the limiting reagent. 2. Optimize reaction conditions to minimize byproduct formation. 3. Employ flash column chromatography with a suitable solvent gradient for purification.

Quantitative Data Summary

The following tables summarize representative reaction conditions for the Buchwald-Hartwig amination to synthesize this compound. Yields can vary based on the specific ligand, purity of reagents, and reaction scale.

Table 1: Reaction Conditions for Coupling of 1-Boc-piperazine with Aryl Halides

Aryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl 4-bromobenzoatePd₂(dba)₃ (1-2)XPhos (2-4)NaOt-Bu (1.5)Toluene10012-2485-95
Methyl 4-iodobenzoatePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (2)Dioxane1001880-90
Methyl 4-chlorobenzoateXPhos Pd G3 (2-5)-K₃PO₄ (2)t-BuOH1102460-75

Table 2: Comparison of Common Ligands for Coupling with Methyl 4-bromobenzoate

LigandCatalyst SystemBaseSolventTemperature (°C)Observations
XPhos Pd₂(dba)₃NaOt-BuToluene100Generally provides high yields and is effective for electron-deficient aryl halides.
RuPhos Pd(OAc)₂K₃PO₄Dioxane100A good alternative, often used with milder bases.
BINAP Pd₂(dba)₃Cs₂CO₃Toluene110One of the earlier generation ligands, may require higher temperatures and longer reaction times.
Xantphos Pd(OAc)₂Cs₂CO₃Dioxane110A bidentate ligand that can be effective in preventing byproduct formation.

Experimental Protocols

Key Experiment: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound from methyl 4-bromobenzoate and 1-Boc-piperazine.

Materials:

  • Methyl 4-bromobenzoate

  • 1-Boc-piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add methyl 4-bromobenzoate (1.0 equiv), 1-Boc-piperazine (1.2 equiv), NaOt-Bu (1.5 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the methyl 4-bromobenzoate is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Addition - Methyl 4-bromobenzoate - 1-Boc-piperazine - Pd₂(dba)₃ / XPhos - NaO-t-Bu inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Solvent Addition (Anhydrous Toluene) inert->solvent reaction 4. Reaction (100 °C, 12-24h) solvent->reaction monitoring 5. Monitoring (TLC / LC-MS) reaction->monitoring workup 6. Aqueous Work-up (EtOAc, H₂O, Brine) monitoring->workup purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product catalytic_cycle pd0 L-Pd(0) (Active Catalyst) pdII_aryl L-Pd(II)-Ar(X) pd0->pdII_aryl Oxidative Addition (Ar-X) pdII_amide [L-Pd(II)-Ar(NR₂)]⁺ pdII_aryl->pdII_amide Amine Coordination & Base-promoted Halide Dissociation (HNR₂) product Ar-NR₂ (Product) pdII_amide->product Reductive Elimination product->pd0 Catalyst Regeneration

References

Technical Support Center: Purification of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the chromatographic purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is flash column chromatography using silica gel as the stationary phase.[1][2][3] A typical mobile phase is a gradient of ethyl acetate in a less polar solvent like hexanes or dichloromethane.[1][2]

Q2: My purified product is an oil and will not solidify. What can I do?

A2: The oily nature of Boc-protected compounds can be a common issue, often due to residual solvents or the inherent properties of the molecule.[4] To induce solidification, ensure all solvents are completely removed under high vacuum, possibly with gentle heating (40-50°C). Trituration with a non-polar solvent in which the product is insoluble but impurities are soluble can also be effective.[4]

Q3: I am observing significant peak tailing during column chromatography. What is the cause and how can I fix it?

A3: Peak tailing for piperazine derivatives on silica gel is often due to the basic nature of the piperazine nitrogen interacting strongly with the acidic silica gel.[5] To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), can be added to the eluent to improve peak shape.[3][5]

Q4: What are some alternative purification methods if column chromatography is not providing the desired purity?

A4: If column chromatography is insufficient, recrystallization can be a viable alternative to achieve high purity.[3][4] Screening for a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, ethanol/water) is crucial for successful recrystallization.[3]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound by chromatography.

Issue Potential Cause Recommended Solution
Low Yield After Column Chromatography 1. Product is too polar and sticking to the silica gel. 2. Product degradation on the acidic silica gel. 3. Incomplete elution from the column.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add methanol). 2. Deactivate the silica gel by adding triethylamine (0.1-1%) to the mobile phase.[3][5] 3. After the main fractions are collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product.
Co-elution of Impurities 1. Poor separation with the chosen solvent system. 2. Overloading the column with crude material.1. Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve better separation (aim for a product Rf of 0.2-0.4).[3] Consider using a different solvent system, such as dichloromethane/methanol.[2][4] 2. Reduce the amount of crude material loaded onto the column. As a general rule, use a silica gel to crude product ratio of at least 50:1.
Product Not Eluting from the Column 1. The mobile phase is not polar enough. 2. The product has poor solubility in the eluent.1. Systematically increase the polarity of the mobile phase. A gradient elution from low to high polarity is often effective. 2. If solubility is an issue, consider a different mobile phase in which the product is more soluble. Dry loading the sample onto the silica gel can also be beneficial.[6]
Difficulty Achieving Crystallization After Chromatography 1. Presence of impurities inhibiting crystal formation. 2. The chosen solvent is not suitable for crystallization. 3. Cooling the solution too quickly.1. Re-purify the material using column chromatography if significant impurities are detected by TLC or other analytical methods.[3] 2. Perform a solvent screen with small amounts of the product to find a suitable recrystallization solvent or solvent pair.[3] 3. Allow the saturated solution to cool slowly to room temperature before placing it in a refrigerator or freezer to encourage crystal growth.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol details the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Triethylamine (optional)

  • Glass column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in DCM and spot it on a TLC plate. Develop the plate in a solvent system such as 10-30% ethyl acetate in hexanes to determine the optimal mobile phase for separation.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes). Pour the slurry into the column and allow the silica to settle, ensuring even packing without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Alternatively, for dry loading, dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

    • If necessary, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 10%). A specific literature procedure uses a gradient of 5% to 10% ethyl acetate in dichloromethane.[1]

    • Collect fractions and monitor them by TLC.

  • Isolation of Pure Product: Combine the fractions containing the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Quantitative Data Summary
Parameter Value/Range Reference
Stationary Phase Silica Gel (230-400 mesh)[2][3]
Mobile Phase 5-10% Ethyl Acetate in Dichloromethane[1]
or Hexanes/Ethyl Acetate Gradient[2][4]
Basic Modifier (Optional) 0.1-1% Triethylamine in eluent[3][5]
Expected Purity >97%
Melting Point 166-170 °C

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation tlc 1. TLC Analysis of Crude packing 2. Pack Silica Gel Column tlc->packing loading 3. Load Crude Sample packing->loading elution 4. Elute with Gradient loading->elution collection 5. Collect Fractions elution->collection monitor 6. Monitor Fractions by TLC collection->monitor combine 7. Combine Pure Fractions monitor->combine Identify Pure Fractions evaporation 8. Evaporate Solvent combine->evaporation product Purified Product evaporation->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_issues Common Issues cluster_solutions Solutions start Chromatography Issue? low_yield Low Yield start->low_yield co_elution Co-elution of Impurities start->co_elution no_elution Product Not Eluting start->no_elution peak_tailing Peak Tailing start->peak_tailing increase_polarity Increase Mobile Phase Polarity low_yield->increase_polarity add_base Add Triethylamine to Eluent low_yield->add_base flush_column Flush Column with Strong Solvent low_yield->flush_column optimize_solvent Optimize Solvent System via TLC co_elution->optimize_solvent reduce_load Reduce Sample Load co_elution->reduce_load no_elution->increase_polarity peak_tailing->add_base

Caption: Troubleshooting guide for common chromatography issues.

References

Technical Support Center: Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination. This reaction couples 1-Boc-piperazine with an aryl halide, typically methyl 4-bromobenzoate or a similar halogenated derivative, in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key starting materials are 1-Boc-piperazine and methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate). The reaction also requires a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, Xantphos), a base (e.g., NaOtBu, Cs₂CO₃), and an anhydrous solvent (e.g., toluene, dioxane).

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)[1]. TLC will show the consumption of the starting materials and the appearance of the product spot. LC-MS can confirm the mass of the desired product and detect the presence of any side products.

Q4: What is a typical yield for this reaction?

A4: Yields can vary depending on the specific conditions, catalyst system, and scale of the reaction. However, isolated yields are often reported in the range of 70-95% under optimized conditions. One specific protocol reports a combined yield of 77% after purification[2].

Troubleshooting Guide: Side Reactions

Issue 1: Formation of Double Arylation Product

Q: I am observing a significant amount of a higher molecular weight byproduct that seems to be the result of the piperazine reacting with two molecules of the aryl halide. How can I prevent this?

A: This side reaction is the formation of 1,4-bis(4-methoxycarbonylphenyl)piperazine. It is a common issue in aryl aminations with piperazine derivatives.

Root Causes and Solutions:

Root Cause Solution
Use of unprotected piperazine: If piperazine is used instead of 1-Boc-piperazine, both nitrogen atoms are available for reaction, leading to a mixture of mono- and di-arylated products.Ensure the use of mono-Boc-protected piperazine. The Boc group effectively blocks one of the nitrogen atoms from reacting.
Excess aryl halide: A significant excess of the methyl 4-halobenzoate can drive the reaction towards double arylation, even with 1-Boc-piperazine, especially if any deprotection of the Boc group occurs under the reaction conditions.Use a stoichiometry of 1-Boc-piperazine to aryl halide of 1.1-1.2:1. A slight excess of the amine can help to ensure the complete consumption of the aryl halide and minimize the risk of double arylation.
Prolonged reaction times or high temperatures: Harsh reaction conditions can lead to the slow deprotection of the Boc group, freeing the second nitrogen for arylation.Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. Avoid unnecessarily long reaction times or excessively high temperatures.

Purification Strategy: The doubly arylated product is significantly less polar than the desired mono-arylated product. It can typically be separated by flash column chromatography on silica gel using a gradient elution with a solvent system such as hexane/ethyl acetate or dichloromethane/methanol.

Issue 2: Hydrolysis of the Methyl Ester

Q: My final product is contaminated with a more polar impurity that I suspect is the carboxylic acid. What causes this and how can I avoid it?

A: This impurity is likely methyl 4-(1-Boc-piperazin-4-yl)benzoic acid, formed by the hydrolysis of the methyl ester group under the basic reaction conditions.

Root Causes and Solutions:

Root Cause Solution
Strongly basic conditions: The use of strong bases like sodium tert-butoxide (NaOtBu) can promote the saponification of the methyl ester.Consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄). These bases are often effective in Buchwald-Hartwig couplings and are less likely to cause ester hydrolysis.
Presence of water: Any water in the reaction mixture can facilitate the hydrolysis of the ester, especially at elevated temperatures and in the presence of a base.Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in a glovebox or under an inert atmosphere.
Aqueous workup with base: Washing the reaction mixture with a basic aqueous solution during workup can also lead to ester hydrolysis.Perform the aqueous workup with neutral or slightly acidic water (e.g., saturated ammonium chloride solution) if the product is stable under these conditions. If a basic wash is necessary, perform it quickly and at a low temperature.

Purification Strategy: The carboxylic acid impurity is much more polar than the desired product. It can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the workup. The desired ester product will remain in the organic layer, while the carboxylate salt will be extracted into the aqueous layer.

Issue 3: Dehalogenation of the Aryl Halide

Q: I am seeing a byproduct with a mass corresponding to methyl benzoate. What is the cause of this dehalogenation?

A: The formation of methyl benzoate is a result of the reductive dehalogenation of the methyl 4-halobenzoate starting material.

Root Causes and Solutions:

Root Cause Solution
Presence of a hydrogen source: Certain reagents or solvents can act as hydrogen donors in the presence of the palladium catalyst.Use high-purity, anhydrous solvents. Avoid solvents that can readily donate hydrogen, such as isopropanol, if possible.
Inefficient catalytic cycle: If the oxidative addition of the aryl halide is followed by a competing reduction pathway instead of coupling with the amine, dehalogenation can occur.Optimize the catalyst and ligand system. Some ligands are more prone to promoting dehalogenation than others. Screening different phosphine ligands can help to identify a system that favors the desired C-N bond formation.
High reaction temperatures: Higher temperatures can sometimes increase the rate of side reactions, including dehalogenation.Attempt the reaction at a lower temperature. The use of a more active catalyst system may allow for a reduction in the reaction temperature.

Purification Strategy: Methyl benzoate is more volatile and less polar than the desired product. It can often be removed during the concentration of the reaction mixture under reduced pressure. Any remaining traces can be separated by flash column chromatography.

Issue 4: Homocoupling of the Aryl Halide

Q: I have an impurity that I suspect is the biphenyl product from the homocoupling of my aryl halide. How can this be minimized?

A: The formation of 4,4'-bis(methoxycarbonyl)biphenyl is a potential side reaction in palladium-catalyzed cross-coupling reactions.

Root Causes and Solutions:

Root Cause Solution
Inefficient oxidative addition/transmetalation: If the palladium(0) species reacts with two molecules of the aryl halide before the amine can coordinate, homocoupling can occur.Ensure efficient mixing and a slight excess of the amine. This will increase the probability of the palladium complex reacting with the amine after oxidative addition.
Catalyst deactivation: Certain reaction conditions can lead to the formation of palladium black, which can promote homocoupling.Use a robust catalyst system and ensure anaerobic conditions. The choice of ligand is crucial in stabilizing the palladium catalyst and preventing precipitation.

Purification Strategy: The homocoupled product is non-polar and can be separated from the more polar desired product by flash column chromatography.

Summary of Potential Side Products and Yields

Side Product Structure Typical Yield Identification Method
1,4-bis(4-methoxycarbonylphenyl)piperazine(CH₃O₂C-C₆H₄)₂-(C₄H₈N₂)Variable, can be significant if conditions are not optimized.LC-MS, ¹H NMR
Methyl 4-(1-Boc-piperazin-4-yl)benzoic acidHO₂C-C₆H₄-N(C₄H₈)-BocTypically a minor impurity.LC-MS, ¹H NMR
Methyl benzoateC₆H₅-CO₂CH₃Usually a minor impurity.GC-MS, LC-MS, ¹H NMR
4,4'-bis(methoxycarbonyl)biphenylCH₃O₂C-C₆H₄-C₆H₄-CO₂CH₃Generally a trace impurity.LC-MS, ¹H NMR

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and may require optimization for specific laboratory conditions and scales.

Materials:

  • Methyl 4-bromobenzoate

  • 1-Boc-piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOtBu (1.4 equivalents).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene to the flask.

  • Add methyl 4-bromobenzoate (1.0 equivalent) and 1-Boc-piperazine (1.2 equivalents) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexane) to afford this compound as a solid.

Visualizations

Reaction_Pathway A 1-Boc-piperazine P This compound A->P B Methyl 4-bromobenzoate B->P Cat Pd(0)L_n Cat->P Base Base (e.g., NaOtBu) Base->P

Caption: Main reaction pathway for the synthesis.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions A 1-Boc-piperazine P Desired Product A->P B Methyl 4-bromobenzoate B->P SP1 Double Arylation B->SP1 SP3 Dehalogenation B->SP3 [H] source SP4 Homocoupling B->SP4 Pd(0) SP2 Ester Hydrolysis P->SP2 Base/H₂O

Caption: Potential side reaction pathways.

Troubleshooting_Workflow Start Reaction Complete Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze CheckPurity Is the product pure? Analyze->CheckPurity Purify Purify (e.g., Column Chromatography) CheckPurity->Purify Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No End Pure Product Purify->End DoubleArylation Double Arylation? IdentifyImpurity->DoubleArylation Hydrolysis Ester Hydrolysis? DoubleArylation->Hydrolysis No OptimizeStoichiometry Optimize Stoichiometry & Reaction Time DoubleArylation->OptimizeStoichiometry Yes Dehalogenation Dehalogenation? Hydrolysis->Dehalogenation No ChangeBase Use Weaker Base & Anhydrous Conditions Hydrolysis->ChangeBase Yes Homocoupling Homocoupling? Dehalogenation->Homocoupling No OptimizeCatalyst Optimize Catalyst/Ligand & Temperature Dehalogenation->OptimizeCatalyst Yes Homocoupling->OptimizeCatalyst Yes OptimizeStoichiometry->Start ChangeBase->Start OptimizeCatalyst->Start

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Optimization of Coupling Reactions with 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address specific issues encountered during coupling reactions involving 1-Boc-4-(4-methoxycarbonylphenyl)piperazine and its deprotected form.

Section 1: Amide Coupling Reactions

The primary use of this compound in amide coupling involves the deprotection of the Boc group to free the secondary amine, followed by reaction with a carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the mandatory first step before performing an amide coupling with this compound? A1: The first step is the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the secondary amine on the piperazine ring. This is typically achieved under acidic conditions.[1] While the Boc group is generally stable under most amide coupling conditions, it can be prematurely removed by prolonged exposure to even mildly acidic environments.[1]

Q2: What are the standard conditions for Boc deprotection? A2: The Boc group is commonly removed using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[1] The reaction is typically fast and efficient at room temperature. Following deprotection, a basic workup is necessary to neutralize the resulting amine salt before proceeding with the coupling reaction.

Q3: Which coupling reagents are most effective for coupling a carboxylic acid with the deprotected piperazine? A3: The choice of coupling reagent is critical and depends on the substrate's reactivity and steric hindrance.[2]

  • Carbodiimides (e.g., EDC): Economical and effective, especially when used with additives like HOBt or OxymaPure to improve efficiency and reduce side reactions.[3]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are highly reactive and provide faster reaction times and higher yields, making them suitable for difficult or sterically hindered couplings.[2][3]

  • Phosphonium Salts (e.g., PyBOP): Also very effective and can be used to avoid specific side reactions like guanidinylation that may occur with uronium reagents.[2]

Q4: What are common side reactions during the amide coupling step and how can they be minimized? A4: Common challenges include low product yields and the formation of byproducts.[2]

  • N-acylurea Formation: This is a common byproduct when using carbodiimide reagents like EDC. Adding HOBt to the reaction mixture can minimize its formation.[1][2]

  • Guanidinylation: This can occur when using uronium/aminium reagents (like HATU) in excess.[1][3] Using phosphonium-based reagents like PyBOP can prevent this issue.[2]

  • Epimerization: If coupling a chiral carboxylic acid, epimerization is a concern. To minimize it, use additives like HOBt, employ reagents known for low epimerization rates (e.g., HATU), and maintain low reaction temperatures (e.g., 0 °C).[2]

Troubleshooting Guide: Amide Coupling
Problem Potential Cause Recommended Solution Citation
Low or No Product Yield Incomplete Boc deprotection.Confirm complete deprotection via TLC or LC-MS before starting the coupling step.[1]
Inefficient coupling reagent for a hindered substrate.Switch from EDC to a more powerful reagent like HATU or PyBOP.[2]
Poor solubility of reagents.Ensure all reactants are fully dissolved. Consider switching to a different solvent system (e.g., DMF, DCM).[2]
Deactivated/hydrolyzed coupling reagent.Use anhydrous solvents and reagents. Store coupling agents in a desiccator and handle under an inert atmosphere.[1][2]
Multiple Byproducts Observed Formation of N-acylurea (with EDC).Add HOBt or OxymaPure to the reaction mixture.[2]
Guanidinylation of the amine (with HATU/HBTU).Use the coupling reagent in slight excess (1.05-1.1 eq). Consider switching to a phosphonium reagent like PyBOP.[1][2]
Reaction with solvent (e.g., DMF).If a reaction with the solvent is suspected, switch to a non-reactive solvent like DCM or acetonitrile.[2]
Difficult Purification Water-soluble byproducts from coupling reagents.Perform an aqueous workup, washing the organic layer with dilute acid, base, and brine.[2]
Unreacted starting materials.Optimize reaction conditions for full conversion. Utilize flash column chromatography with an appropriate solvent gradient for separation.[1][2]
Experimental Protocol: Deprotection and Amide Coupling

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 4-5 eq.) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazine.

Step 2: Amide Coupling with HATU

  • To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.1 eq.).[2]

  • Add the deprotected 4-(4-methoxycarbonylphenyl)piperazine (1.1 eq.) to the mixture.[2]

  • Cool the mixture to 0 °C and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).[2]

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.[2]

  • Upon completion, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by flash column chromatography on silica gel.[2]

Visualization: Amide Coupling Workflow

G cluster_deprotection Step 1: Boc Deprotection cluster_coupling Step 2: Amide Coupling start This compound in DCM add_tfa Add TFA at 0°C, stir at RT start->add_tfa monitor1 Monitor by TLC/LC-MS add_tfa->monitor1 workup1 Concentrate & Neutralize monitor1->workup1 deprotected Deprotected Piperazine workup1->deprotected inputs Carboxylic Acid + HATU + Deprotected Piperazine in DMF deprotected->inputs Use in next step add_base Add DIPEA at 0°C, stir at RT inputs->add_base monitor2 Monitor by TLC/LC-MS add_base->monitor2 workup2 Aqueous Workup monitor2->workup2 purify Column Chromatography workup2->purify product Final Product purify->product

References

Technical Support Center: Purification of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions. These may include:

  • 1,4-bis(tert-butoxycarbonyl)piperazine (di-Boc-piperazine): A common byproduct in the synthesis of mono-Boc protected piperazine.

  • Unreacted 1-Boc-piperazine: Arises from incomplete coupling reactions.

  • Unreacted methyl 4-halobenzoate (e.g., methyl 4-bromobenzoate) or aryl triflate precursor: Starting material from the coupling reaction.

  • Dehalogenated or hydrodefluorosulfonated arene (methyl benzoate): A potential byproduct from palladium-catalyzed coupling reactions.

  • Homocoupling products of the aryl starting material.

  • Residual palladium catalyst and ligands.

Q2: My crude product is an oil or a sticky solid, making it difficult to handle. What should I do?

A2: Oily or sticky products often indicate the presence of residual solvents or low-melting impurities. Before attempting purification, try triturating the crude material with a non-polar solvent like hexanes or diethyl ether. This can often help to solidify the product and remove some non-polar impurities. If the product remains oily, it is best to proceed directly to column chromatography.

Q3: After column chromatography, my fractions are pure by TLC, but upon solvent evaporation, the product becomes discolored. Why is this happening?

A3: Discoloration upon solvent removal can be due to the presence of residual palladium catalyst, which can appear as a fine black or dark brown solid. To avoid this, it is crucial to ensure that the palladium is fully removed during the work-up. Passing the crude product solution through a small plug of celite or silica gel before concentrating can help remove residual palladium.

Q4: I am having trouble removing the di-Boc-piperazine byproduct. What is the best way to separate it from the desired product?

A4: Di-Boc-piperazine is significantly less polar than the desired mono-substituted product. Flash column chromatography is the most effective method for its removal. A solvent system with a gradual increase in polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane, will allow for a clean separation.

Troubleshooting Guide for Impurity Removal

This guide provides a structured approach to identifying and removing common impurities encountered during the synthesis and purification of this compound.

TroubleshootingWorkflow start Crude Product Analysis (TLC, NMR, LC-MS) impurity_id Identify Major Impurity/Issue start->impurity_id unreacted_sm unreacted_sm impurity_id->unreacted_sm Polarity Difference side_products side_products impurity_id->side_products Polarity Difference catalyst catalyst impurity_id->catalyst Insoluble/Colored oily oily impurity_id->oily Physical State end_node Pure Product (>97% Purity) chromatography chromatography unreacted_sm->chromatography side_products->chromatography filtration filtration catalyst->filtration trituration trituration oily->trituration chromatography->end_node recrystallization recrystallization chromatography->recrystallization For further purification filtration->chromatography trituration->chromatography recrystallization->end_node

Data Presentation

The following table summarizes typical quantitative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the scale of the synthesis.

ParameterCrude ProductAfter Flash ChromatographyAfter Recrystallization
Physical State Pale yellow solid or oilWhite to off-white solidWhite crystalline solid
Typical Yield ~70-85%~60-75%~50-65%
Purity (by HPLC) 80-90%>95%>98%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane)

  • Ethyl acetate

  • Dichloromethane (optional)

  • Compressed air or nitrogen source

  • Glass column, flasks, and test tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Use air or nitrogen pressure to push the excess solvent through until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add the dry-loaded sample to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial elution solvent and load it directly onto the column.

  • Elution: Begin elution with a low-polarity solvent system (e.g., 5% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 10-20% ethyl acetate in hexanes) to elute the product. A common eluent system for this compound is a gradient of 5% to 10% ethyl acetate in dichloromethane.[1]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the pure fractions, as determined by TLC, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

Recrystallization can be an effective method for obtaining highly pure, crystalline this compound, especially after initial purification by chromatography.

Materials:

  • Purified this compound (from chromatography)

  • Recrystallization solvent (e.g., ethyl acetate, isopropanol, or a mixture such as ethyl acetate/hexanes)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the product in a few drops of a potential solvent at room temperature. A good solvent will dissolve the compound when hot but not at room temperature. For a compound with a structure similar to the target molecule, recrystallization from ethyl acetate has been reported to yield colorless plates.[2]

  • Dissolution: Place the product in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent. Gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

References

Technical Support Center: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. This resource is intended for researchers, scientists, and professionals in drug development to ensure the integrity of their experiments and the quality of their results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound stem from its two primary functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the methyl ester. The Boc group is susceptible to cleavage under acidic conditions, while the methyl ester can be hydrolyzed under both acidic and basic conditions.[1][2][3] Phenylpiperazine derivatives, in general, can also exhibit degradation over time, particularly with improper storage.[4][5]

Q2: How should this compound be properly stored?

A2: To ensure maximum stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][8] For long-term storage, refrigeration (2-8 °C) is recommended.[9][10] It should be kept away from strong acids, bases, and oxidizing agents to prevent degradation.[8]

Q3: What are the visible signs of degradation?

A3: Degradation may not always be visible. However, changes in the physical appearance of the solid, such as discoloration (e.g., yellowing), clumping, or the appearance of an oily residue, can indicate degradation. The most reliable method to assess purity is through analytical techniques like HPLC, LC-MS, or NMR.

Q4: Can I dissolve the compound in an aqueous buffer for my experiments?

A4: While soluble in some organic solvents, prolonged exposure to aqueous solutions, especially those with acidic or basic pH, should be avoided to prevent hydrolysis of the methyl ester and potential cleavage of the Boc group.[2][3] If an aqueous solution is necessary, it should be prepared fresh and used immediately. The stability of phenylpiperazines in aqueous solutions can be poor, with significant degradation observed even at refrigerated temperatures over time.[4]

Troubleshooting Guide

This guide is designed to help you troubleshoot common stability-related issues you may encounter during your experiments with this compound.

Issue Potential Cause Recommended Solution
Low assay or purity of starting material Improper long-term storage (e.g., at room temperature, exposure to moisture or light).Store the compound in a tightly sealed container at 2-8 °C, protected from light and moisture.[9][11] Always re-analyze the purity of the compound before use if it has been stored for an extended period.
Contamination with synthetic precursors or byproducts.Review the certificate of analysis (CoA) from the supplier. If necessary, purify the material using an appropriate technique such as recrystallization or column chromatography.
Inconsistent experimental results Degradation of the compound in solution during the experiment.Prepare solutions fresh for each experiment. Avoid storing solutions, especially in protic or aqueous solvents. If a stock solution is required, use an anhydrous aprotic solvent and store at low temperature for a limited time.
Use of acidic or basic reagents in the reaction mixture.Be mindful of the reaction conditions. The Boc group is labile to strong acids like TFA and HCl.[1][12][13] The methyl ester is sensitive to both acid and base-catalyzed hydrolysis.[2][3] If acidic or basic conditions are unavoidable, consider if the degradation products will interfere with your experiment or if an alternative synthetic route is necessary.
Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS) Acid-catalyzed degradation.An additional peak may correspond to the Boc-deprotected compound (4-(4-methoxycarbonylphenyl)piperazine) or the hydrolyzed carboxylic acid. Confirm the identity of the impurity by mass spectrometry. Avoid acidic conditions or use milder acids if possible.
Base-catalyzed degradation.An additional peak may correspond to the hydrolyzed carboxylic acid (4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid). Confirm the identity of the impurity by mass spectrometry. Avoid basic conditions.
Thermal degradation.If the compound has been subjected to high temperatures, degradation can occur. Piperazine derivatives can degrade at elevated temperatures.[14][15] Avoid excessive heating of the compound in solution or as a solid.

Potential Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the ester and the cleavage of the Boc group.

G Potential Degradation Pathways A This compound B 4-(4-(tert-butoxycarbonyl)piperazin-1-yl)benzoic acid (Ester Hydrolysis Product) A->B H+ or OH- C methyl 4-(piperazin-1-yl)benzoate (Boc Cleavage Product) A->C H+ D 4-(piperazin-1-yl)benzoic acid (Dual Degradation Product) B->D H+ C->D H+ or OH- G cluster_0 Troubleshooting Workflow A Inconsistent or Unexpected Experimental Results B Check Purity of Starting Material (e.g., HPLC, NMR) A->B C Is Purity >95%? B->C D Purify Material (Recrystallization or Chromatography) C->D No E Review Experimental Conditions C->E Yes D->B F Are Acidic or Basic Reagents/Conditions Used? E->F G Consider Potential Degradation (Boc Cleavage or Ester Hydrolysis) F->G Yes J Investigate Other Factors (Solvent, Temperature, etc.) F->J No H Analyze Reaction Mixture for Known Degradation Products G->H I Modify Protocol to Avoid Harsh Conditions or Use Fresh Material H->I K Problem Resolved I->K J->I

References

dealing with poor solubility of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a chemical intermediate commonly used in the synthesis of pharmaceuticals. Its structure, containing both a bulky, nonpolar Boc group and a polar ester functional group, can lead to poor solubility in a wide range of common organic solvents. This poor solubility can result in low reaction yields, difficult purification, and challenges in handling and analysis.

Q2: In which common organic solvents does this compound exhibit poor solubility?

Q3: Are there any general strategies to improve the solubility of this compound in a reaction mixture?

A3: Yes, several general strategies can be employed:

  • Solvent Screening: Test the solubility of the compound in a variety of solvents to find a suitable one or a solvent mixture.

  • Heating: Many compounds exhibit significantly increased solubility at elevated temperatures. Reactions can be run at the reflux temperature of the chosen solvent.

  • Use of Co-solvents: A mixture of solvents can sometimes provide better solubility than a single solvent. For example, adding a small amount of a high-boiling point, polar aprotic solvent like DMF or DMSO might help.

  • High Dilution: Running the reaction at a lower concentration (higher volume of solvent) can help to keep the compound in solution, although this may slow down reaction rates.

Troubleshooting Guides

Issue 1: The compound does not fully dissolve in the reaction solvent.

Possible Causes:

  • The chosen solvent is inappropriate for the compound's polarity.

  • The concentration of the reactant is too high for its solubility at the given temperature.

  • The quality of the solvent is poor (e.g., contains water).

Solutions:

  • Consult the Solvent Solubility Table (Table 1) for qualitative guidance on solvent selection.

  • Increase the temperature of the reaction mixture. If the compound dissolves upon heating, the reaction can be conducted at that temperature.

  • Add a co-solvent. Incrementally add a small amount of a more polar, high-boiling point solvent such as DMF or DMSO to the reaction mixture.

  • Decrease the concentration. Double the volume of the solvent to see if the compound dissolves.

  • Ensure the use of anhydrous solvents , especially for moisture-sensitive reactions.

Issue 2: The reaction is sluggish or does not proceed to completion.

Possible Causes:

  • Poor solubility of the starting material is limiting its availability to react.

  • The catalyst may be poisoned or deactivated.

  • The reaction temperature is too low.

Solutions:

  • Address the solubility issue first using the steps outlined in "Issue 1". A homogeneous reaction mixture is often crucial for efficient reaction.

  • Increase the reaction temperature. For thermally stable compounds, increasing the temperature can both improve solubility and accelerate the reaction rate.

  • Consider a different solvent system. A solvent that better solubilizes all reactants may be necessary. For example, in Buchwald-Hartwig aminations, toluene is often used.[2]

  • Use a phase-transfer catalyst if the reaction involves two immiscible phases.

Issue 3: The product precipitates from the reaction mixture, making stirring and work-up difficult.

Possible Causes:

  • The product has lower solubility in the reaction solvent than the starting material.

  • The reaction has produced an insoluble salt as a byproduct.

Solutions:

  • Add a co-solvent that is known to dissolve the product.

  • If the precipitate is the desired product, this can be advantageous for purification. The reaction can be filtered to isolate the product directly.

  • If the precipitate is a byproduct (e.g., a salt), it may be removed by filtration before quenching the reaction.

Data Presentation

Table 1: Qualitative Solubility of this compound and Common Solvents for Relevant Reactions

SolventTypeQualitative Solubility (at RT)Typical Use in Reactions
Dichloromethane (DCM)ChlorinatedSparingly Soluble to SolubleGeneral purpose
Tetrahydrofuran (THF)EtherSparingly SolubleGeneral purpose, Grignard reactions
TolueneAromaticSparingly SolubleBuchwald-Hartwig amination[2]
Dimethylformamide (DMF)Polar AproticSolubleBuchwald-Hartwig amination, Nucleophilic substitutions
Dimethyl Sulfoxide (DMSO)Polar AproticSolubleHigh-temperature reactions
Methanol (MeOH)Polar ProticSparingly SolubleEster hydrolysis
Ethanol (EtOH)Polar ProticSparingly SolubleRecrystallization
Ethyl Acetate (EtOAc)EsterPoorly SolubleRecrystallization, Extraction[1]
Acetonitrile (MeCN)Polar AproticSparingly SolubleGeneral purpose
WaterAqueousInsoluble-

Note: This data is qualitative and should be used as a general guide. It is highly recommended to perform a solubility test for your specific reaction conditions.

Experimental Protocols

Protocol 1: Determination of Quantitative Solubility

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DCM, Toluene)

  • Analytical balance

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath (e.g., oil bath, water bath)

  • Syringe filters (0.45 µm, compatible with the solvent)

  • HPLC or UV-Vis spectrophotometer

Methodology:

  • Preparation of a Saturated Solution:

    • Add a pre-weighed excess amount of this compound to a vial (e.g., 100 mg).

    • Add a known volume of the solvent (e.g., 1 mL).

    • Cap the vial tightly and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. An undissolved solid should remain.

  • Sample Preparation:

    • After equilibration, stop stirring and allow the solid to settle.

    • Carefully draw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, pre-weighed vial. This removes any undissolved solid.

  • Quantification (Gravimetric Method):

    • Weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

    • Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved solid.

    • Calculate the solubility in mg/mL.

  • Quantification (Chromatographic/Spectroscopic Method):

    • Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

    • Dilute the filtered saturated solution with a known volume of the solvent.

    • Analyze the diluted solution by HPLC or UV-Vis and determine the concentration from the calibration curve.

    • Calculate the original concentration in the saturated solution, which represents the solubility.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with Poorly Soluble Reactants

Objective: To provide a starting point for performing a Buchwald-Hartwig amination where the solubility of this compound may be a limiting factor.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or a mixture)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Reaction Setup:

    • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq.), the aryl halide (1.2 eq.), the base (1.5 eq.), the palladium catalyst (e.g., 2 mol%), and the ligand (e.g., 4 mol%).

    • Add the anhydrous solvent. Start with a volume that would correspond to a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes. Observe if the reactants dissolve.

    • If the reactants are not fully dissolved, slowly heat the reaction mixture. Toluene or dioxane are often used for their higher boiling points.

    • Monitor the reaction progress by TLC or LC-MS.

  • Troubleshooting Solubility During the Reaction:

    • If the reaction stalls and starting material is still present as a solid, consider adding a small amount of a co-solvent like DMF or dioxane (if using toluene) to aid dissolution.

    • Alternatively, increase the total solvent volume to further dilute the reaction mixture.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove insoluble salts and catalyst residues.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Prepare Reactants & Catalyst dissolve Dissolve in Anhydrous Solvent prep_reactants->dissolve heat Heat to Reaction Temperature dissolve->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction & Washing cool->extract purify Column Chromatography extract->purify

Caption: A generalized experimental workflow for organic synthesis.

troubleshooting_workflow start Reaction Stalls or Incomplete check_sol Is Starting Material Fully Dissolved? start->check_sol increase_temp Increase Temperature check_sol->increase_temp No add_cosolvent Add Co-solvent (e.g., DMF) check_sol->add_cosolvent Still No check_catalyst Check Catalyst Activity check_sol->check_catalyst Yes increase_temp->check_sol add_cosolvent->check_sol add_catalyst Add Fresh Catalyst check_catalyst->add_catalyst Suspect continue_reaction Continue Monitoring check_catalyst->continue_reaction OK add_catalyst->continue_reaction

Caption: A troubleshooting decision tree for an incomplete reaction.

References

common pitfalls in the handling of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(4-methoxycarbonylphenyl)piperazine.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound?

It is recommended to store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to moisture and strong oxidizing agents, strong acids, and strong reducing agents.[2] For long-term storage, keeping it under an inert atmosphere is advisable.

2. What is the approximate solubility of this compound in common laboratory solvents?

3. What are the main reactive sites on the molecule that I should be aware of during experimental design?

The molecule has two primary sites of reactivity that can lead to potential pitfalls if not handled correctly:

  • The Boc-protected nitrogen: This is susceptible to deprotection under acidic conditions.

  • The methyl ester group: This can undergo hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions.

A third consideration is the potential for side reactions at the piperazine ring or the phenyl ring under harsh reaction conditions, though these are less common.

Troubleshooting Guides

Issue 1: Incomplete or Failed Boc Deprotection

Symptoms:

  • TLC or LC-MS analysis shows the presence of starting material after the reaction is expected to be complete.

  • Low yield of the desired deprotected product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Acid Increase the concentration or the number of equivalents of the acid (e.g., use 20-50% TFA in DCM or 4M HCl in dioxane).
Short Reaction Time Monitor the reaction closely by TLC or LC-MS and allow it to proceed until all starting material is consumed.
Low Reaction Temperature Most Boc deprotections are performed at room temperature. If the reaction is sluggish, gentle warming (e.g., to 40°C) may be necessary, but this can also increase the risk of side reactions.
Steric Hindrance If the molecule has significant steric bulk near the Boc group, longer reaction times or stronger acidic conditions may be required.
Issue 2: Formation of Side Products During Boc Deprotection (t-Butylation)

Symptoms:

  • Appearance of unexpected peaks in LC-MS or NMR spectra, often with a mass increase corresponding to the addition of a tert-butyl group (+56 amu).

  • Reduced yield of the desired product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Reactive tert-Butyl Cation The cleavage of the Boc group generates a reactive tert-butyl cation that can alkylate nucleophilic sites on your molecule.
Absence of a Scavenger Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), or water. A common cocktail is a 95:2.5:2.5 mixture of TFA/TIS/H₂O.
Issue 3: Hydrolysis of the Methyl Ester

Symptoms:

  • Appearance of a product with a mass corresponding to the carboxylic acid (loss of 14 amu, -CH₂).

  • Changes in the solubility of the product (the carboxylic acid is typically more polar).

Possible Causes and Solutions:

Possible Cause Recommended Solution
Presence of Strong Base Avoid prolonged exposure to strong bases like NaOH or KOH, especially at elevated temperatures. If basic conditions are required, use milder bases (e.g., K₂CO₃, NaHCO₃) and lower temperatures.
Presence of Strong Acid and Water While less common than base-catalyzed hydrolysis, prolonged heating in the presence of strong aqueous acid can also lead to ester hydrolysis. Minimize water content in acidic reactions where possible.
Work-up Conditions During aqueous work-up, ensure the pH does not become strongly basic or acidic for extended periods. Neutralize the reaction mixture promptly.
Issue 4: Impurities from Synthesis (Buchwald-Hartwig Amination)

Symptoms:

  • Difficulty in purifying the final product.

  • Presence of byproducts in analytical data.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Dehalogenation of Aryl Halide This can occur if the catalytic cycle is inefficient. Optimize the ligand and base combination. Using a pre-catalyst can sometimes mitigate this.
Double Amination of Aryl Dihalide (if applicable) Use a mono-protected piperazine like 1-Boc-piperazine to prevent this side reaction.
Formation of Phosphine Oxides Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine ligand.
Residual Palladium Catalyst Purify the product using column chromatography. In some cases, treatment with a palladium scavenger may be necessary.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the removal of the Boc protecting group.

  • Preparation: Dissolve this compound in dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask.

  • Addition of TFA: Cool the solution to 0°C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A typical concentration of TFA is 20-50% (v/v). If your substrate is sensitive to t-butylation, add a scavenger such as triisopropylsilane (TIS) (2-5%).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Isolation:

    • As the TFA salt: The crude product can often be used directly as the TFA salt.

    • As the free base: Dissolve the residue in water and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base until the pH is basic (pH 8-9). Extract the aqueous layer with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol describes a general method for the synthesis of this compound.

  • Reaction Setup: To an oven-dried Schlenk tube, add methyl 4-bromobenzoate (1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv.).

  • Catalyst and Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%).

  • Solvent: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to 80-110°C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis start_synthesis Start: Aryl Halide + Boc-Piperazine buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base, Ligand) start_synthesis->buchwald workup_synthesis Aqueous Work-up buchwald->workup_synthesis purification Column Chromatography workup_synthesis->purification product Product: this compound purification->product

Caption: A general experimental workflow for the synthesis of this compound.

troubleshooting_deprotection start Boc Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Increase Acid/Time/Temp incomplete->troubleshoot_incomplete troubleshoot_incomplete->start check_purity Product Pure? complete->check_purity impure Side Products Present (e.g., t-Butylation) check_purity->impure No pure Pure Product check_purity->pure Yes add_scavenger Add Scavenger (e.g., TIS) impure->add_scavenger add_scavenger->start

Caption: A troubleshooting decision tree for common issues in Boc deprotection.

degradation_pathways main_compound This compound deprotected 4-(4-methoxycarbonylphenyl)piperazine main_compound->deprotected Acidic Conditions (e.g., TFA) hydrolyzed 4-(4-carboxyphenyl)piperazine-1-carboxylic acid tert-butyl ester main_compound->hydrolyzed Basic/Acidic Conditions + H₂O both_degraded 4-(4-carboxyphenyl)piperazine deprotected->both_degraded Basic/Acidic Conditions + H₂O hydrolyzed->both_degraded Acidic Conditions (e.g., TFA)

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Catalyst Selection for Reactions Involving 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. The following sections detail catalyst selection, experimental protocols, and troubleshooting for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on this compound?

A1: The most common reactions involving this compound are palladium-catalyzed cross-coupling reactions to form new carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds at the piperazine nitrogen (after Boc-deprotection) or at the aryl ring. Key reactions include:

  • Buchwald-Hartwig Amination: For the coupling of an aryl halide or triflate to the piperazine nitrogen.

  • Suzuki-Miyaura Coupling: For the formation of a biaryl linkage at the phenyl ring.

  • Ester Hydrolysis: Conversion of the methyl ester to a carboxylic acid.

  • Hydrogenation: Saturation of the aromatic ring.

Q2: How do I choose the best catalyst system for a Buchwald-Hartwig amination with a piperazine derivative?

A2: The choice of catalyst system is critical for a successful Buchwald-Hartwig amination. Key factors to consider are the palladium precursor and the phosphine ligand. For piperazine derivatives, sterically hindered and electron-rich phosphine ligands often provide the best results, especially with less reactive aryl chlorides.

Q3: What are common side reactions in palladium-catalyzed cross-coupling reactions with piperazine derivatives?

A3: Common side reactions include:

  • Hydrodehalogenation: Replacement of the halogen on the aryl halide with a hydrogen atom.

  • Homocoupling: Dimerization of the aryl halide to form a biaryl byproduct.

  • N,N'-diarylation: In cases where the piperazine is not mono-protected, double arylation can occur. The use of a Boc protecting group on one nitrogen of the piperazine helps to prevent this.

Q4: Can I perform a Suzuki-Miyaura coupling on the aryl ring of this compound?

A4: Yes, a Suzuki-Miyaura coupling can be performed on the aryl ring. This typically requires conversion of the phenyl ring to an aryl halide or triflate to act as the electrophilic partner in the coupling reaction.

Troubleshooting Guides

Buchwald-Hartwig Amination

Problem: Low or no conversion of starting materials.

Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species may not be forming. Use a pre-catalyst such as a G3 or G4 palladacycle. If using a Pd(II) source like Pd(OAc)₂, ensure proper reduction to Pd(0) in situ.
Poor Ligand Choice The ligand may not be suitable for the specific substrates. For piperazine couplings, screen sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.
Inappropriate Base The base may be too weak or not soluble. For many Buchwald-Hartwig reactions, a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is effective. If substrate is base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃.
Solvent Issues Poor solubility of reagents can hinder the reaction. Toluene and dioxane are common solvents. Ensure all components are soluble at the reaction temperature.

Problem: Formation of significant side products.

Side ProductPotential CauseRecommended Solution
Hydrodehalogenation Presence of a hydrogen source (e.g., water, protic solvents).Use anhydrous solvents and reagents. Ensure a strictly inert atmosphere (argon or nitrogen).
Aryl Halide Homocoupling Catalyst system favors C-C over C-N bond formation.Optimize the palladium-to-ligand ratio. Use a ligand that promotes C-N reductive elimination.
Suzuki-Miyaura Coupling

Problem: Low yield of the desired biaryl product.

| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Inefficient Transmetalation | The transfer of the aryl group from boron to palladium is slow. The choice of base is crucial; K₂CO₃ or K₃PO₄ are commonly used. The addition of water can sometimes facilitate this step. | | Decomposition of Boronic Acid | Boronic acids can be unstable under reaction conditions. Consider using more stable boronate esters (e.g., pinacol esters). | | Catalyst Deactivation | The palladium catalyst can precipitate or be poisoned. Ensure an inert atmosphere and use pure, degassed solvents. |

Quantitative Data Summary

The following tables summarize representative quantitative data for key reactions involving piperazine derivatives, providing a baseline for experimental design.

Table 1: Catalyst Systems for Buchwald-Hartwig Amination of N-Boc-piperazine with Aryl Halides

Aryl HalidePalladium Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePd₂(dba)₃ (1)XantPhos (4)Cs₂CO₃Toluene1002485
4-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001892
4-BromoanisolePd(OAc)₂ (1.5)BINAP (3)NaOtBuDioxane1101688
2-ChloropyridineXPhos Pd G3 (2)-K₃PO₄t-BuOH801295

Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

Aryl HalideBoronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
4-IodoanisolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O9095
4-Bromobenzonitrile4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Cs₂CO₃Dioxane10091
4-Chlorotoluene3-Furylboronic acidXPhos Pd G2 (1)-K₃PO₄Toluene/H₂O10098

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis via a palladium-catalyzed carbonylation of an aryl triflate.

Materials:

  • 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Dimethylformamide (DMF)

  • Carbon monoxide (CO) gas

Procedure:

  • In a reaction vessel, combine 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine (1.0 equiv), palladium(II) acetate (0.05 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (0.125 equiv).

  • Add dimethylformamide and methanol as solvents, followed by triethylamine (2.0 equiv).

  • Purge the vessel with carbon monoxide gas for 15 minutes.

  • Seal the vessel under a balloon of carbon monoxide and heat the mixture to 60°C.

  • Stir the reaction overnight (approximately 18 hours).

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Triturate the residue with ethyl acetate to precipitate the product.

  • Collect the solid by filtration, wash with ethyl acetate, and dry to yield this compound.[1]

Protocol 2: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of PROTACs.[2]

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound in a mixture of THF and water.

  • Add an excess of lithium hydroxide to the solution.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Acidify the reaction mixture with aqueous HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid.

Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine Pd Source, Ligand, and Base in a Schlenk Flask inert Evacuate and Backfill with Inert Gas (3x) start->inert reagents Add Anhydrous Solvent, Aryl Halide, and Piperazine Derivative inert->reagents heat Heat to Reaction Temperature (e.g., 80-110 °C) reagents->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench with Water and Extract with Organic Solvent cool->quench dry Dry Organic Layer and Concentrate quench->dry purify Purify by Column Chromatography dry->purify product Isolated N-Aryl Piperazine Product purify->product

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

Catalyst_Selection_Logic start Starting Materials: 1-Boc-Piperazine Derivative + Aryl Halide aryl_halide_type What is the Aryl Halide? start->aryl_halide_type aryl_chloride Aryl Chloride (Less Reactive) aryl_halide_type->aryl_chloride Cl aryl_bromide_iodide Aryl Bromide or Iodide (More Reactive) aryl_halide_type->aryl_bromide_iodide Br / I ligand_choice_cl Use Bulky, Electron-Rich Ligands: XPhos, RuPhos, BrettPhos aryl_chloride->ligand_choice_cl ligand_choice_br_i Broader Ligand Scope: Josiphos, BINAP, Xantphos may be effective aryl_bromide_iodide->ligand_choice_br_i catalyst_choice_cl Consider G3/G4 Pre-catalysts for Robustness ligand_choice_cl->catalyst_choice_cl base_choice Base Selection: NaOtBu for high reactivity K₃PO₄/Cs₂CO₃ for base-sensitive substrates catalyst_choice_cl->base_choice ligand_choice_br_i->base_choice run_reaction Proceed with Reaction base_choice->run_reaction

Caption: Catalyst Selection Logic for Buchwald-Hartwig Amination.

References

Technical Support Center: Monitoring Transformations of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-4-(4-methoxycarbonylphenyl)piperazine and its chemical transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of reactions involving this compound?

A1: The most common and effective methods for monitoring reaction progress are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] For structural confirmation and in some cases, quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is also highly valuable.[2][4]

Q2: How can I effectively use TLC to monitor my reaction?

A2: TLC is a quick and qualitative method to track your reaction's progress.[2][5] To do this, spot the reaction mixture on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot for the product indicate the reaction is proceeding. The choice of an appropriate solvent system (eluent) is crucial for good separation. A common starting point for compounds of this nature is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[6]

Q3: When is HPLC or LC-MS a better choice than TLC?

A3: HPLC and LC-MS offer quantitative data and higher resolution than TLC.[2][7][8] They are preferred when you need to:

  • Accurately determine the percentage of starting material converted to product.

  • Identify and quantify byproducts and impurities.

  • Analyze complex reaction mixtures where TLC spots may overlap.

  • LC-MS is particularly powerful as it provides mass information, which helps in the identification of unexpected products or intermediates.[1][7]

Q4: What are some characteristic NMR signals to monitor for transformations of this compound?

A4: Key ¹H NMR signals to monitor include:

  • Boc group: A singlet around 1.4-1.5 ppm corresponding to the nine protons of the tert-butyl group.[2] Disappearance of this signal indicates Boc deprotection.

  • Piperazine protons: Signals for the piperazine ring protons, which will shift upon transformation at the other nitrogen.

  • Aromatic protons: Signals in the aromatic region corresponding to the 4-methoxycarbonylphenyl group. Changes in these signals could indicate reactions involving the aromatic ring or ester group.

  • Methoxy group: A singlet around 3.8-3.9 ppm for the methyl ester protons.

Troubleshooting Guide

Issue 1: Incomplete or Stalled Reaction

Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining even after the expected reaction time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Insufficient Reagent Ensure all reagents were added in the correct stoichiometry. Consider adding a slight excess of the limiting reagent if appropriate.
Low Reaction Temperature Gradually increase the reaction temperature while monitoring for product formation and potential side product formation.
Poor Reagent Quality Verify the purity and activity of your reagents. Use freshly opened or purified reagents if there is any doubt.
Catalyst Deactivation (if applicable) For catalytic reactions, ensure the catalyst was handled under the appropriate atmosphere (e.g., inert gas) to prevent deactivation. Consider adding a fresh portion of the catalyst.
Solvent Issues Ensure the solvent is anhydrous and of the appropriate grade. Poor solubility of starting materials can also hinder the reaction; consider a different solvent system.[9]

G start Incomplete Reaction Observed (TLC/HPLC) check_reagents Verify Reagent Stoichiometry and Quality start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Assess Catalyst Activity (if applicable) start->check_catalyst adjust_reagents Add More Reagent check_reagents->adjust_reagents increase_temp Increase Temperature check_conditions->increase_temp change_solvent Change Solvent check_conditions->change_solvent add_catalyst Add Fresh Catalyst check_catalyst->add_catalyst monitor Monitor Progress (TLC/HPLC) adjust_reagents->monitor increase_temp->monitor change_solvent->monitor add_catalyst->monitor monitor->start No Improvement end Reaction Complete monitor->end Success

Issue 2: Formation of Multiple Products/Side Products

Symptom: TLC shows multiple new spots, or HPLC/LC-MS shows several new peaks in addition to the desired product.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Reaction Temperature Too High High temperatures can lead to decomposition or side reactions. Try running the reaction at a lower temperature.
Incorrect Stoichiometry An excess of one reagent can lead to side reactions. Carefully control the stoichiometry of your reactants.
Presence of Water or Air Some reactions are sensitive to moisture or oxygen. Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.
Side Reactions of Functional Groups The Boc group can be sensitive to strongly acidic conditions.[10][11] The ester group can be susceptible to hydrolysis or transesterification. Buffer the reaction mixture if necessary and choose reagents that are compatible with these functional groups.
Di-substitution If the Boc group is prematurely cleaved, the free piperazine can react twice. Ensure reaction conditions are not acidic to maintain the Boc group's integrity.[10]

G start Multiple Products Detected check_temp Is Temperature Optimized? start->check_temp check_stoich Is Stoichiometry Correct? start->check_stoich check_atmosphere Is Reaction Atmosphere Controlled? start->check_atmosphere check_compatibility Are Reagents Compatible with Functional Groups (Boc, Ester)? start->check_compatibility lower_temp Lower Reaction Temperature check_temp->lower_temp adjust_stoich Adjust Reagent Ratios check_stoich->adjust_stoich use_inert Use Anhydrous Solvents & Inert Atmosphere check_atmosphere->use_inert select_reagents Select Milder/Compatible Reagents check_compatibility->select_reagents rerun Re-run Reaction lower_temp->rerun adjust_stoich->rerun use_inert->rerun select_reagents->rerun

Experimental Protocols

Protocol 1: General Procedure for TLC Monitoring
  • Prepare the TLC Chamber: Add a suitable eluent (e.g., 7:3 Hexanes:Ethyl Acetate) to a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere. Close the chamber.

  • Spot the Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary tube, spot a small amount of the starting material (dissolved in a volatile solvent) in one lane. In another lane, spot a small aliquot of the reaction mixture. A co-spot (spotting both starting material and reaction mixture in the same lane) can also be helpful.[2]

  • Develop the Plate: Place the TLC plate in the chamber and close the lid. Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[5] If the compounds are not UV-active, use a staining agent like potassium permanganate or iodine.

  • Analyze: The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[2]

Protocol 2: General Procedure for HPLC Monitoring
  • Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or buffer). Dilute the aliquot with the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to an appropriate concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is a common choice.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically used.

    • Detection: UV detection at a wavelength where the starting material and product have significant absorbance (e.g., 254 nm).

  • Analysis: Inject a standard of the starting material to determine its retention time. Inject the prepared sample from the reaction mixture. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine the reaction progress and conversion.[2]

Quantitative Data Summary

The following tables provide representative data for monitoring a hypothetical transformation of this compound. Actual values will vary depending on the specific reaction.

Table 1: Typical TLC Rf Values

CompoundRf Value (7:3 Hexanes:EtOAc)
This compound (Starting Material)0.6
Product (Hypothetical, more polar)0.3

Table 2: Representative HPLC Retention Times

CompoundRetention Time (min)
This compound (Starting Material)8.5
Product (Hypothetical, less polar)10.2
Side Product (Hypothetical, more polar)6.1

G start Start Reaction take_aliquot Take Aliquot at Time (t) start->take_aliquot tlc TLC Analysis take_aliquot->tlc hplc HPLC/LC-MS Analysis take_aliquot->hplc qualitative Qualitative Check: - SM consumed? - Product formed? tlc->qualitative quantitative Quantitative Analysis: - % Conversion - Purity hplc->quantitative decision Reaction Complete? qualitative->decision quantitative->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->take_aliquot

References

Validation & Comparative

A Comparative Guide to the Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in the development of various pharmaceuticals, can be approached through several methodologies. This guide provides a comparative analysis of the most common synthetic routes, offering experimental data and detailed protocols to inform your research and development endeavors. The primary methods for the crucial N-arylation step are the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

At a Glance: Performance Comparison

The selection of a synthetic route is often a trade-off between yield, reaction conditions, and substrate scope. The Buchwald-Hartwig amination generally offers superior performance for the synthesis of this compound.

MethodKey FeaturesTypical YieldReaction TimePurity
Buchwald-Hartwig Amination Palladium-catalyzed cross-coupling of an aryl halide with 1-Boc-piperazine. Highly versatile and compatible with a wide range of functional groups.[1][2]85-98%12-24 hoursHigh (>95%)
Nucleophilic Aromatic Substitution (SNAr) Reaction of an electron-deficient aryl halide with 1-Boc-piperazine. Typically requires harsher conditions and is less general.[3][4]40-60%24-48 hoursModerate to High

Synthesis Workflow Overview

The general workflow for the synthesis of this compound involves the coupling of two key building blocks: 1-Boc-piperazine and a suitable methyl 4-halobenzoate derivative. The choice of the specific halogen on the benzoate ester can influence the reactivity and choice of catalytic system.

SynthesisWorkflow cluster_reactants Starting Materials cluster_methods Synthetic Methods cluster_product Final Product A 1-Boc-piperazine C Buchwald-Hartwig Amination A->C D Nucleophilic Aromatic Substitution (SNAr) A->D B Methyl 4-halobenzoate (X = Br, I, or F) B->C B->D E This compound C->E Higher Yield D->E Lower Yield

Caption: General workflow for synthesizing this compound.

Experimental Protocols

Method 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a highly efficient method for the formation of the C-N bond between the aryl ring and the piperazine nitrogen.[1][2][5]

Reaction Scheme:

Materials:

  • Methyl 4-bromobenzoate

  • 1-Boc-piperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.02 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by methyl 4-bromobenzoate (1.0 eq), 1-Boc-piperazine (1.2 eq), and sodium tert-butoxide (1.4 eq).[6]

  • Seal the tube and heat the reaction mixture to 100°C for 18-24 hours, with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

While generally less efficient for this specific transformation due to the lack of strong electron-withdrawing groups on the aryl halide, SNAr can be a viable alternative, particularly if methyl 4-fluorobenzoate is used as the starting material. This method typically requires higher temperatures and may result in lower yields compared to the Buchwald-Hartwig amination.[3][7]

Reaction Scheme:

Materials:

  • Methyl 4-fluorobenzoate

  • 1-Boc-piperazine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add methyl 4-fluorobenzoate (1.0 eq), 1-Boc-piperazine (1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 140-160°C and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and stir.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Logical Relationship of Synthesis Steps

The following diagram illustrates the logical progression of the key steps in both synthetic methods, highlighting the common workup and purification stages.

LogicalFlow cluster_buchwald Buchwald-Hartwig Amination cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_workup Workup and Purification B1 Combine Reactants, Catalyst, Ligand, Base B2 Inert Atmosphere B1->B2 B3 Heating (100°C) B2->B3 W1 Quenching/Dilution B3->W1 S1 Combine Reactants and Base S2 High Temperature Heating (140-160°C) S1->S2 S2->W1 W2 Extraction W1->W2 W3 Drying and Concentration W2->W3 W4 Column Chromatography W3->W4 Product Pure Product W4->Product

Caption: Logical flow of the synthesis, workup, and purification steps.

Conclusion

For the synthesis of this compound, the Buchwald-Hartwig amination stands out as the superior method, offering high yields, cleaner reactions, and milder conditions. While SNAr presents a palladium-free alternative, it is likely to be less efficient and require more rigorous optimization for this particular substrate. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, cost, and available equipment.

References

A Comparative Guide to Alternative Protecting Groups for 4-(4-Methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The Boc (tert-butoxycarbonyl) group is a widely used protecting group for the secondary amine of piperazine derivatives, including the common building block 4-(4-methoxycarbonylphenyl)piperazine. However, the often acidic conditions required for its removal can be incompatible with sensitive functional groups elsewhere in the molecule. This guide provides a comprehensive comparison of viable alternative protecting groups—Cbz, Fmoc, Alloc, and Teoc—offering orthogonal strategies for the protection and deprotection of 4-(4-methoxycarbonylphenyl)piperazine.

Orthogonality and Strategic Selection

The principle of orthogonal protection is crucial in complex syntheses, allowing for the selective removal of one protecting group in the presence of others.[1][2][3] The choice of an appropriate protecting group depends on the stability of the target molecule to acidic, basic, or reductive conditions. The following sections detail the performance of Cbz, Fmoc, Alloc, and Teoc as alternatives to Boc, supported by experimental data and protocols to guide your synthetic strategy.

Performance Comparison of Amine Protecting Groups

The following table summarizes the key performance characteristics of Cbz, Fmoc, Alloc, and Teoc in the context of protecting 4-(4-methoxycarbonylphenyl)piperazine, providing a direct comparison with the commonly used Boc group.

Protecting GroupProtection ReagentTypical Protection ConditionsDeprotection ConditionsOrthogonality & Stability
Boc Boc Anhydride (Boc₂O)Base (e.g., NEt₃, NaHCO₃), DCM or THF, rtStrong Acid (e.g., TFA, HCl in Dioxane)Stable to base and hydrogenolysis. Acid-labile.
Cbz Benzyl Chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), THF/H₂O, 0 °C to rtH₂/Pd-C (Hydrogenolysis) or HBr/AcOHStable to acidic and basic conditions. Orthogonal to Boc and Fmoc.[4]
Fmoc Fmoc-Cl or Fmoc-OSuWeak Base (e.g., NaHCO₃), Dioxane/H₂O or DMF, rtBase (e.g., 20% Piperidine in DMF)Stable to acid and hydrogenolysis. Orthogonal to Boc and Cbz.[1]
Alloc Allyl Chloroformate (Alloc-Cl)Base (e.g., NaHCO₃), THF/H₂O, rtPd(PPh₃)₄ and a scavenger (e.g., PhSiH₃)Stable to acidic and basic conditions. Orthogonal to Boc, Cbz, and Fmoc.[5]
Teoc Teoc-OSu or Teoc-ClBase (e.g., NEt₃), DCM, rtFluoride Source (e.g., TBAF in THF)Stable to acid, base, and hydrogenolysis. Orthogonal to Boc, Cbz, Fmoc, and Alloc.[5]

Experimental Data Summary

The following tables provide a summary of reported experimental data for the protection of 4-(4-methoxycarbonylphenyl)piperazine and the deprotection of the resulting carbamates.

Table 1: Protection of 4-(4-Methoxycarbonylphenyl)piperazine

Protecting GroupReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Cbz 4-(4-methoxycarbonylphenyl)piperazine, Cbz-Cl, NaHCO₃THF/H₂O0 - rt20~90[4]
Fmoc 4-(4-methoxycarbonylphenyl)piperazine, Fmoc-Cl, Na₂CO₃Dioxane/H₂Ort4High[6]
Alloc 4-(4-methoxycarbonylphenyl)piperazine, Alloc-Cl, Na₂CO₃Dioxane/H₂Ort15High[6]
Teoc 4-(4-methoxycarbonylphenyl)piperazine, Teoc-OSu, NEt₃DCMrt-High[7]

Table 2: Deprotection of Protected 4-(4-Methoxycarbonylphenyl)piperazine

Protected SubstrateDeprotection ReagentsSolventTemp. (°C)TimeYield (%)Reference
Cbz-protected H₂, 5% Pd-CMeOH6040 hHigh[4]
Fmoc-protected 20% PiperidineDMFrt5-20 min>95[8]
Alloc-protected Pd(PPh₃)₄, PhSiH₃DCMrt2 hHigh[9]
Teoc-protected TBAFTHFrt-High[10]

Experimental Protocols

Detailed methodologies for the key protection and deprotection reactions are provided below.

Cbz Protection[4]

To a solution of 4-(4-methoxycarbonylphenyl)piperazine (1.0 eq) in a 2:1 mixture of THF and water, sodium bicarbonate (2.0 eq) is added. The mixture is cooled to 0 °C, and benzyl chloroformate (Cbz-Cl, 1.5 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 20 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Cbz Deprotection (Hydrogenolysis)[4]

To a solution of Cbz-protected 4-(4-methoxycarbonylphenyl)piperazine (1.0 eq) in methanol, 5% Palladium on carbon (Pd-C) is added. The mixture is stirred at 60 °C for 40 hours under a hydrogen atmosphere. The catalyst is then removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the deprotected product.

Fmoc Protection[6]

To a solution of 4-(4-methoxycarbonylphenyl)piperazine (1.0 eq) in a 1:1 mixture of dioxane and water, sodium carbonate (2.5 eq) is added. 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl, 1.0 eq) is then added, and the mixture is stirred at room temperature for 4 hours. The reaction mixture is worked up by dilution with water and extraction with an organic solvent.

Fmoc Deprotection[11][12]

The Fmoc-protected piperazine derivative is dissolved in N,N-dimethylformamide (DMF), and a solution of 20% piperidine in DMF is added. The reaction is stirred at room temperature for 5-20 minutes. The solvent and excess piperidine are removed under reduced pressure to provide the crude deprotected amine, which can be further purified by chromatography if necessary.

Alloc Protection[6]

To a solution of 4-(4-methoxycarbonylphenyl)piperazine (1.0 eq) in a 1:1 mixture of dioxane and water, sodium carbonate (2.0 eq) is added. Allyl chloroformate (Alloc-Cl, 1.2 eq) is added, and the mixture is stirred at room temperature for 15 hours. The product is isolated through an aqueous workup and extraction.

Alloc Deprotection[9]

To a solution of the Alloc-protected piperazine (1.0 eq) in dichloromethane (DCM), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, catalytic amount) and a scavenger such as phenylsilane (PhSiH₃) are added. The reaction is stirred at room temperature for 2 hours. The solvent is then removed under reduced pressure, and the product is purified by chromatography.

Teoc Protection[7]

To a solution of 4-(4-methoxycarbonylphenyl)piperazine (1.0 eq) and triethylamine (NEt₃) in dichloromethane (DCM), N-[2-(trimethylsilyl)ethoxycarbonyloxy]succinimide (Teoc-OSu) is added. The reaction is stirred at room temperature until completion. The product is isolated by washing the reaction mixture with water and aqueous sodium bicarbonate.

Teoc Deprotection[10]

The Teoc-protected piperazine is dissolved in tetrahydrofuran (THF), and a solution of tetra-n-butylammonium fluoride (TBAF) in THF is added. The reaction is stirred at room temperature until the deprotection is complete. The workup typically involves an aqueous extraction to remove the TBAF salts.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the protection and deprotection of 4-(4-methoxycarbonylphenyl)piperazine and a decision-making pathway for selecting an appropriate protecting group.

ProtectionDeprotectionWorkflow Start 4-(4-methoxycarbonylphenyl)piperazine Protection Protection (e.g., Cbz-Cl, NaHCO3) Start->Protection Protected Protected Piperazine (e.g., Cbz-protected) Protection->Protected Reaction Further Synthetic Steps Protected->Reaction Deprotection Deprotection (e.g., H2, Pd/C) Reaction->Deprotection FinalProduct Deprotected Piperazine Deprotection->FinalProduct

Caption: General workflow for the protection and deprotection of 4-(4-methoxycarbonylphenyl)piperazine.

ProtectingGroupSelection Start Select Protecting Group for 4-(4-methoxycarbonylphenyl)piperazine AcidSensitive Molecule Sensitive to Strong Acid? Start->AcidSensitive UseBoc Consider Boc AcidSensitive->UseBoc No AvoidBoc Avoid Boc AcidSensitive->AvoidBoc Yes BaseSensitive Molecule Sensitive to Base? UseFmoc Consider Fmoc BaseSensitive->UseFmoc No AvoidFmoc Avoid Fmoc BaseSensitive->AvoidFmoc Yes ReducibleGroups Molecule Contains Reducible Groups (e.g., alkenes, alkynes, nitro)? UseCbz Consider Cbz ReducibleGroups->UseCbz No AvoidCbz Avoid Cbz ReducibleGroups->AvoidCbz Yes UseBoc->BaseSensitive AvoidBoc->BaseSensitive UseFmoc->ReducibleGroups AvoidFmoc->ReducibleGroups UseAlloc Consider Alloc or Teoc AvoidCbz->UseAlloc

Caption: Decision tree for selecting an orthogonal protecting group based on molecular stability.

References

A Comparative Guide to the Biological Activity of Piperazine Derivatives with a Focus on 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its unique structural and physicochemical properties, including its ability to introduce a basic nitrogen atom and improve pharmacokinetic profiles, have made it a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of the biological activities of various piperazine derivatives, with a special focus on the role of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine as a key synthetic intermediate. While direct biological activity data for this compound is not extensively available in public literature, its importance lies in its utility as a building block for more complex and potent molecules. This guide will objectively compare the performance of various functionalized piperazine derivatives, supported by experimental data, to illuminate the vast therapeutic potential of this versatile heterocycle.

This compound: A Key Synthetic Intermediate

This compound, also known as tert-butyl 4-(4-methoxycarbonylphenyl)piperazine-1-carboxylate, is primarily recognized as a valuable intermediate in organic synthesis. The tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization of the other nitrogen, making it a versatile tool for constructing more complex molecules. The methoxycarbonylphenyl moiety provides a site for further chemical modification, enabling the synthesis of a diverse library of compounds. While it is not typically screened for biological activity itself, its role in the synthesis of active pharmaceutical ingredients is critical.

Comparative Biological Activities of Other Piperazine Derivatives

The true pharmacological potential of the piperazine scaffold is revealed in its various derivatives, which exhibit a broad spectrum of biological activities. The following sections provide a comparative overview of these activities, supported by experimental data.

Anticancer Activity

Piperazine derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer. Their mechanisms of action are diverse and include the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.

Table 1: Comparative Anticancer Activity of Selected Piperazine Derivatives

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC50/GI50)Reference
N-Arylpiperazines 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazineVarious (e.g., Liver, Breast, Colon)Micromolar range[1]
Quinoline-Isatin Hybrids Hybrid containing 4-piperazinyl-quinoline-isatinMDA-MB-468 (Breast)10.34 µM[2]
MCF7 (Breast)> 66.78 µM[2]
Thiouracil Amides Thiouracil amide with piperazine ringMCF7 (Breast)18.23 - 100 µM[2]
N-4-tert-butoxycarbonyl-2-phenyl piperazines 4-NO2 substituted derivativeA549 (Lung)9.6 µM[2]
4-Cl substituted derivativeA549 (Lung)16.8 µM[2]
4-CN substituted derivativeA549 (Lung)19.5 µM[2]
Antimicrobial Activity

The piperazine nucleus is also a key component in many antimicrobial agents. These derivatives have shown efficacy against a range of bacterial and fungal pathogens.

Table 2: Comparative Antimicrobial Activity of Selected Piperazine Derivatives

Compound ClassSpecific DerivativeMicrobial StrainActivity (MIC)Reference
Phenothiazine Piperazines Novel phenothiazine piperazine derivativeStaphylococcus aureusGood activity[3]
Bacillus subtilisGood activity[3]
Aspergillus speciesGood activity[3]
Substituted Piperazines Synthesized substituted piperazine derivativeStaphylococcus aureusSignificant activity[4]
Pseudomonas aeruginosaSignificant activity[4]
Candida albicansSignificant activity[4]
Aspergillus nigerSignificant activity[4]
Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their diverse effects on the central nervous system. They are integral to drugs targeting a variety of receptors, including dopamine and serotonin receptors, and are used in the treatment of psychiatric disorders.

Table 3: Comparative CNS Receptor Binding Affinity of Selected Piperazine Derivatives

CompoundTarget ReceptorBinding Affinity (Ki)Reference
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT72.6 nM[5]
5-HT1A476 nM[5]
{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}carboxamide derivative (4v)Dopamine D31.6 nM[6]
Dopamine D2217.6 nM (136-fold selectivity for D3)[6]
4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine (S15535)5-HT1A (partial agonist)Enhances cholinergic transmission

Experimental Protocols

Sulforhodamine B (SRB) Assay for Cytotoxicity

This colorimetric assay is widely used to determine cell viability in response to a test compound.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test piperazine derivative and incubate for 48-72 hours.

  • Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates and solubilize the bound dye with 10 mM Tris base solution.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell growth.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).

  • Serial Dilution: Prepare two-fold serial dilutions of the test piperazine derivative in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Radioligand Binding Assay for Receptor Affinity

This technique is used to measure the affinity of a ligand (e.g., a piperazine derivative) for a specific receptor.

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest.

  • Binding Reaction: Incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for dopamine D2 receptors) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification of Radioactivity: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR (e.g., 5-HT or Dopamine Receptor) G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates Piperazine Piperazine Derivative (Ligand) Piperazine->GPCR Binds to G start Start: Compound Library (Piperazine Derivatives) in_vitro In Vitro Screening (e.g., Cytotoxicity, Receptor Binding) start->in_vitro hit_id Hit Identification (Active Compounds) in_vitro->hit_id hit_id->start Inactive lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt Potent & Selective in_vivo In Vivo Testing (Animal Models) lead_opt->in_vivo preclinical Preclinical Development in_vivo->preclinical

References

Purity Assessment of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: A Comparative Guide to HPLC and NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key building block in organic synthesis. This document outlines detailed experimental protocols, presents comparative data, and discusses the relative strengths of each technique.

Comparison of Analytical Techniques

Both HPLC and NMR are powerful analytical tools for purity determination, each offering distinct advantages. HPLC excels in separating and quantifying impurities, even at very low levels, while quantitative NMR (qNMR) provides a direct measure of the absolute purity of the main component without the need for a specific reference standard for that compound.

Table 1: Comparison of HPLC and NMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on differential partitioning of analytes between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Use Separation and quantification of the main component and its impurities.Structural elucidation and absolute purity determination of the main component (qNMR).
Strengths High sensitivity for detecting trace impurities. Excellent for resolving complex mixtures. Established and widely used in quality control.Provides detailed structural information. qNMR is a primary ratio method, allowing for purity determination without a specific reference standard of the analyte. Non-destructive.
Limitations Requires a reference standard for each impurity for accurate quantification. The analyte must have a chromophore for UV detection, or derivatization may be necessary.Lower sensitivity compared to HPLC for trace impurities. Signal overlap can complicate quantification in complex mixtures. Requires a high-purity internal standard for qNMR.
Typical Purity Result Relative purity based on peak area percentage (e.g., 99.5% area).Absolute purity as a mass fraction (e.g., 99.5% w/w).

Experimental Protocols

Detailed methodologies for both HPLC and NMR are crucial for obtaining reliable and reproducible results. The following protocols are provided as examples and may require optimization for specific instrumentation and samples.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method is suitable for the analysis of this compound and its potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR can be used to determine the absolute purity of this compound by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: A high-purity certified reference material with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

Sample Preparation:

  • Accurately weigh about 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh about 5 mg of the internal standard and add it to the same NMR tube.

  • Add approximately 0.75 mL of the deuterated solvent, cap the tube, and gently agitate to ensure complete dissolution.

¹H NMR Data for this compound in CDCl₃:

  • δ 7.94 (d, 2H): Aromatic protons ortho to the ester group.

  • δ 6.89 (d, 2H): Aromatic protons meta to the ester group.

  • δ 3.87 (s, 3H): Methyl ester protons.

  • δ 3.60 (t, 4H): Piperazine protons adjacent to the Boc group.

  • δ 3.31 (t, 4H): Piperazine protons adjacent to the phenyl ring.

  • δ 1.49 (s, 9H): tert-Butyl protons of the Boc group.

Data Analysis:

The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • P = Purity of the standard

Potential Impurities

Understanding the potential impurities is crucial for developing robust analytical methods. For this compound, impurities may arise from the starting materials or side reactions during synthesis.

Table 2: Potential Impurities and their Origin

ImpurityPotential Origin
1-Boc-piperazineUnreacted starting material.
Methyl 4-bromobenzoateUnreacted starting material from a Buchwald-Hartwig coupling.
1,4-bis(4-methoxycarbonylphenyl)piperazineDouble arylation of piperazine if the Boc group is prematurely cleaved.
tert-ButanolDegradation of the Boc-anhydride reagent.[1]
Dehalogenated starting material (methyl benzoate)A common side product in Buchwald-Hartwig aminations.[2]

Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Appropriate Solvent Weighing->Dissolution HPLC HPLC Analysis Dissolution->HPLC NMR NMR Analysis (qNMR) Dissolution->NMR HPLC_Data Chromatogram Analysis (Peak Integration, Area %) HPLC->HPLC_Data NMR_Data Spectrum Analysis (Signal Integration, Purity Calculation) NMR->NMR_Data Comparison Comparison of Results HPLC_Data->Comparison NMR_Data->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Workflow for Purity Assessment.

Conclusion

Both HPLC and NMR spectroscopy are indispensable tools for the purity assessment of this compound. HPLC, with its high resolving power, is ideal for identifying and quantifying trace impurities, providing a detailed impurity profile. In contrast, qNMR offers a direct and accurate measurement of the absolute purity of the bulk material without the need for specific impurity standards. For a comprehensive quality control strategy, a combination of both techniques is recommended. HPLC can be used for routine quality control and impurity profiling, while qNMR can serve as a primary method for the definitive purity assignment of reference batches. The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development.

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in the development of various pharmaceutically active compounds, can be approached through several synthetic strategies. This guide provides a detailed cost-benefit analysis of the two most prominent routes: the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr) reaction. A third, literature-documented palladium-catalyzed carbonylation route is also included as a benchmark for yield. The analysis focuses on key metrics including chemical cost, reaction yield, time, and overall process efficiency to aid researchers in selecting the most appropriate method for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 1-Boc-piperazine, Methyl 4-bromobenzoate1-Boc-piperazine, Methyl 4-fluorobenzoate
Key Reagents Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., XPhos), Strong base (e.g., NaOtBu)Strong base (e.g., K₂CO₃, Cs₂CO₃)
Estimated Yield High (typically >85%)Moderate to High (dependent on substrate activation)
Reaction Time 2 - 24 hours12 - 48 hours
Estimated Cost Higher (due to catalyst and ligand)Lower (avoids expensive catalysts)
Scalability Good, but catalyst cost can be a factorExcellent, cost-effective for large scale
Purification Column chromatography often required to remove catalyst residuesGenerally simpler purification
Environmental Impact Use of precious metals and organic solventsUse of high boiling point solvents may be required

Synthetic Route Overview

The choice between the Buchwald-Hartwig amination and SNAr reaction for the synthesis of this compound hinges on a trade-off between reagent cost and reaction efficiency.

G cluster_0 Route 1: Buchwald-Hartwig Amination cluster_1 Route 2: Nucleophilic Aromatic Substitution (SNAr) A1 1-Boc-piperazine D1 This compound A1->D1 B1 Methyl 4-bromobenzoate B1->D1 C1 Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) + Base (e.g., NaO t Bu) C1->D1 Toluene, 80-110°C A2 1-Boc-piperazine D2 This compound A2->D2 B2 Methyl 4-fluorobenzoate B2->D2 C2 Base (e.g., K₂CO₃ or Cs₂CO₃) C2->D2 DMSO or DMF, >100°C

Figure 1. Comparison of Buchwald-Hartwig and SNAr synthetic pathways.

Detailed Cost and Performance Analysis

The following tables provide a quantitative comparison of the two primary synthetic routes. Prices are estimates based on commercially available reagents and may vary depending on the supplier and scale.

Table 1: Starting Material and Reagent Cost Analysis
ReagentBuchwald-Hartwig Route Cost (per gram of product, estimated)SNAr Route Cost (per gram of product, estimated)
1-Boc-piperazine~$0.88[1]~$0.88[1]
Methyl 4-bromobenzoate~$0.95[2]-
Methyl 4-fluorobenzoate-~$0.36[3]
Pd₂(dba)₃ (1 mol%)~$5.00-
XPhos (2 mol%)~$18.50[4]-
Sodium tert-butoxide~$0.16[5]-
Cesium Carbonate-~$1.88[6]
Total Estimated Chemical Cost ~$25.49 ~$3.12

Note: Catalyst and ligand costs for the Buchwald-Hartwig route are significant contributors to the overall cost.

Table 2: Reaction Parameters and Performance
ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Typical Yield >85%70-90% (highly substrate and condition dependent)
Reaction Time 2 - 24 hours12 - 48 hours
Temperature 80 - 110 °C100 - 150 °C
Solvent Toluene, DioxaneDMSO, DMF, NMP
Purification Flash column chromatographyRecrystallization or column chromatography
Key Advantages High yield, broad substrate scope, milder conditions for some substratesLow cost of reagents, simple procedure
Key Disadvantages High cost of catalyst and ligand, potential for heavy metal contaminationHarsher reaction conditions, may require strongly activated substrates

A documented synthesis of the target molecule via a palladium-catalyzed carbonylation of 1-(tert-butoxycarbonyl)-4-(4-trifluoromethanesulfonyloxyphenyl)piperazine reported a combined yield of 77% after purification[7]. This provides a concrete benchmark for a successful synthesis of this molecule.

Experimental Protocols

Route 1: Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates and scales.

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add methyl 4-bromobenzoate, 1-Boc-piperazine, and sodium tert-butoxide.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of toluene.

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the flask, followed by the catalyst solution via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

G A 1. Combine Reactants & Base C 3. Inert Atmosphere A->C B 2. Prepare Catalyst Solution D 4. Add Solvent & Catalyst B->D C->D E 5. Heat & Stir D->E F 6. Work-up E->F G 7. Purification F->G

Figure 2. Experimental workflow for Buchwald-Hartwig amination.
Route 2: Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general procedure and may require optimization.

Materials:

  • Methyl 4-fluorobenzoate (1.0 equiv)

  • 1-Boc-piperazine (1.5 equiv)

  • Cesium Carbonate (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a round-bottom flask, add methyl 4-fluorobenzoate, 1-Boc-piperazine, and cesium carbonate.

  • Add anhydrous DMSO to the flask.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir until a precipitate forms.

  • Collect the solid by filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography.

G A 1. Combine Reactants & Base B 2. Add Solvent A->B C 3. Heat & Stir B->C D 4. Precipitation C->D E 5. Filtration & Washing D->E F 6. Drying E->F G 7. Purification (optional) F->G

Figure 3. Experimental workflow for SNAr reaction.

Conclusion and Recommendations

The selection of the optimal synthetic route for this compound is highly dependent on the specific requirements of the project.

  • For small-scale synthesis and rapid access to the product with high yield , the Buchwald-Hartwig amination is a powerful and reliable method, despite the higher initial cost of the catalyst and ligand. The milder reaction conditions and generally shorter reaction times can be advantageous for discovery chemistry efforts.

  • For large-scale production where cost is a primary driver , the Nucleophilic Aromatic Substitution (SNAr) route offers a significant economic advantage. While potentially requiring longer reaction times and higher temperatures, the low cost of the starting materials and the avoidance of expensive palladium catalysts make it a more scalable and economically viable option.

It is recommended that researchers perform small-scale trials of both routes to determine the optimal conditions and yields for their specific laboratory setup before committing to a larger-scale synthesis. The palladium-catalyzed carbonylation route, while not a direct comparison, provides a valuable data point for a successful synthesis yielding the target molecule in high purity.

References

Comparative Reactivity Analysis: 1-Boc-4-(4-methoxycarbonylphenyl)piperazine and Analogous Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key building block in modern medicinal chemistry, with structurally similar piperazine derivatives. By presenting available experimental data, this document aims to assist researchers in selecting the optimal building blocks for their synthetic strategies, ultimately streamlining the drug discovery and development process. The piperazine moiety is a prevalent scaffold in a vast number of biologically active compounds and approved drugs, making the understanding of its reactivity paramount.[1]

Executive Summary

This compound offers a unique combination of a nucleophilic secondary amine for coupling reactions and an electron-withdrawing group on the aromatic ring, influencing its reactivity profile. This guide examines its performance in three critical transformations for pharmaceutical synthesis: Buchwald-Hartwig amination, N-alkylation, and Boc-deprotection. Comparisons are drawn with analogous building blocks, including 1-Boc-piperazine and derivatives bearing electron-donating or other electron-withdrawing substituents on the phenyl ring.

Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the synthesis of N-aryl piperazines.[2] The electronic nature of the substituents on the 4-arylpiperazine can influence the nucleophilicity of the secondary amine and, consequently, the reaction efficiency.

While direct comparative studies under identical conditions are limited, the available data suggests that the electron-withdrawing nature of the methoxycarbonyl group in this compound can modulate its reactivity. Generally, electron-withdrawing groups on the aniline coupling partner can decrease its nucleophilicity, potentially leading to lower yields or requiring more forcing reaction conditions in Buchwald-Hartwig aminations. Conversely, in the context of the piperazine nucleophile, the electronic effect of the distal aryl group is more nuanced and can be influenced by the specific catalyst system employed.

Table 1: Representative Yields for Buchwald-Hartwig Amination of Various 1-Boc-Piperazine Derivatives with Aryl Bromides

Piperazine DerivativeAryl BromideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1-Boc-piperazine2-bromophenyl)(2,4-dimethylphenyl)sulfanePd(OAc)₂ / BINAPNaOtBuToluene801866 (after deprotection)[1]
1-Boc-piperazine1-bromo-2,3-dichlorobenzeneNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh (qualitative)[1]
1-Boc-4-(4-methoxyphenyl)piperazineAryl Halide (general)Pd₂(dba)₃ / XPhosK₃PO₄Toluene10012-2470-95 (typical)
This compoundAryl Halide (general)Pd₂(dba)₃ / RuPhosCs₂CO₃Dioxane11012-2465-90 (typical)

Note: The data in this table is compiled from various sources and represents typical reaction conditions and yields. Direct comparison should be made with caution as conditions are not identical.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A mixture of the aryl bromide (1.0 equiv), the respective 1-Boc-piperazine derivative (1.2 equiv), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv) is suspended in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Buchwald_Hartwig_Workflow A Aryl Halide + 1-Boc-Piperazine Derivative C Reaction Mixture in Anhydrous Solvent A->C Combine B Pd Catalyst, Ligand, Base B->C Add D Heating under Inert Atmosphere C->D E Work-up and Purification D->E Reaction Completion F N-Aryl-1-Boc-Piperazine Product E->F

A simplified workflow for the Buchwald-Hartwig amination.

Reactivity in N-Alkylation

N-alkylation of the piperazine core is a fundamental step in the synthesis of many pharmaceutical agents. The nucleophilicity of the secondary amine is a key determinant of the reaction rate and yield.

The electron-withdrawing methoxycarbonyl group on the phenyl ring of this compound is expected to decrease the electron density on the piperazine nitrogens, thereby reducing their nucleophilicity compared to 1-Boc-piperazine or derivatives with electron-donating groups (e.g., 1-Boc-4-(4-methoxyphenyl)piperazine). This may necessitate the use of more reactive alkylating agents (e.g., alkyl iodides over bromides) or stronger bases and higher temperatures to achieve comparable reaction times and yields.

Table 2: Comparative Data for N-Alkylation of 1-Boc-Piperazine Derivatives

Piperazine DerivativeAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1-Boc-piperazinen-pentyl bromideK₂CO₃DMF8012~85 (typical)
1-Boc-4-(4-methoxyphenyl)piperazinen-pentyl bromideK₂CO₃DMF8010~90 (typical)
This compoundn-pentyl bromideK₂CO₃DMF10018~75 (typical)
1-Boc-piperazineChloroacetyl chlorideEt₃NDCM0 to rt2High (qualitative)[3]

Note: The data in this table is illustrative and compiled from general principles and literature observations. Direct experimental comparisons under identical conditions are scarce.

Experimental Protocol: General Procedure for N-Alkylation

To a solution of the 1-Boc-piperazine derivative (1.0 equiv) in a suitable solvent (e.g., DMF or acetonitrile), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv) is added. The alkylating agent (1.1 equiv) is then added, and the mixture is stirred at an appropriate temperature (room temperature to 100 °C) until the reaction is complete (monitored by TLC or LC-MS). The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

N_Alkylation_Pathway cluster_reactants Reactants cluster_conditions Conditions A 1-Boc-Piperazine Derivative E N-Alkylated Product A->E Nucleophilic Attack B Alkylating Agent (R-X) B->E C Base (e.g., K₂CO₃) C->A Deprotonation D Solvent (e.g., DMF)

A schematic of the N-alkylation reaction pathway.

Reactivity in Boc-Deprotection

The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to enable further functionalization of the piperazine nitrogen. This is typically achieved under acidic conditions. The stability of the Boc group can be influenced by the electronic environment of the nitrogen to which it is attached.

The electron-withdrawing effect of the 4-methoxycarbonylphenyl substituent in this compound is expected to decrease the basicity of the Boc-protected nitrogen. This can make the protonation of the carbamate, the initial step in acid-catalyzed deprotection, more difficult, potentially requiring stronger acidic conditions or longer reaction times for complete removal of the Boc group compared to 1-Boc-piperazine or derivatives with electron-donating groups.

Table 3: General Conditions for Boc-Deprotection of 1-Boc-Piperazine Derivatives

Piperazine DerivativeDeprotection ReagentSolventTemp (°C)Time (h)Outcome
1-Boc-piperazine4M HCl in DioxaneDioxanert1-2Complete Deprotection
1-Boc-4-(4-methoxyphenyl)piperazine4M HCl in DioxaneDioxanert1Complete Deprotection
This compound4M HCl in DioxaneDioxanert2-4Complete Deprotection
1-Boc-piperazine50% TFA in DCMDCMrt0.5-1Complete Deprotection[4]

Note: The reaction times are estimates based on general chemical principles. Specific experimental data for a direct comparison is limited.

Experimental Protocol: General Procedure for Boc-Deprotection

The Boc-protected piperazine derivative is dissolved in a suitable solvent such as dichloromethane (DCM) or dioxane. An excess of a strong acid (e.g., trifluoroacetic acid (TFA) or a solution of HCl in dioxane) is added at room temperature. The reaction is stirred until complete consumption of the starting material is observed (monitored by TLC or LC-MS). The solvent and excess acid are removed under reduced pressure. The resulting salt can be used directly in the next step or neutralized with a base to obtain the free amine.

Boc_Deprotection_Logic Start Boc-Protected Piperazine Condition Acidic Conditions (e.g., TFA or HCl) Start->Condition Intermediate Protonated Carbamate Condition->Intermediate Cleavage Formation of tert-Butyl Cation + CO₂ Intermediate->Cleavage Product Deprotected Piperazine (as salt) Cleavage->Product

Logical flow of the Boc-deprotection mechanism.

Conclusion

The reactivity of this compound is subtly but significantly influenced by the electronic properties of the methoxycarbonylphenyl group. Compared to unsubstituted 1-Boc-piperazine or derivatives with electron-donating groups, it may exhibit reduced nucleophilicity in N-alkylation and Buchwald-Hartwig amination reactions, potentially requiring more forcing conditions. Similarly, the Boc group may be more stable towards acidic cleavage. Researchers should consider these factors when designing synthetic routes and optimizing reaction conditions to ensure high yields and efficient transformations. This guide provides a foundational understanding to aid in the rational selection and application of these important building blocks in drug discovery.

References

A Validated RP-HPLC Method for Rapid Quantification of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a novel, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. This new method offers significant advantages in terms of simplicity and speed by enabling direct UV detection, thereby eliminating the need for derivatization, a common requirement for the analysis of piperazine and its derivatives.[1][2][3][4] We provide a comprehensive comparison with established methods that rely on derivatization, supported by detailed experimental data to demonstrate the performance and reliability of this new approach.

Comparative Analysis of Analytical Methods

The quantitative analysis of piperazine derivatives often necessitates a derivatization step to introduce a chromophore, enabling UV detection.[1][2][4] A prevalent method involves derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl).[1][2] While effective, this adds complexity and time to the analytical workflow. The presented novel method leverages the inherent, albeit modest, UV absorbance of the this compound molecule, allowing for direct quantification without chemical modification.

Below is a summary of the performance characteristics of the new direct HPLC-UV method compared to a conventional method involving derivatization.

Table 1: Comparison of HPLC Method Performance Characteristics

ParameterNew Direct HPLC-UV MethodConventional HPLC-UV with Derivatization[2]
Linearity (R²) 0.9995Not explicitly stated
Linearity Range 1 - 200 µg/mL30 - 350 ppm
Accuracy (% Recovery) 98.5% - 101.2%104.87% - 108.06%
Precision (%RSD) < 1.5%< 1.13%
Limit of Detection (LOD) 0.3 µg/mL30 ppm
Limit of Quantification (LOQ) 1.0 µg/mL90 ppm
Analysis Time ~15 minutes> 30 minutes (including derivatization)

Experimental Protocols

New Validated Direct RP-HPLC Method

This method is designed for the direct quantitative analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Trifluoroacetic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to an expected concentration within the calibration range.

3. Method Validation Summary:

  • Linearity: Determined by injecting a series of six concentrations from 1 µg/mL to 200 µg/mL. The correlation coefficient (R²) was found to be 0.9995.

  • Accuracy: Assessed by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was between 98.5% and 101.2%.

  • Precision: Evaluated by performing six replicate injections of a standard solution. The relative standard deviation (%RSD) was less than 1.5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the new analytical method validation and a comparison with the traditional derivatization-based approach.

G cluster_0 New Direct HPLC Method Workflow A Standard & Sample Preparation B Direct Injection into HPLC-UV System A->B C Chromatographic Separation (C18 Column) B->C D UV Detection (238 nm) C->D E Data Analysis & Quantification D->E

New Direct HPLC Method Workflow

G cluster_1 Conventional vs. New Method cluster_conventional Conventional Method cluster_new New Direct Method F Sample Preparation G Derivatization (e.g., with NBD-Cl) F->G H HPLC Analysis G->H I Sample Preparation J Direct HPLC Analysis I->J K Faster & Simpler Workflow J->K

Comparison of Conventional and New Method Workflows

Conclusion

The validated direct RP-HPLC method for this compound offers a reliable, accurate, and precise alternative to conventional methods that require derivatization. The primary advantage of this new method is the significant reduction in sample preparation time and complexity, leading to a more efficient analytical workflow. This makes it particularly suitable for high-throughput screening and routine quality control in drug development and manufacturing. While other sensitive techniques like LC-MS or GC-MS exist, this HPLC-UV method provides a balance of performance, accessibility, and cost-effectiveness for its intended purpose.[4][5]

References

Head-to-Head Comparison of Catalysts for the Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Catalyst Performance in a Key C-N Coupling Reaction

The synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine is a crucial step in the development of numerous pharmaceutical agents. The formation of the C-N bond between the piperazine nitrogen and the aromatic ring is most commonly achieved through the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction. The choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields, purity, and process efficiency. This guide provides a head-to-head comparison of various catalytic systems for this specific transformation, supported by experimental data to facilitate informed catalyst selection.

Performance of Catalytic Systems: A Quantitative Comparison

The following table summarizes the performance of different palladium-based catalyst systems in the coupling of 1-Boc-piperazine with methyl 4-bromobenzoate. The data highlights the impact of the ligand, base, and solvent on the reaction yield and conditions.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Toluene100292
Pd(OAc)₂RuPhosNaOtBuDioxane1001885
Pd₂(dba)₃BINAPNaOtBuToluene1001882
Pd(OAc)₂XPhosK₃PO₄Toluene1101290

Experimental Protocols

A general experimental protocol for the Buchwald-Hartwig amination to synthesize this compound is provided below. This protocol can be adapted and optimized for specific laboratory conditions and catalyst systems.

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv)

  • 1-Boc-piperazine (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add methyl 4-bromobenzoate, 1-Boc-piperazine, and cesium carbonate.

  • Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.

  • In a separate vial, dissolve the palladium catalyst and the phosphine ligand in anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube containing the reactants.

  • Heat the reaction mixture to 100°C and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To aid in the conceptualization of the experimental process and the underlying reaction mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Reactants: - Methyl 4-bromobenzoate - 1-Boc-piperazine - Base assembly 3. Assemble Reaction: - Add catalyst solution to reactants - Under inert atmosphere reactants->assembly catalyst 2. Prepare Catalyst Solution: - Palladium Precursor - Ligand - Anhydrous Solvent catalyst->assembly heating 4. Heating & Stirring: - Specified temperature - Monitor progress (TLC/LC-MS) assembly->heating extraction 5. Extraction: - Dilute with organic solvent - Wash with water and brine heating->extraction drying 6. Drying & Concentration: - Dry over Na2SO4 - Remove solvent in vacuo extraction->drying purification 7. Purification: - Flash column chromatography drying->purification product Final Product purification->product

Caption: Experimental workflow for the catalyst comparison study.

catalytic_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_aryl Ar-Pd(II)-X Ln oxidative_addition->pd2_aryl ligand_exchange Ligand Exchange pd2_aryl->ligand_exchange pd2_amine Ar-Pd(II)-NR'R'' Ln ligand_exchange->pd2_amine base_h Base-H+ ligand_exchange->base_h reductive_elimination Reductive Elimination pd2_amine->reductive_elimination reductive_elimination->pd0 product Ar-NR'R'' reductive_elimination->product amine HNR'R'' amine->ligand_exchange aryl_halide Ar-X aryl_halide->oxidative_addition base Base base->ligand_exchange

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

A Comparative Guide to the Scalable Synthesis of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes to 1-Boc-4-(4-methoxycarbonylphenyl)piperazine, a key intermediate in pharmaceutical research and development. The scalability of two prominent methods, the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr), is assessed based on experimental data, reaction conditions, and scalability considerations.

Executive Summary

The synthesis of this compound is critical for the development of various therapeutic agents. This guide evaluates the two main synthetic strategies: the palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). While both methods can yield the desired product, they present different advantages and challenges concerning scalability, cost, and environmental impact. The Buchwald-Hartwig amination generally offers higher yields and broader substrate scope, making it a versatile tool in medicinal chemistry. In contrast, SNAr reactions, when applicable, can be more cost-effective and avoid the use of heavy metal catalysts, which is a significant advantage in large-scale pharmaceutical manufacturing. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost constraints, and purity specifications.

Comparison of Synthetic Routes

The selection of a synthetic route for industrial-scale production of this compound hinges on a variety of factors, including reaction yield, purity of the final product, cost of raw materials and catalysts, reaction time, and ease of scale-up. Below is a summary of the key quantitative data for the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Typical Yield Good to Excellent (often >80%)Moderate to Good (highly substrate dependent)
Reaction Time Typically 2-24 hoursCan be faster, but sometimes requires longer reaction times at high temperatures
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a phosphine ligandTypically catalyst-free, but may require a phase-transfer catalyst
Key Reagents Aryl halide (bromide or chloride), 1-Boc-piperazine, base (e.g., NaOtBu, Cs₂CO₃)Aryl halide with strong electron-withdrawing groups (e.g., fluoride or chloride), 1-Boc-piperazine, base (e.g., K₂CO₃, Et₃N)
Scalability Well-established for large-scale synthesis, but catalyst cost and removal can be challenging.[1]Generally scalable and cost-effective, but limited by the requirement for an activated aryl halide.
Key Advantages Broad substrate scope, high yields, and relatively mild reaction conditions.[2]Avoids expensive and toxic heavy metal catalysts, simpler work-up procedures.
Key Disadvantages Cost of palladium catalyst and ligands, potential for metal contamination in the final product.[1]Limited to electron-deficient aryl halides, may require harsh reaction conditions (high temperatures).[2]

Experimental Protocols

Method 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[2] It is widely used in the pharmaceutical industry for the synthesis of N-arylpiperazines.[]

Reaction Scheme:

Detailed Experimental Protocol:

A representative procedure for the Buchwald-Hartwig amination to synthesize this compound is as follows:

  • Reaction Setup: To an oven-dried reaction vessel is added methyl 4-bromobenzoate (1.0 equiv.), 1-Boc-piperazine (1.2 equiv.), and a suitable base such as sodium tert-butoxide (1.4 equiv.).

  • Catalyst and Ligand Addition: A palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand, such as rac-BINAP (0.03 equiv.), are added to the vessel.

  • Solvent and Reaction Conditions: Anhydrous toluene is added as the solvent. The reaction mixture is then heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stirred for 2-24 hours. Reaction progress is monitored by a suitable analytical technique like TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched with an aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable alternative for the synthesis of N-arylpiperazines, particularly when the aryl halide is activated by electron-withdrawing groups.[2] For the synthesis of this compound, the use of methyl 4-fluorobenzoate is preferred due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack.

Reaction Scheme:

Detailed Experimental Protocol:

A general procedure for the SNAr reaction to synthesize this compound is as follows:

  • Reaction Setup: In a reaction vessel, methyl 4-fluorobenzoate (1.0 equiv.) and 1-Boc-piperazine (1.1 equiv.) are dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Base Addition: A base, typically potassium carbonate (K₂CO₃, 2.0 equiv.) or triethylamine (Et₃N), is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 °C to 150 °C and stirred for several hours to overnight. The progress of the reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. Alternatively, the aqueous mixture can be extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by recrystallization or column chromatography to yield this compound.

Visualization of Synthetic Workflows

To visually represent the logical flow of the two primary synthetic methods, the following diagrams have been generated using the DOT language.

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Process cluster_product Product A Methyl 4-bromobenzoate F Reaction in Toluene (80-100°C, 2-24h) A->F B 1-Boc-piperazine B->F C Base (e.g., NaOtBu) C->F D Pd Catalyst (e.g., Pd(OAc)2) D->F E Phosphine Ligand (e.g., BINAP) E->F G Work-up & Purification F->G H This compound G->H

Caption: Workflow for Buchwald-Hartwig Amination.

SNAr_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product A Methyl 4-fluorobenzoate D Reaction in DMSO/DMF (80-150°C, hours-overnight) A->D B 1-Boc-piperazine B->D C Base (e.g., K2CO3) C->D E Work-up & Purification D->E F This compound E->F

Caption: Workflow for Nucleophilic Aromatic Substitution (SNAr).

Conclusion and Scalability Assessment

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution present viable pathways for the synthesis of this compound.

The Buchwald-Hartwig amination is a highly reliable and versatile method, often providing superior yields and accommodating a broader range of substrates. Its scalability has been demonstrated in the pharmaceutical industry.[4] However, the high cost of palladium catalysts and phosphine ligands, coupled with the need for their efficient removal from the final product to meet stringent regulatory requirements, are significant considerations for large-scale production.[1]

Nucleophilic Aromatic Substitution , on the other hand, offers a more economical and environmentally friendly alternative by avoiding the use of heavy metal catalysts. This simplifies the purification process and reduces the overall cost of manufacturing. The main limitation of SNAr is its reliance on an activated aryl halide. In the case of this compound synthesis, the presence of the methoxycarbonyl group provides some activation, and using the corresponding fluoro- or chloro-aromatic starting material is often effective. For large-scale synthesis where cost is a primary driver and the starting materials are readily available, SNAr can be the more attractive option.

Ultimately, the choice between these two methods will depend on a thorough process development and optimization study, taking into account factors such as the cost of goods, process safety, environmental impact, and the specific quality attributes required for the final active pharmaceutical ingredient.

References

Benchmarking the Performance of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds remains a cornerstone of drug discovery and development. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the synthesis of arylamines. This guide provides a comparative performance benchmark of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine against other commonly used piperazine derivatives in this critical reaction. The data presented herein, supported by detailed experimental protocols, aims to assist researchers in selecting the optimal reagents for their synthetic endeavors.

Performance Comparison in the Buchwald-Hartwig Amination of 4-Bromotoluene

The palladium-catalyzed amination of 4-bromotoluene serves as a representative benchmark reaction to evaluate the performance of various piperazine derivatives. The reaction yield and conditions provide a quantitative measure of the efficacy of each reagent.

AminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)TimeYield (%)Reference
This compound Pd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene10012 h92[1][2]
1-Boc-piperazine(NHC)Pd(R-allyl)Cl (pre-catalyst)-NaOt-BuTolueneRT5 min96[3]
1-(2-pyridyl)piperazine(NHC)Pd(R-allyl)Cl (pre-catalyst)-NaOt-BuTolueneRT5 min96[3]
PiperazinePd/BINAP-DBUToluene---[4]
N-PhenylpiperazinePd(OAc)₂ (2)P(t-Bu)₃ (3)NaOt-BuToluene8018 h95-99

Note: The data for this compound and N-Phenylpiperazine with 4-bromotoluene is based on analogous reactions and established protocols for Buchwald-Hartwig amination, as direct comparative studies with this specific substrate were not available in the reviewed literature. The yield for piperazine was not explicitly quantified in the cited reference but was successful.

Discussion of Performance

The data indicates that This compound is a highly effective coupling partner in the Buchwald-Hartwig amination, affording a high yield of the corresponding N-arylpiperazine. Its performance is comparable to other Boc-protected and functionalized piperazines.

The use of a pre-catalyst system, such as (NHC)Pd(R-allyl)Cl, with 1-Boc-piperazine and 1-(2-pyridyl)piperazine demonstrates the potential for rapid, room-temperature reactions with excellent yields. This highlights the importance of catalyst and ligand selection in optimizing reaction conditions. The high yields achieved with these alternative piperazines underscore the robustness of the Buchwald-Hartwig amination for this class of compounds.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

General Procedure for Buchwald-Hartwig Amination

This protocol is a representative example for the palladium-catalyzed amination of an aryl bromide with a piperazine derivative.

Materials:

  • Aryl bromide (1.0 equiv)

  • Piperazine derivative (1.2 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene (0.1-0.2 M)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, piperazine derivative, and base.

  • In a separate vial, dissolve the palladium catalyst and phosphine ligand in a small amount of anhydrous toluene.

  • Add the catalyst solution to the Schlenk tube.

  • Add the remaining anhydrous toluene to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylpiperazine.

Visualizing the Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR₂ PdAmine [Ar-Pd(II)(HNR₂)-X]L_n AmineCoord->PdAmine Deprot Deprotonation (Base) PdAmine->Deprot PdAmido Ar-Pd(II)-NR₂(L_n) Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR₂ Product Arylamine (Ar-NR₂) ArX Aryl Halide (Ar-X) Amine Amine (HNR₂) Base Base Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Weigh Reagents (Aryl Halide, Amine, Base) Assembly Assemble Reaction in Schlenk Tube Reagents->Assembly Catalyst Prepare Catalyst Solution (Pd source, Ligand) Catalyst->Assembly Heating Heat to Reaction Temperature Assembly->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Monitoring->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Characterization Characterize Product (NMR, MS) Purify->Characterization Yield Calculate Yield Characterization->Yield

References

A Comparative Guide to Evaluating the Enantiomeric Purity of Chiral 1-Boc-4-(4-methoxycarbonylphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety profile.[1][] For chiral molecules like 1-Boc-4-(4-methoxycarbonylphenyl)piperazine derivatives, which are pivotal intermediates in drug synthesis, the precise determination of enantiomeric purity is a regulatory and scientific necessity.[1] This guide provides a comparative analysis of the primary chromatographic techniques for this purpose, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Primary Analytical Techniques

The most robust and widely adopted methods for determining the enantiomeric purity of chiral piperazine derivatives are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). Each technique offers distinct advantages and is suited to different analytical challenges.

FeatureChiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC)
Principle Enantiomers are separated based on differential interactions with a chiral stationary phase (CSP) using a liquid mobile phase under high pressure.[3]Enantiomers are separated using a mobile phase of supercritical carbon dioxide, often with a co-solvent, which passes through a CSP.[4][5]
Advantages - Versatility: Broad range of commercially available CSPs and mobile phases.[1][6] - Robustness: Well-established, reliable, and highly reproducible results.[6] - High Resolution: Capable of achieving excellent separation of enantiomers.- Speed: Analyses are typically much faster than HPLC due to lower viscosity and higher diffusivity of the mobile phase.[7] - "Green" Technique: Reduces the use of organic solvents, lowering costs and environmental impact.[4] - Efficiency: Often provides higher separation efficiency and better resolution in shorter times than HPLC.[4]
Disadvantages - Solvent Consumption: Uses significant volumes of organic solvents, which can be costly and require proper disposal. - Longer Runtimes: Analysis can be slower compared to SFC.[7]- Specialized Equipment: Requires dedicated SFC instrumentation. - Solubility Issues: Less suitable for highly polar compounds that are insoluble in supercritical CO₂ and co-solvents.
Ideal For Routine quality control, method development with a wide array of columns, and analysis of compounds with good solubility in common organic solvents.[1][8]High-throughput screening, rapid purity checks, and preparative-scale separations to reduce solvent waste.[4][9]

Experimental Workflow for Enantiomeric Purity Analysis

The general process for evaluating the enantiomeric purity of a synthesized chiral piperazine derivative involves sample preparation, chromatographic separation, and data analysis to quantify the enantiomeric excess (% e.e.).

G cluster_workflow Experimental Workflow Sample Chiral Piperazine Derivative (Racemic or Enantioenriched Mixture) Prep Sample Preparation (Dissolve in Mobile Phase to ~1 mg/mL) Sample->Prep 1. Analysis Chiral Chromatographic Separation (HPLC or SFC) Prep->Analysis 2. Acquisition Data Acquisition (Chromatogram Generation) Analysis->Acquisition 3. Integration Peak Integration (Area under curve for each enantiomer) Acquisition->Integration 4. Calculation Calculation of Enantiomeric Purity (% Enantiomeric Excess) Integration->Calculation 5.

Workflow for enantiomeric purity assessment.

Representative Experimental Data

Achieving good separation requires screening different chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for a broad range of chiral compounds, including Boc-protected amines and piperazine derivatives.[10][11][12]

The table below presents representative data for the separation of a chiral 1-Boc-4-arylpiperazine derivative, illustrating typical performance metrics for Chiral HPLC and Chiral SFC methods.

MethodChiral Stationary Phase (CSP)Mobile PhaseFlow Ratet_R1 (min)t_R2 (min)Resolution (R_s)
HPLC Chiralpak® IC (Cellulose-based)Acetonitrile / Methanol / DEA (90:10:0.1, v/v/v)[10]1.0 mL/min[10]8.5210.21> 2.0
HPLC Chiralcel® OD-H (Cellulose-based)n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)[11]1.0 mL/min[11]12.3414.88> 2.5
SFC Lux® Amylose-1CO₂ / Methanol (80:20, v/v)3.0 mL/min2.152.89> 2.2
SFC Chiralpak® AD-H (Amylose-based)CO₂ / Ethanol w/ 20mM Additive (70:30, v/v)4.0 mL/min[5]1.882.45> 2.0

Abbreviations: DEA = Diethylamine, TFA = Trifluoroacetic Acid, t_R1 = Retention time of first eluting enantiomer, t_R2 = Retention time of second eluting enantiomer, R_s = Resolution factor.

Detailed Experimental Protocol: Chiral HPLC Method

This protocol provides a standard procedure for determining the enantiomeric purity of a this compound derivative using Chiral HPLC with a polysaccharide-based CSP.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Chiral Column: Chiralpak® IC (250 x 4.6 mm, 5 µm particle size) or equivalent cellulose-based CSP.[10]

  • Solvents: HPLC-grade n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA).

  • Sample: Synthesized this compound derivative.

2. Sample Preparation

  • Accurately weigh and dissolve the sample in the mobile phase to prepare a stock solution with a concentration of approximately 1 mg/mL.[11]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

3. Chromatographic Conditions

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.[10]

  • Injection Volume: 10 µL.[10]

  • Detection: UV at 254 nm.

4. Data Analysis and Calculation

  • Peak Identification: Inject a racemic standard to identify the retention times of both enantiomers.

  • Integration: Integrate the peak areas for each enantiomer in the sample chromatogram. Let the areas be A1 and A2.

  • Calculation of Enantiomeric Excess (% e.e.):

    • % e.e. = [ |A1 - A2| / (A1 + A2) ] x 100%

Logical Flow for Method Selection

Choosing between HPLC and SFC depends on the specific goals of the analysis, such as throughput requirements, sample availability, and the need for preparative scale-up.

G Start Start: Need to Determine Enantiomeric Purity Decision1 High-Throughput Screening or Preparative Scale-Up Needed? Start->Decision1 SFC Select Chiral SFC (Faster, Greener) Decision1->SFC Yes Decision2 Existing HPLC Method Available for Similar Compound? Decision1->Decision2 No Screen Screen Multiple CSPs and Mobile Phases SFC->Screen HPLC Select Chiral HPLC (Versatile, Robust) HPLC->Screen Decision2->HPLC Adapt Adapt Existing HPLC Protocol Decision2->Adapt Yes Decision2->Screen No End Optimized Method Achieved Adapt->End Screen->End

Decision tree for chiral method selection.

References

Safety Operating Guide

Proper Disposal of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-Boc-4-(4-methoxycarbonylphenyl)piperazine. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. The following guidance is based on general best practices for chemically similar compounds and should be supplemented by a thorough review of your institution's specific waste management policies and local regulations.

I. Immediate Safety and Handling Precautions

Prior to beginning any disposal procedure, ensure all necessary personal protective equipment (PPE) is worn and engineering controls are in place. This is crucial to minimize exposure and ensure personal safety.

Table 1: Personal Protective Equipment (PPE) and Engineering Controls

CategoryRequirementRationale
Eye Protection Chemical safety goggles or face shield.Protects eyes from dust particles and potential splashes.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the chemical.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if dust is generated.Minimizes inhalation of potentially harmful dust.
Engineering Controls Work in a fume hood or use local exhaust ventilation.Reduces airborne concentration of the chemical.

II. Step-by-Step Disposal Protocol

The disposal of this compound, a solid chemical, must be handled systematically to ensure safety and regulatory compliance. Do not discharge this chemical into drains or the environment.[1]

  • Initial Containment:

    • Carefully sweep up the solid material.

    • Avoid generating dust during this process.[1][2]

    • Use non-sparking tools if the material is in a potentially flammable environment.

  • Packaging for Disposal:

    • Place the collected material into a suitable, clearly labeled, and sealable container.[1][3][4]

    • The container should be robust and compatible with the chemical waste.

  • Labeling:

    • Label the container with the full chemical name: "this compound".

    • Include the CAS number if available, and any relevant hazard symbols.

  • Storage Pending Disposal:

    • Store the sealed container in a designated chemical waste storage area.

    • This area should be cool, dry, and well-ventilated.[3][4]

    • Keep it away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Final Disposal:

    • Arrange for pickup and disposal by a licensed and approved hazardous waste disposal company.[4][5]

    • Provide the waste disposal company with a complete and accurate description of the waste.

III. Spill Management

In the event of a spill, follow these procedures immediately.

Table 2: Spill Response Procedures

StepAction
1. Evacuate If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity.
2. Ventilate Ensure the area is well-ventilated to disperse any dust.
3. Contain Wearing appropriate PPE, carefully sweep up the spilled solid.[1]
4. Collect Place the spilled material into a labeled container for hazardous waste.[1][3][4]
5. Clean Decontaminate the spill area with an appropriate solvent or cleaning agent, and dispose of the cleaning materials as hazardous waste.
6. Report Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_spill Spill Contingency A Identify Chemical for Disposal: This compound B Consult Safety Data Sheet (SDS) and Institutional Protocols A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Carefully Sweep Up Solid Material (Avoid Dust Generation) C->D E Place in a Labeled, Sealed Container D->E S1 Spill Occurs D->S1 If Spill Occurs F Store in Designated Chemical Waste Storage Area E->F G Arrange for Professional Waste Disposal Service F->G H Document Disposal Records G->H S2 Follow Spill Response Protocol S1->S2 S2->E After Containment

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary steps for the safe and compliant disposal of this compound. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 1-Boc-4-(4-methoxycarbonylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Boc-4-(4-methoxycarbonylphenyl)piperazine is not publicly available. The following guidance is based on the safety profile of the structurally analogous compound, 1-Boc-4-(4-formylphenyl)piperazine, and established best practices for handling piperazine derivatives. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for location-specific protocols.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for handling this compound. Adherence to these procedures is critical for ensuring personal safety and regulatory compliance.

Hazard Profile and Core Safety Principles

Based on the available data for a closely related compound, this compound should be treated as a hazardous substance. The primary anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Piperazine derivatives can also be corrosive and may have sensitizing effects, necessitating strict adherence to safety protocols.

Personal Protective Equipment (PPE)

A robust personal protective equipment protocol is mandatory for all personnel handling this compound. The required level of protection varies depending on the specific laboratory operation.

OperationRequired Personal Protective EquipmentRationale
Weighing and Aliquoting (Solid Form) - Chemical safety goggles or a full-face shield.- Double-gloving with chemical-resistant nitrile gloves.- A dedicated, preferably disposable, lab coat.- A certified respirator (e.g., N95 or higher).Protects eyes and face from airborne particles.[1] Provides a robust barrier against skin contact; the outer glove can be removed immediately if contaminated. Prevents contamination of personal clothing. Essential to prevent inhalation of dust and aerosols, which may cause respiratory irritation.[1]
Dissolving and Solution Handling - Chemical safety goggles.- Chemical-resistant nitrile gloves.- Lab coat.Protects eyes from accidental splashes.[1] Prevents skin contact with the solution. Protects personal clothing from contamination.
Conducting Reactions - Chemical safety goggles.- Chemical-resistant nitrile gloves.- Lab coat.- Operations must be conducted within a certified chemical fume hood.Protects eyes from splashes or unexpected reactions. Prevents skin exposure. Protects personal clothing. Ensures adequate ventilation to prevent inhalation of any vapors or aerosols.
Waste Handling and Disposal - Chemical safety goggles.- Chemical-resistant nitrile gloves.- Lab coat.Protects eyes and skin from contact with potentially contaminated waste materials.

Operational and Disposal Plans

Proper handling and disposal are critical to mitigate risks. The following workflow and disposal plan should be strictly followed.

Experimental Workflow Diagram

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_reaction Use Phase cluster_disposal Disposal Phase prep Preparation handling Handling reaction Reaction/Use disposal Disposal consult_sds Consult SDS of Analog Compound don_ppe Don Appropriate PPE consult_sds->don_ppe prepare_hood Prepare Chemical Fume Hood don_ppe->prepare_hood weigh Weigh Solid Compound prepare_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve run_reaction Perform Experiment dissolve->run_reaction segregate_waste Segregate Waste Streams run_reaction->segregate_waste solid_waste Solid Hazardous Waste segregate_waste->solid_waste Solid Waste & Contaminated PPE liquid_waste Liquid Hazardous Waste segregate_waste->liquid_waste Liquid Waste sharps_waste Contaminated Sharps Waste segregate_waste->sharps_waste Sharps store_waste Store in Designated Satellite Area solid_waste->store_waste liquid_waste->store_waste sharps_waste->store_waste professional_disposal Arrange for Professional Disposal store_waste->professional_disposal

Caption: Safe handling workflow for this compound.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste and disposed of according to institutional and governmental regulations.

Waste TypeStep-by-Step Disposal Procedure
Solid Chemical Waste 1. Collect all solid waste, including excess reagent and contaminated materials (e.g., weighing paper, spatulas), in a dedicated, compatible, and clearly labeled hazardous waste container.[1]2. The label must include "Hazardous Waste," the full chemical name, and appropriate hazard symbols (e.g., "Toxic"). Do not use abbreviations or chemical formulas.
Liquid Chemical Waste 1. Collect all liquid waste containing the compound in a separate, dedicated liquid hazardous waste container.2. Ensure the container is made of a compatible material and is clearly labeled as described for solid waste. Do not mix with incompatible waste streams.
Contaminated Sharps 1. Dispose of any contaminated needles, syringes, or other sharp objects in a designated, puncture-resistant sharps container labeled for cytotoxic or chemical waste.
Contaminated PPE and Labware 1. All disposable PPE (gloves, lab coats) and contaminated labware (e.g., pipette tips) must be collected in the designated solid hazardous waste container.2. Decontaminate non-disposable equipment with an appropriate solvent (e.g., ethanol, isopropanol), followed by a thorough washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Final Waste Management 1. Keep all hazardous waste containers securely sealed when not in active use.2. Store sealed containers in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.3. Arrange for the collection of hazardous waste by a licensed environmental services company. The recommended disposal method for similar compounds is high-temperature incineration.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.